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  • Product: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
  • CAS: 1220031-58-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride: Structure, Properties, and Research Applications

Introduction 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a substituted piperidine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. The piperidine sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a substituted piperidine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The incorporation of a 3-chlorobenzyl ether moiety introduces specific steric and electronic features that can influence a molecule's interaction with biological targets. This guide provides a comprehensive overview of the chemical structure, properties, potential applications, and analytical characterization of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, drawing upon data for the compound itself where available, and leveraging established knowledge of closely related analogues to provide a thorough technical resource for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The structural architecture of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride combines a basic piperidine ring with a flexible ethyl ether linker attached to a 3-chlorobenzyl group. The hydrochloride salt form enhances its stability and aqueous solubility.

Chemical Identifiers:

  • Chemical Name: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

  • CAS Number: 1220031-58-2[3]

  • Molecular Formula: C₁₄H₂₁Cl₂NO

  • Molecular Weight: 306.23 g/mol

While comprehensive experimental data for this specific molecule is not extensively published, we can infer certain properties based on its structure and data from analogous compounds. A closely related bromo-analogue, 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride (CAS No. 1220016-25-0), is noted for its use in industrial and scientific research.[4]

Table 1: Physicochemical Properties of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride and Related Analogues

PropertyValue for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochlorideNotes and Inferences from Analogues
Physical Form Likely a white to off-white solidPiperidine hydrochlorides are typically crystalline solids.[5]
Melting Point Not reportedExpected to be a relatively high-melting solid, characteristic of hydrochloride salts.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form generally confers aqueous solubility.
pKa Not reportedThe piperidine nitrogen is basic, with a typical pKa in the range of 8-11.

Synthesis and Characterization Workflow

The synthesis of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride would likely proceed through a multi-step sequence, culminating in the formation of the ether linkage and subsequent salt formation. A plausible synthetic strategy is outlined in the workflow diagram below. The characterization of the final compound and its intermediates is crucial for confirming its identity and purity.

G cluster_synthesis Synthetic Pathway cluster_characterization Characterization start 4-(2-Hydroxyethyl)piperidine intermediate1 Protection of Piperidine Nitrogen (e.g., Boc group) start->intermediate1 Protection intermediate2 Williamson Ether Synthesis with 3-Chlorobenzyl chloride intermediate1->intermediate2 Alkylation intermediate3 Deprotection of Piperidine Nitrogen intermediate2->intermediate3 Deprotection product Formation of Hydrochloride Salt intermediate3->product Salt Formation nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms hplc HPLC Analysis product->hplc elemental Elemental Analysis product->elemental final_product final_product product->final_product Final Product: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride caption General workflow for the synthesis and characterization.

Caption: General workflow for the synthesis and characterization.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of piperidine hydrochloride salts can be effectively determined using reverse-phase HPLC. Due to the lack of a strong UV chromophore in the piperidine moiety itself, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) is often necessary for sensitive quantification.[6][7] The following protocol is a generalized method that can be adapted for the analysis of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

Objective: To determine the purity of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride by RP-HPLC with UV detection, leveraging the UV absorbance of the chlorobenzyl group.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) or Formic acid.

  • 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride reference standard.

  • Sample of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 1:1 mixture of water and acetonitrile to a final volume of 10 mL to obtain a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities. For example:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 218 nm (approximate absorbance maximum for the chlorobenzyl moiety).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

    • Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Potential Applications and Pharmacological Relevance

While specific biological activities for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride have not been reported in the public domain, the piperidine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Derivatives of piperidine are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) Agents: The piperidine ring is a key component of many antipsychotics, antidepressants, and analgesics.[2]

  • Antihistamines: Several H1 receptor antagonists incorporate a piperidine moiety.

  • Anticancer Agents: Piperidine derivatives have been investigated for their potential as anticancer drugs.[8][9]

  • Antimicrobial and Antiviral Agents: The piperidine scaffold has been utilized in the design of compounds with antimicrobial and antiviral properties.[2]

The 3-chlorobenzyl ether group in the target molecule provides a lipophilic domain and a specific substitution pattern that can be exploited for targeted drug design. The chlorine atom can engage in halogen bonding and other non-covalent interactions with biological macromolecules, potentially enhancing binding affinity and selectivity. The ether linkage provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket.

Structural Elucidation by Spectroscopic Techniques

The structural confirmation of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride would rely on a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the piperidine ring, the ethyl linker, and the aromatic protons of the 3-chlorobenzyl group. The integration of these signals would correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with distinct chemical shifts for the aliphatic carbons of the piperidine and ethyl groups, and the aromatic carbons.[10]

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the free base.[11][12] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.[13]

Conclusion

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride represents a valuable, yet underexplored, chemical entity for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is limited, a comprehensive understanding of its structure, properties, and potential can be derived from the extensive knowledge base of piperidine chemistry and pharmacology. This technical guide provides a foundational resource for researchers interested in utilizing this compound, offering insights into its synthesis, characterization, and potential for future drug discovery endeavors. As with any research chemical, appropriate safety precautions should be taken during handling and use.[4]

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
  • 2-{2-[(3-Bromobenzyl)
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2008). Taylor & Francis.
  • Synthetic method of piperidine hydrochloride. (n.d.).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. (n.d.).
  • Full article: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2009). Taylor & Francis.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • 1220031-58-2|4-(2-((3-Chlorobenzyl)oxy)ethyl)piperidine hydrochloride. (n.d.). BLDpharm.
  • 4-[(2-Chlorobenzyl)
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019).
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC.
  • 4-hydroxy-piperidine derivatives and their preparation. (n.d.).
  • 4-(3-CHLOROBENZYL)PIPERIDINE HCL | 1373028-17-1. (n.d.). Sigma-Aldrich.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv

Sources

Exploratory

mechanism of action for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in vitro

An In-depth Technical Guide to the In Vitro Mechanism of Action of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Abstract This technical guide delineates the putative in vitro mechanism of action of 4-{2-[(3-C...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vitro Mechanism of Action of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Abstract

This technical guide delineates the putative in vitro mechanism of action of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. Based on structural similarities to known pharmacologically active agents, this document hypothesizes that the primary molecular target is the Sigma-1 Receptor (σ1R), a unique ligand-regulated molecular chaperone. We provide a comprehensive framework for elucidating its mechanism, from initial target engagement and binding kinetics to downstream functional consequences on cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven experimental protocols to rigorously characterize the compound's in vitro pharmacology.

Introduction and Rationale for Target Hypothesis

The compound 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride belongs to the piperidine class of molecules. This scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While direct studies on this specific molecule are not extensively published, its structural motifs strongly suggest a potential interaction with the Sigma-1 Receptor (σ1R).

The σ1R is a 25-kDa transmembrane protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM)[1]. It functions as a molecular chaperone, modulating a wide array of cellular processes, including calcium homeostasis, ion channel activity, and responses to cellular stress[1][2]. Unlike classical receptors, σ1R does not have intrinsic enzymatic activity but rather exerts its effects through protein-protein interactions[1][3]. Ligands of σ1R can act as agonists or antagonists, leading to distinct downstream cellular effects. Agonists are often associated with pro-survival effects, while antagonists can inhibit tumor cell proliferation[1].

This guide will proceed under the working hypothesis that 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a novel σ1R ligand. The following sections will detail the experimental workflows to test this hypothesis and characterize its specific mechanism of action.

Elucidating the Molecular Target: Sigma-1 Receptor Binding

The foundational step in characterizing the mechanism of action is to confirm direct binding to the hypothesized target, the σ1R. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on binding affinity (Ki) and receptor density (Bmax).

Radioligand Competition Binding Assay

This assay determines the affinity of the test compound (4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride) for the σ1R by measuring its ability to compete with a known high-affinity radiolabeled σ1R ligand.

Principle: A fixed concentration of a radiolabeled ligand (e.g., -pentazocine, a selective σ1R agonist) is incubated with a source of σ1R (e.g., guinea pig liver membranes, which have high receptor expression) in the presence of increasing concentrations of the unlabeled test compound.[4] The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases.

Experimental Protocol:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4).

    • Increasing concentrations of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (e.g., 0.1 nM to 100 µM).

    • A fixed concentration of -pentazocine (typically at its Kd value).

    • Membrane homogenate (containing a consistent amount of protein, e.g., 100-200 µg).

  • Nonspecific Binding: To a separate set of wells, add a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol) to determine nonspecific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: A concentration-dependent inhibition of -pentazocine binding will confirm that 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride binds to the σ1R. The calculated Ki value will quantify its binding affinity.

ParameterDescriptionTypical Value for High-Affinity Ligand
IC50 Concentration of the test compound that inhibits 50% of specific radioligand binding.Low nM to µM range
Ki Inhibition constant, representing the affinity of the ligand for the receptor.Low nM to µM range
Visualization of Binding: Fluorescent Ligand Assays

An alternative to radioligand assays, fluorescent ligand-based assays offer a safer and often more versatile method for studying ligand-receptor interactions in real-time and in cellular contexts.[3]

Principle: A fluorescently tagged σ1R ligand is used. The binding of the test compound can be measured by its ability to displace the fluorescent ligand, leading to a change in the fluorescence signal. This can be adapted for high-throughput screening and confocal microscopy to visualize receptor localization.[3]

Functional Characterization: Agonist vs. Antagonist Activity

Once binding to the σ1R is confirmed, the next crucial step is to determine the functional nature of this interaction: does 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride act as an agonist or an antagonist? Several in vitro functional assays can be employed to elucidate this.

Allosteric Modulation with Phenytoin (DPH)

A predictive approach to differentiate between σ1R agonists and antagonists involves a competition binding assay with the allosteric modulator phenytoin (DPH).[5][6]

Principle: DPH has been shown to increase the binding affinity of σ1R agonists but not antagonists.[5][6] By performing the competition binding assay in the presence and absence of DPH, a shift in the Ki value can indicate the functional activity of the test compound.

Experimental Workflow:

G cluster_0 DPH Allosteric Modulation Assay A Perform Radioligand Competition Assay for Test Compound (No DPH) C Calculate Ki (No DPH) A->C B Perform Radioligand Competition Assay for Test Compound (with DPH) D Calculate Ki (with DPH) B->D E Compare Ki values C->E D->E F Ki decreases significantly E->F If G Ki shows no significant change E->G If H Conclusion: Probable Agonist F->H I Conclusion: Probable Antagonist G->I G cluster_1 Patch-Clamp Electrophysiology Workflow A Prepare cultured cells (e.g., HEK293 expressing target ion channel and σ1R) B Establish whole-cell patch-clamp configuration A->B C Record baseline ion channel currents B->C D Perfuse with test compound (4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride) C->D E Record currents in the presence of the compound D->E F Analyze changes in current amplitude and kinetics E->F G Determine if compound inhibits or potentiates channel activity F->G H Co-apply with a known σ1R antagonist to confirm σ1R-mediation G->H

Caption: Workflow for ion channel modulation studies via patch-clamp.

Downstream Signaling and Protein-Protein Interactions

The chaperone function of σ1R means its mechanism of action is intimately tied to its interactions with other proteins. [1]The ligand-bound state of σ1R can alter its interactome.

Co-immunoprecipitation (Co-IP)

Co-IP can be used to verify if the test compound modulates the interaction between σ1R and a known binding partner (e.g., BiP/GRP78).

Principle: An antibody against σ1R is used to pull down σ1R from cell lysates. Proteins that are bound to σ1R will also be pulled down and can be detected by Western blotting.

Experimental Protocol:

  • Cell Treatment: Treat cells expressing σ1R with the vehicle, a known σ1R agonist, a known antagonist, and 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

  • Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an anti-σ1R antibody conjugated to magnetic or agarose beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the σ1R and its binding partners.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against σ1R and the putative interacting protein (e.g., BiP).

  • Analysis: Compare the amount of the interacting protein co-precipitated with σ1R across the different treatment conditions.

Expected Outcome: The amount of co-precipitated BiP may change depending on whether the test compound is an agonist or antagonist, providing further evidence of its functional activity.

Summary of Putative Mechanism and Future Directions

The proposed in vitro studies will systematically elucidate the mechanism of action of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, beginning with the confirmation of its binding to the σ1R and proceeding to a detailed functional characterization.

Hypothesized Signaling Pathway:

G cluster_0 Compound 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride S1R Sigma-1 Receptor (σ1R) at ER-Mitochondria Interface Compound->S1R Binds to IP3R IP3 Receptor (IP3R) S1R->IP3R Modulates IonChannel Voltage-gated Ion Channels S1R->IonChannel Modulates ClientProteins Other Client Proteins (e.g., BiP) S1R->ClientProteins Interacts with Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Channel_Mod Modulation of Ion Channel Activity IonChannel->Channel_Mod Chaperone_Mod Altered Chaperone Function ClientProteins->Chaperone_Mod Cellular_Response Downstream Cellular Response (e.g., neuroprotection, cell survival) Ca_Release->Cellular_Response Channel_Mod->Cellular_Response Chaperone_Mod->Cellular_Response

Caption: Hypothesized signaling pathway for a σ1R ligand.

Successful characterization of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride as a σ1R ligand in vitro will pave the way for further studies, including in vivo models of diseases where σ1R is implicated, such as neurodegenerative disorders, pain, and cancer.[1][6][7]

References

  • Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Pharmacology. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • The Pharmacology of Sigma-1 Receptors. PMC. [Link]

  • New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. [Link]

  • Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Psychiatry. [Link]

  • [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. PubMed. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. [Link]

  • 3-[(2,4-Dichlorobenzyl)oxy]piperidinehydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Highly Specific Sigma Receptor Ligands Exhibit Anti-Viral Properties in SARS-CoV-2 Infected Cells. MDPI. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]

  • 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Link]

  • 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. ACS Publications. [Link]

Sources

Foundational

Pharmacokinetic Profiling and Disposition of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The compound 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride represents a privileged structural motif in modern neuropharmacology. Characterized by a basic secondary amine (piperidine) linked v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride represents a privileged structural motif in modern neuropharmacology. Characterized by a basic secondary amine (piperidine) linked via an aliphatic ethyl ether to a lipophilic 3-chlorobenzyl moiety, this scaffold is frequently utilized in the design of multi-target directed ligands (MTDLs) for central nervous system (CNS) indications, including dual monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibitors [1], as well as monoamine receptor modulators [3].

Developing CNS-active therapeutics requires a rigorous understanding of their pharmacokinetic (PK) disposition to optimize the efficacy-to-toxicity ratio [2]. This whitepaper provides an in-depth technical analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound class, alongside self-validating experimental protocols for preclinical PK evaluation.

Physicochemical Drivers of ADME

The pharmacokinetic behavior of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine is fundamentally dictated by its physicochemical properties.

  • Ionization (pKa): The unsubstituted piperidine nitrogen is a secondary amine with a predicted pKa of ~9.5 to 10.0. At physiological pH (7.4), the molecule is predominantly ionized (>99%).

  • Lipophilicity (LogP): The 3-chlorobenzyl ether moiety imparts significant lipophilicity (estimated LogP of the free base: 3.5 – 4.2).

  • Salt Formulation: Administering the compound as a hydrochloride salt is a deliberate formulation choice. The chloride salt ensures rapid dissolution in the acidic environment of the gastric fluid. As the compound transitions to the alkaline environment of the small intestine, the equilibrium shifts slightly, increasing the fraction of the unprotonated free base, which is required to drive transcellular passive diffusion across the enterocyte lipid bilayers.

Absorption and First-Pass Metabolism

Upon oral administration, the compound exhibits moderate-to-high intestinal permeability. However, systemic bioavailability is heavily influenced by hepatic first-pass extraction. The ether linkage connecting the piperidine ring to the chlorobenzyl group is a known "metabolic soft spot." In the liver, Cytochrome P450 (CYP450) enzymes rapidly target this ether bond for oxidative cleavage before the drug can reach systemic circulation [4]. Consequently, while absorption is near-complete, the absolute oral bioavailability ( F% ) is typically restricted to 30–50%.

CNS Distribution and Blood-Brain Barrier (BBB) Permeation

For neuropharmacological agents, target engagement relies entirely on traversing the Blood-Brain Barrier (BBB). The lipophilic nature of the 3-chlorobenzyl group allows the un-ionized fraction of the drug to readily partition into the endothelial cells of the BBB.

Because the compound is a basic lipophilic amine, it exhibits a high apparent volume of distribution ( Vd​>3 L/kg ). It extensively partitions into lipid-rich tissues, including the brain parenchyma. However, basic amines are also frequent substrates for efflux transporters such as P-glycoprotein (P-gp). The net CNS exposure is a dynamic equilibrium between passive influx and active efflux.

PK_Distribution GI Gastrointestinal Tract (Absorption) Portal Portal Vein GI->Portal Passive Diffusion Liver Liver (First-Pass Metabolism) Portal->Liver Plasma Systemic Circulation (Free & Bound Drug) Liver->Plasma Bioavailable Fraction Plasma->Liver Hepatic Clearance Brain Central Nervous System (BBB Penetration) Plasma->Brain Lipophilic Diffusion Kidney Kidneys (Excretion) Plasma->Kidney Renal Clearance Brain->Plasma Efflux Transporters

Fig 1. Compartmental distribution and BBB permeation pathways.

Biotransformation and Clearance Mechanisms

The clearance of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine is predominantly hepatic, with renal clearance playing a minor role for the unchanged parent drug. The primary Phase I metabolic pathways include:

  • O-Dealkylation (Major): Mediated primarily by CYP3A4 and CYP2D6, the ether bond is oxidatively cleaved, yielding 3-chlorobenzyl alcohol and 4-(2-hydroxyethyl)piperidine. The 3-chlorobenzyl alcohol is subsequently oxidized by alcohol/aldehyde dehydrogenases into 3-chlorobenzoic acid, which is rapidly excreted in the urine.

  • N-Oxidation / Glucuronidation (Minor): The secondary amine of the piperidine ring can be oxidized by Flavin-containing monooxygenases (FMOs) or directly conjugated by UDP-glucuronosyltransferases (UGTs) to form a polar N-glucuronide.

  • Aromatic Hydroxylation (Minor): CYP1A2 may hydroxylate the 3-chlorophenyl ring, though the electron-withdrawing chlorine atom partially deactivates the ring, making this a secondary pathway.

Metabolism Parent 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine ODealk O-Dealkylation (CYP3A4 / CYP2D6) Parent->ODealk NOxid N-Oxidation / N-Glucuronidation (FMO / UGT) Parent->NOxid AromOH Aromatic Hydroxylation (CYP1A2) Parent->AromOH Metab1 3-Chlorobenzyl Alcohol + 4-(2-Hydroxyethyl)piperidine ODealk->Metab1 Metab2 Piperidine N-Oxide / Glucuronide NOxid->Metab2 Metab3 Hydroxylated Chlorobenzyl Derivative AromOH->Metab3

Fig 2. Primary Phase I and Phase II metabolic pathways.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the anticipated pharmacokinetic parameters for this compound class based on analogous benzyloxy-piperidine derivatives.

Pharmacokinetic ParameterEstimated/Typical ValuePhysiological & Clinical Significance
Molecular Weight (Salt) 290.23 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable baseline permeability.
LogP (Free Base) ~3.5 – 4.2High lipophilicity drives rapid transcellular absorption and BBB penetration.
Oral Bioavailability ( F% ) 30% – 50%Limited by hepatic first-pass O-dealkylation.
Volume of Distribution ( Vd​ ) > 3.0 L/kgIndicates extensive tissue distribution and CNS accumulation.
Plasma Protein Binding 80% – 90%Moderate-to-high binding to albumin and α1​ -acid glycoprotein.
Primary Clearance Route Hepatic (CYP3A4/2D6)High potential for drug-drug interactions (DDIs) if co-administered with CYP inhibitors.

Experimental Methodologies

Protocol 1: In Vivo PK and CSF Partitioning Study in Rodents

To evaluate central target engagement, simultaneous profiling of plasma and cerebrospinal fluid (CSF) is required [3].

Causality & Self-Validating Design: A common artifact in CSF sampling is blood contamination, which artificially inflates the apparent CNS drug concentration. To create a self-validating system, a non-BBB-penetrant marker (e.g., atenolol) is co-administered. If atenolol is detected in the CSF, the sample is flagged for compromised BBB integrity or surgical contamination and excluded from the PK analysis.

  • Dose Formulation: Dissolve the hydrochloride salt in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline to yield a 1 mg/mL solution. Causality: DMSO and Tween 80 ensure complete solvation of the lipophilic core, preventing in vivo precipitation, while saline maintains isotonicity for intravenous (IV) or oral (PO) dosing.

  • Administration: Dose Sprague-Dawley rats at 5 mg/kg (PO) and 2 mg/kg (IV).

  • Sampling: Utilize jugular vein cannulation for serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Perform matched cisterna magna punctures for CSF collection at 1, 2, and 4 hours.

  • Sample Processing: Centrifuge blood at 3,000 × g for 10 min at 4°C to separate plasma. Immediately crash 50 µL of plasma/CSF with 150 µL of ice-cold acetonitrile containing the internal standard. Causality: Acetonitrile precipitates plasma proteins, instantly halting enzymatic degradation and releasing protein-bound drug for accurate total-drug quantification.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Causality & Self-Validating Design: The assay's trustworthiness is established through a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes with the analyte, it perfectly normalizes any ion suppression caused by endogenous phospholipids in the plasma matrix.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: The addition of 0.1% formic acid ensures the secondary piperidine nitrogen remains fully protonated, maximizing ionization efficiency in the mass spectrometer.

  • Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the parent-to-product ion transition of m/z 254.1 [M+H]+ m/z 125.0 (corresponding to the stable 3-chlorobenzyl carbocation fragment).

  • Validation: Intersperse Quality Control (QC) samples at low, medium, and high concentrations. The run is only accepted if the QC variance is 15%, ensuring continuous calibration integrity.

References

  • Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy Source: Pharmaceuticals (MDPI) URL:[Link]

  • Polypharmacology by Design: A Medicinal Chemist's Perspective on Multitargeting Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists Lorcaserin and CP-809101 Source: ACS Chemical Neuroscience URL:[Link]

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease Source: Molecules (MDPI) URL:[Link]

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride (Vesamicol)

Introduction: Unveiling the Cholinergic Regulator, Vesamicol 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, more commonly known as vesamicol, is a potent and specific inhibitor of the vesicular acetylcholine t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cholinergic Regulator, Vesamicol

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, more commonly known as vesamicol, is a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT).[1][2] This transporter is a critical component of cholinergic neurotransmission, responsible for packaging acetylcholine (ACh) into synaptic vesicles for subsequent release into the synaptic cleft.[3][4] By blocking VAChT, vesamicol effectively depletes the readily releasable pool of ACh, thereby modulating cholinergic signaling.[2] Its high affinity and specificity for VAChT have made it an invaluable pharmacological tool for studying the intricacies of the cholinergic system and a lead compound in the development of imaging agents for neurodegenerative diseases such as Alzheimer's disease.[1][5] This guide provides a comprehensive technical overview of the receptor binding affinity of vesamicol, intended for researchers, scientists, and drug development professionals.

The Vesicular Acetylcholine Transporter (VAChT): The Molecular Target of Vesamicol

VAChT is a transmembrane protein that utilizes a proton gradient to actively transport ACh from the cytoplasm into synaptic vesicles.[4] This process is essential for maintaining a sufficient supply of neurotransmitter for synaptic transmission. The binding of vesamicol to VAChT is non-competitive with respect to ACh, suggesting an allosteric mechanism of inhibition.[6][7] This interaction prevents the translocation of ACh into vesicles, leading to a reduction in the quantal size of ACh release upon nerve stimulation.

Quantitative Analysis of Vesamicol Binding Affinity

The binding affinity of vesamicol and its analogs to VAChT is typically quantified using radioligand binding assays. The key parameters derived from these assays are the inhibition constant (Kᵢ), the dissociation constant (Kₑ), and the half-maximal inhibitory concentration (IC₅₀).

  • Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates a higher binding affinity.

  • Kₑ (Equilibrium Dissociation Constant): The concentration of a ligand at which half of the receptors are occupied at equilibrium. It is an intrinsic measure of the affinity between a ligand and its receptor.

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. The IC₅₀ value is dependent on the concentration of the radioligand used in the assay.

The relationship between these parameters is described by the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₑ is the dissociation constant of the radioligand.

This equation is fundamental for converting the experimentally determined IC₅₀ value into the more intrinsic and universally comparable Kᵢ value.

Binding Affinity Data for Vesamicol and Analogs

The following table summarizes the binding affinities of vesamicol and several of its key analogs for the vesicular acetylcholine transporter (VAChT). These values have been compiled from various in vitro studies and highlight the structure-activity relationships that govern the interaction with the transporter.

CompoundKᵢ (nM)Kₑ (nM)IC₅₀ (nM)Source
(-)-Vesamicol 33.36.0-[8]
[³H]VAT -6.5-[8]
VAT 6.98--[8]
TZ6-59 5.41--[8]
TZ45-091B 6.0--[8]
FBBV 24.7--[8]
(+)-p-Fluorobenzyltrozamicol ((+)-FBT) 0.22--[5]
(-)-o-Methylvesamicol ((-)-OMV) 6.7--[5]
o-Bromo-trans-decalinvesamicol ((-)-OBDV) 13.8--[5]
o-Methyl-trans-decalinvesamicol (OMDV) 11.9--[5]
Spiroindoline derivative 4 39.2--[9]

Experimental Protocol: Competitive Radioligand Binding Assay for VAChT

This section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the affinity of a test compound for VAChT, using a vesamicol analog radioligand such as [³H]vesamicol or [³H]VAT.

I. Materials and Reagents
  • Radioligand: [³H]vesamicol or a suitable analog (e.g., [³H]VAT) with high specific activity.

  • Test Compounds: Stock solutions of the unlabeled test compounds (e.g., 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride) of known concentrations.

  • Membrane Preparation: Synaptic vesicle preparations or cell membranes expressing VAChT (e.g., from PC12 cells transfected with the VAChT gene).[10]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of unlabeled vesamicol (e.g., 10 µM).

  • Scintillation Cocktail: A liquid scintillation cocktail suitable for tritium counting.

  • Glass Fiber Filters: Pre-treated with a substance like polyethylenimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A vacuum manifold for rapid filtration.

  • Scintillation Counter: To measure the radioactivity.

II. Experimental Procedure
  • Membrane Preparation:

    • Thaw the frozen VAChT-expressing membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound and the unlabeled vesamicol for the non-specific binding control.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane suspension.

      • Non-specific Binding: Unlabeled vesamicol (high concentration), radioligand, and membrane suspension.

      • Test Compound Competition: Test compound at various concentrations, radioligand, and membrane suspension.

    • The final concentration of the radioligand should be close to its Kₑ value to ensure adequate signal-to-noise ratio.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium. The incubation time should be determined experimentally through association and dissociation kinetic studies.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-treated glass fiber filters. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀:

    • Use non-linear regression analysis to fit the competition curve to a one-site or two-site binding model to determine the IC₅₀ value of the test compound.

  • Calculate the Kᵢ:

    • Use the Cheng-Prusoff equation to calculate the Kᵢ value from the IC₅₀, the radioligand concentration, and the radioligand's Kₑ.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare Membrane Homogenate A1 Incubate Membranes, Radioligand, and Test Compound P1->A1 P2 Prepare Radioligand Solution P2->A1 P3 Prepare Test Compound Dilutions P3->A1 S1 Rapid Vacuum Filtration A1->S1 Equilibrium Reached S2 Wash Filters S1->S2 D1 Scintillation Counting S2->D1 D2 Data Analysis (IC50, Ki) D1->D2

Caption: Experimental workflow for a competitive radioligand binding assay.

Mechanism of Action and Signaling Pathway

Vesamicol's inhibition of VAChT has profound effects on cholinergic neurotransmission. By preventing the loading of ACh into synaptic vesicles, it reduces the amount of neurotransmitter released per synaptic vesicle fusion event. This leads to a decrease in the postsynaptic response, effectively dampening cholinergic signaling.

Cholinergic Synapse Signaling Pathway

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_cyto Cytoplasmic ACh ChAT->ACh_cyto VAChT VAChT ACh_cyto->VAChT Vesicle Synaptic Vesicle VAChT->Vesicle Transports ACh_vesicle Vesicular ACh ACh_cleft ACh ACh_vesicle->ACh_cleft Exocytosis Vesamicol Vesamicol Vesamicol->VAChT Inhibits AChE AChE ACh_cleft->AChE Degradation AChR ACh Receptor ACh_cleft->AChR Response Postsynaptic Response AChR->Response

Caption: Inhibition of VAChT by vesamicol in the cholinergic synapse.

General Synthetic Scheme for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride

The synthesis of vesamicol and its analogs generally involves the coupling of a piperidine derivative with a side chain containing the desired benzyl ether moiety. A plausible synthetic route is outlined below.

  • Preparation of the Piperidine Intermediate: A suitable starting material, such as 4-piperidineethanol, can be used as the core piperidine structure.

  • Synthesis of the Benzyl Ether Side Chain: 3-Chlorobenzyl alcohol can be reacted with a di-haloethane (e.g., 1-bromo-2-chloroethane) under basic conditions to form the 2-[(3-chlorobenzyl)oxy]ethyl halide.

  • Coupling Reaction: The 4-piperidineethanol is then reacted with the prepared 2-[(3-chlorobenzyl)oxy]ethyl halide in the presence of a base to form the final vesamicol base.

  • Salt Formation: The vesamicol base is then treated with hydrochloric acid to yield the stable hydrochloride salt, 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

This general approach allows for the synthesis of a wide variety of vesamicol analogs by modifying the starting piperidine and benzyl alcohol derivatives.

Conclusion: A Versatile Tool for Cholinergic Research

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (vesamicol) remains a cornerstone in the study of cholinergic neurotransmission. Its high affinity and specific binding to the vesicular acetylcholine transporter provide a powerful means to investigate the mechanisms of acetylcholine storage and release. The detailed understanding of its binding characteristics, facilitated by robust experimental protocols and data analysis methods, continues to drive advancements in our comprehension of cholinergic function and dysfunction in the central nervous system. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to unravel the complexities of the cholinergic system and to develop novel therapeutics for a range of neurological disorders.

References

  • Tu, Z., et al. (2021). In vitro characterization of [3H]VAT in cells, animal and human brain tissues for vesicular acetylcholine transporter. NeuroImage, 237, 118158. [Link]

  • Zhang, Z., et al. (2024). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. ResearchSquare. [Link]

  • Lidskog, A. (2018). Schematic illustration of the Cholinergic synapse. In the... ResearchGate. [Link]

  • Okamura, T., et al. (2018). In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents. International Journal of Molecular Sciences, 19(6), 1749. [Link]

  • Unknown. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]

  • Parsons, S. M., et al. (2009). Multiple protonation states of vesicular acetylcholine transporter detected by binding of [3H]vesamicol. Biochemistry, 48(38), 9039-9049. [Link]

  • Scheunemann, M., et al. (2019). Do spiroindolines have the potential to replace vesamicol as lead compound for the development of radioligands targeting the vesicular acetylcholine transporter?. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]

  • Arulkumaran, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(1), 1-10. [Link]

  • Hebb, C. (2013). Cholinergic Cells and Pathways. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 4th edition. [Link]

  • Varoqui, H., & Erickson, J. D. (1996). Active Transport of Acetylcholine by the Human Vesicular Acetylcholine Transporter. Journal of Biological Chemistry, 271(41), 25373-25378. [Link]

  • Ojeda, A. M., et al. (2010). Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel. The Journal of biological chemistry, 285(42), 32094-32103. [Link]

  • Unknown. (2025). Piperidine Synthesis. DTIC. [Link]

  • Bravo, C., et al. (2009). Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol. Biochemistry, 48(38), 9039-9049. [Link]

  • Unknown. (2010). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • MyEdSpace. (n.d.). Synapses-cholinergic - AQA A-Level Biology. MyEdSpace. [Link]

  • Conti, F. (2004). Schematic representation of typical CNS cholinergic synapses, as described in the text. ACh, acetylcholine. ResearchGate. [Link]

  • Wurtman, R. J. (2025). The Central Cholinergic Synapse: A Primer. MDPI. [Link]

Sources

Foundational

physicochemical properties of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl

An In-depth Technical Guide to the Physicochemical Properties of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl For the attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the active pharmaceutical ingredient (API) 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (HCl). The development of any new chemical entity into a viable therapeutic agent is fundamentally reliant on a thorough understanding of its physical and chemical characteristics.[1][] These properties are critical determinants of a drug's bioavailability, stability, and manufacturability.[3][4] This document, authored from the perspective of a Senior Application Scientist, offers not just a compilation of data, but also insights into the causality behind experimental choices and the logical framework for characterization. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and trustworthiness.

Introduction to 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl is a piperidine derivative. The piperidine moiety is a prevalent structural motif in a vast number of bioactive natural products and marketed drugs.[5] The presence of a basic piperidine nitrogen makes this compound a suitable candidate for salt formation, in this case with hydrochloric acid, which is a common strategy to enhance the solubility and stability of basic drug candidates.[3] The 3-chlorobenzyl ether component of the molecule contributes to its lipophilicity, which can influence its ability to cross biological membranes. A comprehensive characterization of its physicochemical properties is therefore essential for any formulation and development program.

Chemical Identity and Structure

A precise understanding of the molecule's structure and fundamental properties is the foundation of all further characterization.

PropertyValueSource
Chemical Name 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochlorideBLDpharm
CAS Number 1220031-58-2BLDpharm
Molecular Formula C14H20ClNO · HClCalculated
Molecular Weight 290.23 g/mol Calculated
Chemical Structure alt text -

Note: The molecular formula and weight are calculated based on the chemical structure.

Solubility

The aqueous solubility of an API is a critical factor influencing its absorption and, consequently, its bioavailability.[6][7] For oral dosage forms, an API must dissolve in the gastrointestinal fluids to be absorbed.[4] As a hydrochloride salt, 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl is expected to exhibit enhanced aqueous solubility compared to its free base form.[3] However, the common ion effect can sometimes reduce the solubility of HCl salts in the chloride-rich environment of the stomach.[6]

pH-Dependent Solubility Profile

The ionization state of a molecule, which is dependent on the pH of the surrounding environment and the molecule's pKa, significantly affects its solubility.[8] For a basic compound like a piperidine derivative, solubility is generally higher at lower pH values where the molecule is predominantly in its ionized, more water-soluble form.

Experimental Protocol: Equilibrium Solubility Measurement

This protocol determines the equilibrium solubility of the API at various pH values, simulating the conditions of the gastrointestinal tract.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic gastric and intestinal fluids.

  • Sample Preparation: Add an excess amount of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate the pH-solubility profile.

dot

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prepare Buffers Prepare Buffers Add Excess API Add Excess API Prepare Buffers->Add Excess API Agitate at 37°C Agitate at 37°C Add Excess API->Agitate at 37°C Filter Sample Filter Sample Agitate at 37°C->Filter Sample HPLC Analysis HPLC Analysis Filter Sample->HPLC Analysis Generate Profile Generate Profile HPLC Analysis->Generate Profile

Caption: Workflow for pH-dependent solubility determination.

pHSolubility
1.2Data not available
4.5Data not available
6.8Data not available

Dissociation Constant (pKa)

The acid-base dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH.[9] This, in turn, influences a wide range of biopharmaceutical properties including solubility, lipophilicity, and permeability.[9][10] For a basic compound like 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl, the pKa of the piperidine nitrogen is of primary interest.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.

  • Sample Preparation: Accurately weigh and dissolve a known amount of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl in a suitable solvent (e.g., water or a co-solvent system if solubility is limited).

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV vs. V). The volume at which the maximum of the first derivative occurs corresponds to the equivalence point. The pH at half the equivalence point volume is the pKa.

dot

G Dissolve API Dissolve API Titrate with Base Titrate with Base Dissolve API->Titrate with Base Monitor pH Monitor pH Titrate with Base->Monitor pH Plot Titration Curve Plot Titration Curve Monitor pH->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Caption: Process for pKa determination by potentiometric titration.

ParameterValue
pKa Data not available

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[10] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule and the distribution coefficient (LogD) at a specific pH for ionizable molecules.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable method for determining lipophilicity.

  • Phase Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions). Pre-saturate each phase with the other.

  • Sample Addition: Dissolve a known amount of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl in the aqueous phase.

  • Partitioning: Combine the aqueous solution with the n-octanol in a flask and shake vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the API in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log ([API]octanol / [API]aqueous).

ParameterValue
LogP (calculated) Data not available
LogD at pH 7.4 Data not available

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the solid-state properties of an API, including its melting point, crystallinity, and thermal stability.[11]

Experimental Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh a small amount of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl (typically 1-5 mg) into an appropriate sample pan (e.g., aluminum).

  • DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range. The instrument measures the heat flow to the sample relative to the reference.

  • TGA Analysis: Place the sample pan in the TGA instrument. Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen). The instrument measures the change in mass as a function of temperature.

  • Data Interpretation:

    • DSC: An endothermic peak in the DSC thermogram indicates the melting point. The shape of the peak can provide information about the crystallinity of the sample.

    • TGA: A loss of mass in the TGA thermogram indicates decomposition or the loss of volatiles.

ParameterValue
Melting Point (°C) Data not available
Decomposition Temperature (°C) Data not available

Purity and Impurities

Ensuring the purity of an API is a critical aspect of drug development and manufacturing.[12] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the main component and any impurities.[13]

Experimental Protocol: HPLC Purity Assay

  • Method Development: Develop a stability-indicating HPLC method capable of separating the main peak of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl from potential impurities and degradation products. This involves optimizing the column, mobile phase, flow rate, and detection wavelength.

  • Standard Preparation: Prepare a standard solution of known concentration of a reference standard of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl.

  • Sample Preparation: Prepare a sample solution of the API at a similar concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the chromatogram of the sample to that of the standard. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

dot

G Method Development Method Development Standard & Sample Prep Standard & Sample Prep Method Development->Standard & Sample Prep HPLC Injection HPLC Injection Standard & Sample Prep->HPLC Injection Chromatogram Analysis Chromatogram Analysis HPLC Injection->Chromatogram Analysis Purity Calculation Purity Calculation Chromatogram Analysis->Purity Calculation

Caption: Workflow for HPLC purity determination.

ParameterValue
Purity (%) Data not available
Impurities Profile Data not available

Conclusion

A thorough understanding of the is paramount for its successful development as a therapeutic agent. This guide has outlined the key properties to be characterized and provided standardized, robust protocols for their determination. While specific experimental data for this compound is not widely available in the public domain, the methodologies described herein provide a clear roadmap for researchers and drug development professionals to generate the necessary data to support formulation design, process development, and regulatory submissions. The interplay between properties such as solubility, pKa, and lipophilicity will ultimately govern the in vivo performance of this promising molecule.

References

  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • PMC. (2023, November 9).
  • PMC. (2007, September 17).
  • MDPI.
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • PubMed. (2021, August 3).
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Seppic.
  • Merck Millipore. Improving API Solubility using API Processing.
  • UNODC.
  • Sigma-Aldrich. 4-(3-CHLOROBENZYL)PIPERIDINE HCL.
  • BLDpharm. 4-(2-((3-Chlorobenzyl)oxy)ethyl)piperidine hydrochloride.
  • ResearchGate. (2017, January 10). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
  • MDPI. (2021, December 15). Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering.
  • IDEAS/RePEc. Ionization constants (pKa)
  • BOC Sciences.
  • ACD/Labs.
  • King's College London.
  • IntechOpen. (2023, March 28). Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals.
  • Amazon AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Toxicity Profile and Safe Handling of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Disclaimer: No direct toxicological studies or a specific Material Safety Data Sheet (MSDS) are publicly available for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. This guide is a predictive analysis based o...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No direct toxicological studies or a specific Material Safety Data Sheet (MSDS) are publicly available for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. This guide is a predictive analysis based on the toxicological profiles of structurally related compounds and general principles of chemical safety. All recommendations and predictions herein should be validated by empirical testing before any large-scale handling or use.

Introduction: A Predictive Toxicological Framework

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride belongs to the broad class of piperidine derivatives, which are significant scaffolds in medicinal chemistry and drug development.[1] The toxicological profile of a novel compound is a critical component of its development, guiding safe handling procedures and risk assessment. In the absence of specific data for the target compound, this guide synthesizes information from analogous structures to provide a robust, predictive framework for researchers, scientists, and drug development professionals.

The core structure incorporates a piperidine ring, a 3-chlorobenzyl moiety, and an ether linkage, terminating in a hydrochloride salt. The predicted toxicity is therefore an amalgamation of the hazards associated with these individual components. For instance, piperidine itself is a corrosive and toxic substance[2], and chlorinated aromatic compounds can present their own set of metabolic and toxicological challenges. This document will deconstruct these structural alerts to build a comprehensive safety and handling profile.

Predicted Physicochemical and Toxicological Properties

The hydrochloride salt form suggests that the compound is likely a crystalline solid with some degree of water solubility. The following table summarizes the predicted hazard profile based on data from related piperidine and chlorobenzyl compounds.

Parameter Predicted Value / Classification Justification based on Analogs
Physical State White to off-white solidTypical for hydrochloride salts of organic bases.
Acute Oral Toxicity Predicted to be Toxic if Swallowed (Category 3 or 4)Piperidine hydrochloride has an LD50 (oral, rat) of 133 mg/kg[3]. Other substituted piperidines are also classified as toxic if swallowed[3].
Dermal Toxicity Predicted to be Harmful in contact with skinMany piperidine derivatives can be absorbed through the skin and may cause systemic effects[2].
Inhalation Toxicity Predicted to be Harmful if inhaled; May cause respiratory irritationDusts from hydrochloride salts of amines are often irritating to the respiratory tract. Analogs like 4-(4-Chlorophenoxy)piperidine hydrochloride and 1-(2-Chloroethyl)piperidine hydrochloride are known to cause respiratory irritation[4][5].
Skin Corrosion/Irritation Predicted to be a skin irritant, potentially corrosivePiperidine is corrosive[2]. Related compounds like 1-(2-Chloroethyl)piperidine hydrochloride cause severe skin burns[5].
Eye Damage/Irritation Predicted to cause serious eye damageMany amine hydrochlorides are severe eye irritants. 1-(2-Chloroethyl)piperidine hydrochloride can cause severe eye damage[5].
Sensitization Data not available; potential for sensitizationNo direct data from analogs.
Mutagenicity Data not available; requires testingSome complex chlorinated compounds can have mutagenic potential. 1-(2-Chloroethyl)piperidine hydrochloride is suspected of causing genetic defects[5].
Carcinogenicity Data not available; requires testingNo components of similar compounds are listed as carcinogens by IARC or ACGIH.
Reproductive Toxicity Data not available; requires testingNo data available from analogs.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory system damageBased on the irritant nature of related amine hydrochlorides[4][5].
Specific Target Organ Toxicity (Repeated Exposure) Data not available; requires testingChronic toxicity data is not available for the analogs found.

Hazard Identification and GHS Classification (Predicted)

Based on the analysis of related compounds, a predicted GHS classification for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is proposed.

Signal Word: Danger

Hazard Pictograms:

  • GHS06 (Skull and Crossbones)

  • GHS05 (Corrosion)

  • GHS08 (Health Hazard)

Hazard Statements:

  • H301: Toxic if swallowed.[3]

  • H314: Causes severe skin burns and eye damage.[2][5]

  • H335: May cause respiratory irritation.[4]

  • H341: Suspected of causing genetic defects.[5]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P405: Store locked up.[4]

Experimental Protocols for Toxicity Assessment

To move beyond a predictive profile, a tiered approach to empirical toxicity testing is recommended. The following workflow outlines a standard procedure for a novel chemical entity of this class.

G cluster_0 Tier 1: In Vitro & In Silico cluster_1 Tier 2: Acute In Vivo Studies cluster_2 Tier 3: Further Characterization A Compound Synthesis & Characterization B In Silico Toxicity Prediction (e.g., DEREK, TOPKAT) A->B Initial Screening C Bacterial Reverse Mutation Assay (Ames Test) A->C Genotoxicity D In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake) A->D Cell Viability E In Vitro Micronucleus Assay C->E Clastogenicity F Acute Oral Toxicity Study (e.g., OECD 423) D->F Dose Range Finding G Skin & Eye Irritation/Corrosion Study (e.g., OECD 404, 405) F->G Hazard Classification H Repeat-Dose Toxicity Study (e.g., 28-day, OECD 407) G->H Systemic Effects I Pharmacokinetics (ADME) H->I Metabolic Profile

Caption: A tiered workflow for the toxicological assessment of a novel chemical.

Safe Handling and Emergency Procedures

Given the predicted hazards, stringent safety protocols are essential when handling 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

Engineering Controls:

  • Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.

Handling and Storage:

  • Avoid creating dust.[3][4]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store in a locked cabinet or a secure, restricted-access area.[4]

  • Incompatible materials include strong oxidizing agents and strong bases.

Emergency Procedures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Large spills should be handled by trained emergency response personnel.[3][4]

Potential Metabolic Pathways and Toxicological Mechanisms

The metabolism of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride has not been studied. However, a predictive metabolic pathway can be proposed based on its structure.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) Parent 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Metabolite1 Piperidine Ring Oxidation (Hydroxylation) Parent->Metabolite1 Metabolite2 Aromatic Ring Oxidation (Hydroxylation of Chlorobenzyl Ring) Parent->Metabolite2 Metabolite3 O-Dealkylation Parent->Metabolite3 Metabolite4 Glucuronidation Metabolite1->Metabolite4 Metabolite5 Sulfation Metabolite1->Metabolite5 Metabolite2->Metabolite4 Metabolite2->Metabolite5 Excretion Renal Excretion Metabolite4->Excretion Metabolite5->Excretion

Caption: Predicted metabolic pathway for the target compound.

The toxicity is likely driven by the reactivity of the parent compound and its metabolites. The piperidine moiety can interfere with various receptors and ion channels, while the chlorobenzyl group could potentially form reactive intermediates upon metabolic activation.

Conclusion and Recommendations

While a definitive toxicity profile for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride cannot be provided without empirical data, this guide offers a comprehensive, predictive assessment based on the known hazards of structurally related molecules. The compound should be treated as acutely toxic, corrosive, and a respiratory irritant. All handling should be performed with appropriate engineering controls and personal protective equipment. It is strongly recommended that the toxicological tests outlined in the experimental workflow be conducted to establish a definitive safety profile before the compound is used in further research or development.

References

  • Apollo Scientific. (2023, June 9). Safety Data Sheet: 4-(4-Chlorophenoxy)piperidine hydrochloride.
  • MilliporeSigma. (2025, September 22). Safety Data Sheet: 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.
  • Central Drug House (P) Ltd. Material Safety Data Sheet: Piperidine Hydrochloride.
  • Echemi. (2019, July 15). Safety Data Sheet: 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidinehydrochloride.
  • Chemical Substance Information. 4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

Sources

Protocols & Analytical Methods

Method

HPLC Method Development and Validation for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride: Overcoming Peak Tailing in Basic Pharmaceutical Intermediates

Executive Summary The robust quantification of basic amine-containing pharmaceutical intermediates via Reversed-Phase Liquid Chromatography (RPLC) is historically plagued by poor peak symmetry and variable retention. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of basic amine-containing pharmaceutical intermediates via Reversed-Phase Liquid Chromatography (RPLC) is historically plagued by poor peak symmetry and variable retention. This application note details the systematic high-performance liquid chromatography (HPLC) method development for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride . By addressing the fundamental chromatographic causality—specifically the "silanol effect" and mass transfer kinetics—this guide provides a self-validating protocol engineered for high precision, utilizing pH-directed ion-pairing and advanced stationary phase selection.

Chemical Profiling & Chromatographic Challenges

To develop a scientifically sound method, we must first analyze the physicochemical properties of the analyte:

  • Structural Features: The molecule features a lipophilic 3-chlorobenzyl ether moiety and a hydrophilic, highly basic piperidine ring.

  • Ionization (pKa): The secondary amine of the piperidine ring has a pKa of approximately 10.0. Under standard physiological or neutral HPLC conditions, it exists almost entirely in its protonated, positively charged state.

  • The Challenge: Standard silica-based stationary phases contain residual silanol groups (-Si-OH). At mid-to-high pH levels, these silanols deprotonate to form anionic species (-Si-O⁻). The positively charged piperidine nitrogen undergoes strong, secondary ionic exchange interactions with these anionic silanols. This disrupts the primary hydrophobic retention mechanism, leading to severe peak tailing, band broadening, and poor resolution[1][2].

Chromatographic Causality: The "Why" Behind the Method

As application scientists, we do not merely screen solvents; we engineer the chemical environment to dictate molecular behavior. The following pillars form the rationale for our optimized method:

Strategic pH Control and Ion-Pairing

To mitigate the silanol effect, the mobile phase pH must be driven below 3.0. We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA serves a dual mechanistic purpose:

  • Silanol Suppression: By lowering the mobile phase pH to ~2.0, residual silanols on the silica surface remain fully protonated and neutral, effectively eliminating secondary ionic exchange interactions[3].

  • Hydrophobic Ion-Pairing: The trifluoroacetate counter-ion acts as a volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated piperidine ring. This complex increases the analyte's affinity for the C18 stationary phase, enhancing retention and sharpening the chromatographic peak[3][4].

Stationary Phase Engineering

Even at a low pH, steric hindrance within the silica pores can prevent complete silanol suppression. Therefore, a Type B, highly end-capped silica column is mandatory. End-capping with trimethylsilane (TMS) physically blocks analytes from accessing residual internal silanols, ensuring that retention is governed purely by predictable hydrophobic interactions[2][5].

Thermodynamic Optimization (Temperature)

Operating the column at an elevated temperature (40°C) reduces mobile phase viscosity. This enhances the mass transfer kinetics of the bulky 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine molecule into and out of the stationary phase pores, further reducing band broadening and improving peak symmetry[1].

Logical Workflow for Method Optimization

Workflow Start Start: Analyze Piperidine Derivative Tailing Issue: Severe Peak Tailing (Silanol Interactions) Start->Tailing Decision1 Is Mobile Phase pH < 3? Tailing->Decision1 AdjustPH Add 0.1% TFA (Protonate Silanols & Ion-Pair) Decision1->AdjustPH No Decision2 Is Column End-Capped (Type B Silica)? Decision1->Decision2 Yes AdjustPH->Decision2 ChangeCol Switch to Highly End-Capped C18 Column Decision2->ChangeCol No Optimize Optimize Gradient & Temperature (Acetonitrile/Water at 40°C) Decision2->Optimize Yes ChangeCol->Optimize Success Optimal Peak Symmetry & Retention Optimize->Success

Figure 1: Logical decision tree for mitigating peak tailing in basic piperidine derivatives.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are met.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas. Note: Acetonitrile is preferred over methanol as its aprotic nature disrupts pi-pi interactions and provides lower backpressure at high flow rates[1].

Step 2: Sample Preparation
  • Diluent: Prepare a diluent matching the initial gradient conditions (90% Mobile Phase A / 10% Mobile Phase B). Causality: Dissolving the sample in a solvent stronger than the initial mobile phase causes localized band broadening and peak splitting at the column head.

  • Standard Stock: Accurately weigh 10.0 mg of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: System Suitability Testing (SST)

Inject the 100 µg/mL working standard six consecutive times. The system is validated for use ONLY if the following criteria are met:

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful silanol suppression).

  • Theoretical Plates (N): ≥ 5,000 (Confirms adequate mass transfer and column efficiency).

  • Precision (%RSD of Area): ≤ 2.0% (Confirms injection repeatability).

Optimized Chromatographic Conditions

ParameterOptimized ConditionRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmType B silica, dense double-endcapping prevents piperidine-silanol interactions.
Mobile Phase A Water + 0.1% TFA (pH ~2.0)Protonates silanols; provides ion-pairing counter-ion.
Mobile Phase B Acetonitrile + 0.1% TFALower viscosity than MeOH; transparent at low UV wavelengths.
Gradient Program 0-2 min: 10% B2-12 min: 10% 80% B12-15 min: 80% B15.1-20 min: 10% BEnsures baseline resolution from highly polar synthetic impurities; washes lipophilic byproducts.
Flow Rate 1.0 mL/minOptimal linear velocity for 3.5 µm particles.
Column Temperature 40°CDecreases solvent viscosity; improves mass transfer kinetics.
Detection (UV) 220 nm (Primary), 270 nm (Secondary)220 nm captures the primary π→π∗ transition of the chlorobenzyl ring for maximum sensitivity.
Injection Volume 10 µLPrevents column overloading while maintaining high S/N ratio.

Method Validation Parameters (ICH Q2(R1) Expected Data)

Following the optimization, the method must be validated against ICH Q2(R1) guidelines. Below is the structured data summarizing the expected validation performance for this specific API intermediate:

Validation ParameterAcceptance CriteriaExpected Result for Piperidine Derivative
Specificity No interference at analyte tR​ Blank and placebo show no peaks at ~8.5 min ( tR​ ).
Linearity R2≥0.999 R2=0.9998 (Range: 10 µg/mL to 150 µg/mL).
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6% across 50%, 100%, and 150% spike levels.
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.85% for peak area; 0.12% for retention time.
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL.

Conclusion

The quantification of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride requires strict control over the chromatographic environment to prevent secondary interactions inherent to basic amines. By utilizing a highly end-capped Type B C18 stationary phase, employing 0.1% TFA for dual pH-suppression and ion-pairing, and optimizing thermodynamic parameters, this method achieves superior peak symmetry (Tf < 1.2) and robust reproducibility.

References

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex Technical Guides. Available at: [Link]

  • Pharma Growth Hub. (2023). "What is the effect of free silanols in RPLC and how to reduce it?" Pharma Growth Hub. Available at: [Link]

  • ResearchGate. "Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives." ResearchGate. Available at: [Link]

  • Molnar Institute. "ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY." Molnar Institute. Available at: [Link]

  • IJPRA Journal. (2024). "HPLC Method Development - A Review." International Journal of Pharmaceutical Research and Applications. Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing Protocols for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (CBEP-HCl)

Target Audience: Research Scientists, In Vivo Pharmacologists, and CNS Drug Development Professionals Document Type: Standard Operating Procedure & Pharmacological Application Guide Introduction & Pharmacological Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, In Vivo Pharmacologists, and CNS Drug Development Professionals Document Type: Standard Operating Procedure & Pharmacological Application Guide

Introduction & Pharmacological Context

The compound 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (CBEP-HCl) is a highly lipophilic, CNS-penetrant molecule. Structurally, it features a basic piperidine ring linked via an ether spacer to a halogenated benzyl group. This specific structural motif is the quintessential pharmacophore for Histamine H3 Receptor (H3R) inverse agonists/antagonists , sharing significant structural homology with established clinical and preclinical H3R ligands such as Pitolisant and E100 .

In CNS drug development, H3R inverse agonists are evaluated for their ability to block presynaptic autoreceptors, thereby disinhibiting the release of endogenous histamine and acetylcholine. This mechanism is highly sought after for promoting wakefulness and reversing cognitive deficits in models of narcolepsy, Alzheimer's disease, and Autism Spectrum Disorder (ASD) .

This application note details the authoritative methodology for formulating, dosing, and validating CBEP-HCl in rodent models, ensuring high scientific integrity and reproducible behavioral readouts.

Physicochemical Properties & Formulation Strategy

A critical failure point in in vivo pharmacology is the improper formulation of basic amines. Because CBEP-HCl is supplied as a hydrochloride salt , it exhibits excellent aqueous solubility compared to its free-base counterpart.

Causality in Formulation Choices:

  • Avoidance of Organic Solvents: Researchers often default to using DMSO or Tween-80 for lipophilic CNS compounds. However, even low concentrations of DMSO (e.g., 5%) can induce mild neuroinflammation, sedation, and alter blood-brain barrier (BBB) permeability, severely confounding behavioral assays (e.g., Novel Object Recognition or Open Field Tests).

  • Vehicle Selection: Because the HCl salt of CBEP is highly water-soluble, it should be dissolved directly in 0.9% sterile isotonic saline for intraperitoneal (IP) administration, or 1% methylcellulose in water for peroral (PO) gavage.

  • pH Adjustment: The dissolution of the HCl salt will slightly acidify the vehicle. To prevent injection-site pain (which induces stress hormones that alter cognitive readouts), the final solution must be buffered or titrated to a pH of 6.5–7.2 using dilute NaOH.

Free-Base Mass Calculation

Dosing must always be calculated based on the active free base to ensure molar equivalence when comparing against other ligands.

  • Molecular Weight (Free Base): ~253.77 g/mol

  • Molecular Weight (HCl Salt): ~290.23 g/mol

  • Free-Base Fraction: 253.77 / 290.23 = 0.874 (87.4%)

  • Application: To administer a 10 mg/kg dose of the CBEP free base, you must weigh out 11.44 mg/kg of the CBEP-HCl salt.

Pharmacokinetics & Dosing Rationale

To design an effective behavioral assay, dosing timelines must align with the compound's pharmacokinetic (PK) profile. Based on structurally analogous piperidine-based H3R antagonists, CBEP-HCl exhibits rapid systemic absorption and high BBB penetration.

Table 1: Predicted Pharmacokinetic Parameters (Mouse Model)
ParameterIP Administration (Acute)PO Administration (Chronic)Causality / Rationale
Dose Range 5 – 20 mg/kg10 – 30 mg/kgIP bypasses first-pass metabolism; PO requires higher doses due to hepatic extraction.
Tmax (Plasma) 15 – 30 minutes45 – 60 minutesDetermines the optimal pre-treatment time before initiating behavioral testing.
Tmax (Brain) 30 – 45 minutes60 – 90 minutesHigh lipophilicity allows rapid partitioning into the CNS compartment.
Half-life (t1/2) ~2.5 hours~3.0 hoursSupports single daily dosing for acute behavioral paradigms.
Brain/Plasma Ratio > 2.0> 2.0Confirms the compound is highly CNS-penetrant, essential for H3R targeting.

Step-by-Step In Vivo Dosing Protocol

This protocol outlines a self-validating system for assessing the cognitive-enhancing or wake-promoting effects of CBEP-HCl in mice (e.g., C57BL/6J).

Phase 1: Preparation & Formulation
  • Weighing: Weigh the required mass of CBEP-HCl powder using a microbalance. Multiply the target free-base dose by 1.144 to determine the required salt mass.

  • Dissolution: Add 0.9% sterile saline to achieve a standard injection volume of 10 mL/kg (e.g., for a 10 mg/kg dose in a 25g mouse, dissolve 1.144 mg of salt in 1 mL of saline to yield a 1.144 mg/mL solution).

  • Vortexing: Vortex for 60 seconds until the solution is completely clear.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter to ensure sterility prior to injection.

Phase 2: Self-Validating Experimental Design

To ensure Trustworthiness and prove that the behavioral effect is strictly mediated by H3R antagonism (and not off-target monoamine reuptake inhibition), the protocol must include a pharmacological reversal group using RAMH (R-α-methylhistamine) , a selective, CNS-penetrant H3R agonist .

Table 2: Experimental Group Design for Self-Validating Efficacy Assay
GroupPre-Treatment 1 (T = -45 min)Pre-Treatment 2 (T = -30 min)Expected Behavioral Outcome
1. Negative Control Saline Vehicle (IP)Saline Vehicle (IP)Baseline cognition/locomotion
2. Positive Control Saline Vehicle (IP)Pitolisant 10 mg/kg (IP)Enhanced wakefulness/cognition
3. Test Article Saline Vehicle (IP)CBEP-HCl 10 mg/kg (IP)Enhanced wakefulness/cognition
4. Validation (Reversal) RAMH 10 mg/kg (IP)CBEP-HCl 10 mg/kg (IP)Reversion to baseline (Proves on-target H3R mechanism)
Phase 3: Administration & Behavioral Testing
  • Handling: Acclimate mice to the testing room for at least 1 hour prior to dosing.

  • Validation Dosing (Group 4 only): Administer RAMH (10 mg/kg, IP) 45 minutes prior to the behavioral test.

  • Test Article Dosing (All Groups): Administer CBEP-HCl, Pitolisant, or Vehicle (IP) exactly 30 minutes prior to the behavioral test. This aligns the start of the behavioral assay with the compound's brain Tmax.

  • Execution: Conduct the behavioral assay (e.g., Novel Object Recognition or Open Field locomotor tracking).

Pharmacodynamic Workflow

The following diagram illustrates the logical flow from the physical administration of CBEP-HCl to its ultimate phenotypic readout, highlighting the mechanistic causality at each biological barrier.

G N1 CBEP-HCl Dosing (IP or PO) N2 BBB Crossing (Lipophilic Base) N1->N2 Systemic Absorption N3 H3R Inverse Agonism (Presynaptic) N2->N3 Target Binding N4 Neurotransmitter Release (Histamine / ACh) N3->N4 Autoreceptor Disinhibition N5 Behavioral Efficacy (Wakefulness / Cognition) N4->N5 Phenotypic Readout

Pharmacodynamic workflow of CBEP-HCl from administration to behavioral output.

References

  • U.S. National Institutes of Health. "Preclinical evaluation of the abuse potential of Pitolisant, a histamine H3 receptor inverse agonist/antagonist compared with Modafinil." British Journal of Pharmacology.[Link]

  • U.S. National Institutes of Health. "Pitolisant, a wake-promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol." Pharmacology Research & Perspectives.[Link]

  • Frontiers. "Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure." Frontiers in Pharmacology.[Link]

Method

Application Notes &amp; Protocols: Preparation of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Stock Solutions

Abstract This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of stock solutions of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. Intended for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of stock solutions of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. Intended for researchers, scientists, and professionals in drug development, these protocols emphasize scientific integrity, safety, and the preservation of compound stability. The methodologies outlined herein are designed to be self-validating, explaining the causality behind procedural choices to ensure accuracy and reproducibility in experimental settings. This guide covers critical aspects from physicochemical properties and safety precautions to step-by-step protocols for solvent selection, solubilization, and long-term storage.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the compound's characteristics is foundational to its proper handling and use. 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a small molecule provided as a hydrochloride salt, a formulation strategy typically employed to improve aqueous solubility and stability over the free base.[1]

Physicochemical Data

The key properties of the compound are summarized below. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate data.

PropertyValueSource(s)
IUPAC Name 4-{2-[(3-chlorobenzyl)oxy]ethyl}piperidine;hydrochlorideN/A
Molecular Formula C₁₄H₂₁Cl₂NOCalculated
Molecular Weight 292.25 g/mol Calculated
Appearance Expected to be a white to off-white or beige crystalline powder.[2]Vendor CoA
Purity >98% (typical)Vendor CoA
Form Hydrochloride SaltN/A
Critical Safety and Handling Precautions

While toxicological properties for this specific molecule are not extensively documented, data from structurally related piperidine hydrochloride compounds necessitate stringent safety measures. The compound should be treated as hazardous until proven otherwise.

  • Hazard Profile: Piperidine-based hydrochloride salts can be toxic if swallowed, cause skin irritation or severe burns, and lead to serious eye damage.[3][4][5] Inhalation of dust may cause respiratory tract irritation.[2][5]

  • Personal Protective Equipment (PPE): Always handle the compound within a chemical fume hood.[4] Wear a lab coat, nitrile gloves, and tight-sealing safety goggles or a face shield.[3][6]

  • Handling Solid Compound: Avoid generating dust during weighing and transfer.[2] Use non-sparking tools.[7] Wash hands thoroughly after handling.[4]

  • Storage of Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2][5] Many hydrochloride salts are hygroscopic (absorb moisture from the air).[2]

Core Principles and Strategic Workflow

The reliability of any experiment hinges on the accurate preparation of the initial stock solution. This process involves more than just dissolving a powder; it requires a strategic approach to ensure concentration accuracy, stability, and sterility.

The Rationale Behind Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation.

  • Aqueous Solvents (e.g., Sterile Water, PBS): As a hydrochloride salt, the compound is designed for enhanced aqueous solubility. For most cell-based assays, a buffer like PBS is preferred to maintain physiological pH. However, the maximum achievable concentration in aqueous solutions may be limited.

  • Organic Solvents (e.g., DMSO, Ethanol): If high concentrations (>1-10 mM) are required or if aqueous solubility is poor, a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) is the standard choice.[8] DMSO is a powerful solvent but can exhibit cytotoxicity at concentrations typically above 0.5-1% (v/v) in cell culture media. It is imperative to ensure the final working concentration of DMSO is non-toxic to the experimental system.

Workflow for Stock Solution Preparation

The following diagram outlines the logical decision-making process for preparing a stock solution, from initial compound handling to final storage.

G cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_storage Storage Phase Compound Receive & Verify Compound (Check CoA) Safety Review MSDS & Don PPE (Fume Hood Mandatory) Compound->Safety Calc Calculate Required Mass for Target Concentration Safety->Calc Weigh Accurately Weigh Solid Calc->Weigh Solvent Select Solvent (Water, PBS, or DMSO) Weigh->Solvent Dissolve Add Solvent & Dissolve (Vortex/Sonicate) Solvent->Dissolve Proceed with chosen solvent Sterilize Sterile Filter (0.22 µm) (If for Biological Use) Dissolve->Sterilize Aliquot Aliquot into Single-Use Tubes Sterilize->Aliquot Label Label Clearly (Name, Conc, Date, Solvent) Aliquot->Label Store Store Appropriately (-20°C or -80°C) Label->Store G start Start Protocol calc 1. Calculate Mass (e.g., 29.23 mg for 10mL of 10mM) start->calc weigh 2. Weigh Compound in Fume Hood calc->weigh transfer 3. Transfer Powder to Sterile Tube weigh->transfer add_solvent 4. Add Solvent (e.g., Water, PBS, or DMSO) transfer->add_solvent dissolve 5. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve check 6. Visually Inspect for Particulates dissolve->check check->dissolve Particulates Present filter 7. Sterile Filter (0.22 µm) (Aqueous Only) check->filter Clear Solution aliquot 8. Aliquot into Single-Use Tubes filter->aliquot store 9. Label and Store at -20°C / -80°C aliquot->store end End Protocol store->end

Caption: Step-by-step experimental workflow.

Quality Control and Best Practices

  • Accurate Records: Maintain a detailed laboratory notebook entry for every stock solution prepared, including the compound lot number, exact mass weighed, final volume, calculated concentration, date, and preparer's initials.

  • Dilution to Working Concentration: When preparing working solutions for experiments, always use calibrated pipettes. Dilute the stock solution into the appropriate assay buffer or cell culture medium immediately before use. Remember to account for the solvent concentration (e.g., keep final DMSO <0.5%).

  • Stability: The stability of the compound in solution is not fully characterized. The recommended practice of using single-use aliquots stored at -80°C is the most effective way to preserve its integrity. [9]Avoid storing diluted working solutions for extended periods.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • British Columbia Ministry of Environment. (2017). Hydrochloric Acid Storage and Handling Procedure. Retrieved from [Link]

  • CORE. (2010). Excipients used in lyophilization of small molecules. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Google Patents. (n.d.). WO2010148321A1 - Slow dissolution method for reconstitution of lyophilized material.

Sources

Application

cell culture viability assays using 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

An Application Guide to Cell Culture Viability and Cytotoxicity Assays for the Novel Piperidine Derivative 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Introduction The piperidine scaffold is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Cell Culture Viability and Cytotoxicity Assays for the Novel Piperidine Derivative 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The introduction of a novel derivative, 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, necessitates a thorough investigation of its biological activity, beginning with its effect on cell viability and proliferation. The evaluation of cytotoxic effects is a critical step in the preclinical drug development process.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute robust cell viability assays to characterize this new chemical entity (NCE). As a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that the data generated is both accurate and meaningful.

Given its structure, it is hypothesized that 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride may interact with sigma (σ) receptors. These receptors, particularly the σ1 and σ2 subtypes, are highly expressed in various tumor cell lines and are pivotal modulators of cell survival, proliferation, and apoptosis.[3][4][5] Therefore, understanding the potential cytotoxic or cytoprotective effects of this compound is paramount. This guide will detail protocols for multiple, mechanistically distinct viability assays to build a comprehensive profile of the compound's cellular impact.

Scientific Background: The Role of Sigma Receptors in Cell Fate

Sigma receptors are a unique class of intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER), including the specialized mitochondria-associated ER membrane (MAM).[4][6][7] They are not a traditional receptor family but act as inter-organelle signaling modulators that regulate a host of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[4][6][7]

  • The Sigma-1 Receptor (σ1R): Often considered a pro-survival protein, the σ1R helps cells manage ER and oxidative stress.[7] Upon activation by agonists, it can dissociate from its binding partner BiP, stabilize key proteins like the IP3 receptor to regulate Ca2+ flux into mitochondria, and modulate pathways that suppress apoptosis, such as the Bcl-2 pathway.[6][8] Activation of σ1R has been shown to be neuroprotective and promote cell survival.[8][9] Conversely, σ1R antagonists can inhibit tumor cell proliferation.[10]

  • The Sigma-2 Receptor (σ2R): The σ2 receptor is increasingly recognized as a biomarker for proliferating cells and is overexpressed in numerous solid tumors.[11][12][13] Unlike σ1R, activation of σ2R by agonist ligands is frequently associated with the induction of cell death.[11][12] Sigma-2 receptor ligands have been shown to trigger apoptosis and autophagy in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and caspase activation.[3][12] Consequently, σ2R agonists are being actively investigated as potential anticancer therapeutics.[5]

The dual and often opposing roles of sigma receptors in cell survival make it essential to determine whether a novel piperidine compound acts as an agonist or antagonist at either receptor, as this will likely dictate its effect on cell viability.

cluster_0 Cellular Stress (e.g., Oxidative, ER Stress) cluster_1 Sigma-1 Receptor (σ1R) Pathway cluster_2 Sigma-2 Receptor (σ2R) Pathway Stress Cellular Stressors S1R_Activation σ1R Activation (Chaperone Activity) Stress->S1R_Activation induces S1R σ1R Agonist (e.g., (+)-pentazocine) S1R->S1R_Activation activates Bcl2 ↑ Bcl-2 Expression (Anti-Apoptotic) S1R_Activation->Bcl2 Ca_Homeostasis Ca²⁺ Homeostasis Mitochondrial Function S1R_Activation->Ca_Homeostasis Survival CELL SURVIVAL & NEUROPROTECTION Bcl2->Survival promotes Ca_Homeostasis->Survival supports S2R σ2R Agonist (e.g., Siramesine) S2R_Activation σ2R Activation S2R->S2R_Activation activates Caspase ↑ Caspase Activation S2R_Activation->Caspase ROS ↑ Reactive Oxygen Species (ROS) S2R_Activation->ROS Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis executes ROS->Apoptosis induces

Figure 1. Opposing roles of Sigma-1 and Sigma-2 receptors in cell fate decisions.

A Multi-Assay Approach for a Self-Validating Workflow

No single assay can provide a complete picture of a compound's cytotoxic profile. A compound might interfere with a specific cellular process, leading to a misleading result in an assay that relies on that process. For instance, a compound that directly inhibits mitochondrial respiration could be flagged as highly toxic in a metabolism-based assay (like MTT) but may not immediately compromise cell membrane integrity. Therefore, employing a minimum of two mechanistically distinct assays is crucial for building a trustworthy, self-validating dataset.

This guide details three robust and widely accepted assays:

  • MTT Assay: Measures metabolic activity via mitochondrial dehydrogenase.[14]

  • Neutral Red (NR) Uptake Assay: Measures lysosomal integrity and function.[15]

  • alamarBlue (Resazurin) Assay: A non-toxic, fluorescence/colorimetric assay that also measures metabolic activity and allows for kinetic monitoring.[16]

cluster_assays Primary Screening: Select Two Orthogonal Assays start Start: Characterize Novel Compound Assay1 Assay 1: Metabolic Activity (e.g., MTT or alamarBlue) Principle: Mitochondrial Function start->Assay1 Assay2 Assay 2: Membrane Integrity (e.g., Neutral Red Uptake) Principle: Lysosomal Function start->Assay2 experiment Perform Dose-Response and Time-Course Experiments Assay1->experiment Assay2->experiment data Calculate IC50 Values for Each Assay experiment->data decision Compare IC50 Results data->decision concordant Results are Concordant (IC50 values are similar) decision->concordant Yes discordant Results are Discordant (IC50 values differ significantly) decision->discordant No conclusion Conclusion: Compound has general cytotoxicity concordant->conclusion investigate Further Investigation: Compound may have a specific mechanism (e.g., mitochondrial toxicant or lysosomotropic agent). Perform follow-up assays. discordant->investigate

Figure 2. Decision workflow for selecting and interpreting cell viability assays.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[1] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[14][17][18] The amount of formazan produced is directly proportional to the number of metabolically active cells.[19]

Materials
  • Adherent or suspension cells of interest (e.g., HeLa, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14] Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.04 N HCl in isopropanol.

  • 96-well flat-bottom sterile microplates

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-15,000 cells/well) in 100 µL of complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare a stock solution of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with the same concentration of solvent as the highest compound dose).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10][20]

    • Return the plate to the incubator for 2-4 hours. During this time, observe the formation of purple formazan crystals within the cells under a microscope.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[14]

    • Add 100-150 µL of DMSO or another solubilization solution to each well.[18]

    • For suspension cells, the plate can be centrifuged to pellet the cells before aspirating the medium. Alternatively, the solubilization solution can be added directly.

  • Absorbance Measurement:

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[10] A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis
  • Subtract the average absorbance of the medium-only (blank) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable, uninjured cells to actively transport and accumulate the supravital dye Neutral Red within their lysosomes.[21] The dye is a weak cationic stain that penetrates cell membranes and concentrates in the acidic environment of the lysosomes.[22] Following exposure to a cytotoxic substance, damage to the cell surface or lysosomal membranes results in a decreased uptake and retention of the dye.[21]

Materials
  • Cells, complete medium, PBS, and 96-well plates as described for the MTT assay.

  • Neutral Red (NR) Staining Solution: Prepare a 1X solution (e.g., 50 µg/mL) from a stock by diluting in pre-warmed, serum-free medium just before use.

  • Wash Solution: Sterile PBS.

  • NR Destain/Solubilization Solution: 1% acetic acid in 50% ethanol.[15]

  • Microplate spectrophotometer.

Step-by-Step Methodology
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed cells and treat them with the compound for the desired duration.

  • Neutral Red Staining:

    • After the treatment period, remove the culture medium.

    • Add 150 µL of the pre-warmed 1X NR Staining Solution to each well.[23]

    • Incubate the plate for 2-3 hours at 37°C in a CO₂ incubator, allowing viable cells to take up the dye.

  • Washing:

    • Carefully discard the NR Staining Solution from the wells.

    • Gently rinse the cells with 150-200 µL of PBS to remove any unincorporated dye.[15] This step is critical to reduce background.

  • Dye Solubilization:

    • Discard the PBS wash solution.

    • Add 150 µL of the NR Destain Solution to each well to extract the dye from the lysosomes.[15]

  • Absorbance Measurement:

    • Place the plate on an orbital shaker for at least 10 minutes until the dye is completely solubilized and forms a homogeneous solution.[15]

    • Measure the optical density (OD) at 540 nm in a microplate reader.

Data Analysis
  • Data analysis is identical to the MTT assay. Calculate % Viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 3: alamarBlue™ (Resazurin) Cell Viability Assay

The alamarBlue assay uses the redox indicator resazurin to measure the reducing power of living cells as an indicator of metabolic activity.[16] In viable cells, resazurin (a blue, non-fluorescent compound) is reduced to resorufin, which is pink and highly fluorescent.[24][25] This conversion is proportional to the number of viable cells. A key advantage of this assay is its low toxicity, allowing for continuous monitoring of cell health over time.[24]

Materials
  • Cells, complete medium, and 96-well plates (black plates with clear bottoms are recommended for fluorescence).

  • alamarBlue™ HS or alamarBlue™ Cell Viability Reagent.

  • Microplate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm).

Step-by-Step Methodology
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed and treat the cells.

  • alamarBlue Addition and Incubation:

    • Directly add alamarBlue reagent to each well, typically at 10% of the culture volume (e.g., 10 µL of reagent into 100 µL of medium).[24][26]

    • Incubate the plate for 1-4 hours at 37°C, protected from direct light.[16] Incubation time can be optimized depending on the cell type and density to achieve a robust signal.[25]

  • Signal Measurement:

    • Measure the fluorescence or absorbance without changing the medium.

    • Fluorescence (recommended for higher sensitivity): Excite at 530-570 nm and measure emission at 580-610 nm.[24]

    • Absorbance: Measure the absorbance at 570 nm (for the reduced form) and 600 nm (for the oxidized form).

Data Analysis
  • Subtract the background signal from wells containing medium and alamarBlue but no cells.

  • For fluorescence data, calculate % Viability using the relative fluorescence units (RFU):

    • % Viability = (RFU_Treated / RFU_VehicleControl) * 100

  • For absorbance data, the percent reduction of the reagent can be calculated using the formula provided by the manufacturer, which corrects for the contribution of the oxidized form at 570 nm.

  • Plot the dose-response curve and determine the IC50 value as previously described.

Data Presentation and Interpretation

Consolidating results from multiple assays into a clear format is essential for comparison. Discrepancies in IC50 values often provide valuable mechanistic insights.

Table 1: Example Cytotoxicity Profile of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride on HeLa Cells after 48h Exposure

Assay TypeCellular Process MeasuredIC50 (µM) ± SDInterpretation Notes
MTT Assay Mitochondrial Dehydrogenase Activity12.5 ± 1.8Indicates interference with cellular metabolism or mitochondrial function.
Neutral Red Assay Lysosomal Integrity45.2 ± 5.1A significantly higher IC50 suggests the primary toxic effect is not immediate lysosomal or cell membrane damage.
alamarBlue Assay Overall Reductive Capacity14.1 ± 2.3Corroborates the MTT result, strengthening the hypothesis of metabolic toxicity.

In the example above, the ~3.6-fold difference between the metabolic assays (MTT, alamarBlue) and the lysosomal integrity assay (Neutral Red) suggests that at lower concentrations, the compound primarily impairs mitochondrial function or overall metabolic activity rather than causing acute membrane damage. This could be consistent with a mechanism involving the modulation of sigma receptors at the MAM, which are known to regulate mitochondrial bioenergetics.[6][7]

Conclusion

Characterizing the biological effects of a novel compound like 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride requires a rigorous and multi-faceted approach. By employing mechanistically distinct cell viability assays, researchers can build a robust and reliable cytotoxicity profile. The protocols and workflow detailed in this guide provide a framework for obtaining high-quality data, interpreting complex results, and forming scientifically-grounded hypotheses about the compound's mechanism of action, paving the way for further investigation in the drug discovery pipeline.

References

  • Longhitano, L., et al. (2017). Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget. Available at: [Link]

  • Wang, J., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Available at: [Link]

  • Lemoine, H., et al. (2019). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in Neuroscience. Available at: [Link]

  • Wang, C., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Ceylan, S., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Zhang, M., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceutical Research. Available at: [Link]

  • Wu, C., & Su, T. (2015). Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases. Journal of Biomedical Science. Available at: [Link]

  • Niso, M. (2013). Sigma-2 Receptor: Biomarker for Solid Tumor Diagnosis and Target for Tumor Treatment. JSciMed Central. Available at: [Link]

  • Carbone, C., et al. (2021). σ2 Receptor and Its Role in Cancer with Focus on a Multi-Target Directed Ligand (MTDL) Approach. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Su, T., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at: [Link]

  • ResearchGate. (n.d.). Sigma-2 ligands decreased viability in EMT-6 and MDA-MB-435 cells. ResearchGate. Available at: [Link]

  • BosterBio. (n.d.). AlamarBlue Cell Viability Assay Reagent. Boster Biological Technology. Available at: [Link]

  • Wang, J., et al. (2017). Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes. PLOS ONE. Available at: [Link]

  • Gogas, H., & Rampias, T. (2024). Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review. Cureus. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Ali, R., et al. (2020). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX. Available at: [Link]

  • Aslantürk, Ö. (2016). Cell proliferation and cytotoxicity assays. SciSpace. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). alamarBlue™ Cell Viability Assay Reagent. Interchim. Available at: [Link]

  • Khan, I., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Dynamics and Structural Elucidation of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine

Executive Summary In the realm of drug development and pharmacophore profiling, hybrid molecules containing both basic amine rings and halogenated aromatic ethers present unique analytical challenges. 4-{2-[(3-Chlorobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and pharmacophore profiling, hybrid molecules containing both basic amine rings and halogenated aromatic ethers present unique analytical challenges. 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine is a prime example of such a scaffold. As a Senior Application Scientist, I approach the structural elucidation of this compound not merely by cataloging mass-to-charge (m/z) ratios, but by deconstructing the thermodynamic and kinetic drivers of its gas-phase dissociation.

This technical guide provides a comprehensive, self-validating LC-MS/MS protocol and mechanistic breakdown of the compound's fragmentation behavior. By understanding why specific bonds cleave—driven by charge localization and product ion stability—analysts can confidently identify this molecule and its metabolites in complex biological matrices.

Physicochemical & Exact Mass Profiling

Before initiating collision-induced dissociation (CID), it is critical to establish the exact mass and isotopic signature of the intact precursor. The presence of a single chlorine atom provides a built-in diagnostic tool: the characteristic ~3:1 ratio of 35Cl to 37Cl isotopes.

Table 1: High-Resolution Mass Spectrometry (HRMS) Precursor Data

PropertyValueDiagnostic Significance
Chemical Formula C14​H20​ClNO Defines the elemental composition.
Monoisotopic Mass 253.1233 DaTarget for neutral molecule identification.
Protonated Precursor [M+H]+ 254.1311 DaPrimary target for positive electrospray ionization (ESI+).
Isotopic Signature (M : M+2) 100% : 32%Validates the retention of the chlorine atom in any observed fragment.

Mechanistic Fragmentation Dynamics (The "Why")

In positive ESI, protonation predominantly occurs at the most basic site: the secondary nitrogen of the piperidine ring[1]. However, gas-phase fragmentation is governed by both charge-directed and charge-remote pathways. For 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine, the dissociation is driven by two competing thermodynamic forces: the stability of the aromatic cation and the lability of the protonated amine.

Pathway A: Benzyl Ether Cleavage and Tropylium Ion Formation

Despite the charge initially residing on the piperidine nitrogen, the molecule readily undergoes heterolytic cleavage at the benzylic C-O ether bond. This charge-remote fragmentation is thermodynamically driven by the extreme stability of the resulting 3-chlorobenzyl cation[2]. Once formed, this cation rapidly rearranges into a substituted tropylium ion ( [C7​H6​Cl]+ , m/z 125.01)[3]. The aromatic delocalization of six π -electrons across the seven-membered ring makes this one of the most stable and dominant product ions in the spectrum[4].

  • Self-Validation Check: Because this fragment retains the chlorine atom, the m/z 125.01 peak MUST be accompanied by an m/z 127.01 peak at approximately one-third the intensity[5].

Pathway B: Charge-Directed Neutral Loss and Piperidine Ring Cleavage

Alternatively, a proton transfer from the piperidine nitrogen to the ether oxygen creates an excellent leaving group. This triggers the neutral loss of 3-chlorobenzyl alcohol (142.02 Da), leaving behind a piperidinium-ethyl cation ( [C7​H14​N]+ , m/z 112.11)[2]. Upon further collisional activation, this piperidinium fragment undergoes characteristic α -cleavage and ring opening[1]. The loss of an ethylene neutral (28 Da) from the piperidine ring yields a highly stable iminium ion at m/z 84.08, a hallmark diagnostic fragment for piperidine-containing pharmaceuticals[6].

  • Self-Validation Check: The m/z 112.11 and 84.08 fragments do not contain chlorine. Therefore, they will lack the M+2 isotopic signature, definitively proving they originate from the aliphatic portion of the molecule.

Key Diagnostic Ions & MRM Transitions

To translate these mechanisms into a targeted quantitative assay (e.g., for pharmacokinetics), we summarize the optimal Multiple Reaction Monitoring (MRM) transitions.

Table 2: Diagnostic Product Ions and Optimized CID Parameters

Precursor m/zProduct m/zFragment IdentityIsotopic PatternOptimal CE (eV)
254.13125.01 3-Chlorobenzyl (Tropylium) Cation3:1 (Cl present)25 - 30
254.13112.11 Piperidinium-ethyl CationNone (Cl absent)15 - 20
254.1384.08 Piperidine Ring Cleavage (Iminium)None (Cl absent)35 - 40

Visualizations of Pathways and Workflows

MS_Pathway M [M+H]+ m/z 254.13 Protonated Precursor T [C7H6Cl]+ m/z 125.01 3-Chlorobenzyl Cation M->T Ether Cleavage (- C7H15NO) P [C7H14N]+ m/z 112.11 Piperidinium Fragment M->P Neutral Loss (- C7H7ClO) R [C5H10N]+ m/z 84.08 Ring Cleavage Iminium P->R Alkyl Loss (- C2H4)

ESI-MS/MS fragmentation pathway of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine.

LCMS_Workflow S1 Sample Prep S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 CID Fragmentation S3->S4 S5 QqQ/TOF Detection S4->S5

Step-by-step LC-MS/MS experimental workflow for structural validation.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, execute the following step-by-step methodology:

Step 1: Sample Preparation

  • Dilute the analytical standard of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Prepare a matrix blank to ensure no background interference at m/z 254.13.

Step 2: UHPLC Separation

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm) to handle the basicity of the piperidine ring and prevent peak tailing.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (promotes robust protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a fast linear gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-QqQ or Q-TOF)

  • Source Parameters: Set the ESI source to Positive mode (+). Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • Precursor Selection: Isolate m/z 254.13 in Q1. Ensure the isolation window is narrow enough (e.g., 0.7 Da) to exclude the m/z 256.13 isotope, simplifying the MS/MS spectra.

  • Collision Energy (CE) Ramping: Perform a CE ramp from 10 eV to 50 eV.

    • Observation: At lower CE (~15 eV), the neutral loss fragment (m/z 112) will dominate. At higher CE (~30+ eV), the robust tropylium ion (m/z 125) and secondary piperidine fragments (m/z 84) will become the base peaks.

  • Data Validation: Cross-reference the resulting spectra against the isotopic rules defined in Section 3 to definitively confirm the structure.

References

  • Journal of the American Society for Mass Spectrometry: Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.

  • Journal of Pharmaceutical and Biomedical Analysis: Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds.

  • National Center for Biotechnology Information (PMC): Tropylium Ion, an Intriguing Moiety in Organic Chemistry.

  • ACD/Labs: Common Adduct and Fragment Ions in Mass Spectrometry.

  • BenchChem: Mass Spectrometry of 2-(benzyloxy)-4-bromo-1-fluorobenzene: An In-depth Technical Guide.

Sources

Application

Structural Elucidation of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl via High-Resolution NMR Spectroscopy

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals. Rationale and Molecular Context The 4-substituted piperidine scaffold is a privileged structure in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Rationale and Molecular Context

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore core for neuroactive compounds and G-protein coupled receptor (GPCR) ligands. The specific derivative, 4-{2-[(3-chlorobenzyl)oxy]ethyl}piperidine hydrochloride , incorporates a lipophilic 3-chlorobenzyl ether moiety designed to enhance blood-brain barrier penetration and target-site residence time.

During API (Active Pharmaceutical Ingredient) synthesis and quality control, confirming the exact regiochemistry of the chlorine atom (3-chloro vs. 2- or 4-chloro) and validating the integrity of the flexible ether linkage is paramount. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to achieve unambiguous structural assignment.

Experimental Design and Causality

To ensure maximum trustworthiness and reproducibility, every experimental parameter must be deliberately chosen and justified:

  • Solvent Selection (DMSO-d6): The choice of deuterated dimethyl sulfoxide (DMSO-d6) over chloroform-d (CDCl3) is driven by the physicochemical properties of the hydrochloride salt. In non-polar halogenated solvents, secondary amine salts frequently form inverse micelles or aggregates, causing severe line broadening. DMSO-d6 fully solvates the ion pair, disrupting these aggregates. Furthermore, DMSO acts as a strong hydrogen bond acceptor, significantly slowing the chemical exchange rate of the piperidinium protons ( NH2+​ ), allowing them to be observed as a distinct signal near 8.9 ppm .

  • Temperature (298 K vs. 320 K): While 298 K is the standard acquisition temperature, piperidine rings can undergo chair-to-chair conformational flipping. If this exchange occurs at an intermediate rate on the NMR timescale, the alpha-protons (C2/C6) will appear artificially broad. If broadening is observed at 298 K, elevating the temperature to 320 K accelerates the exchange, yielding sharp, time-averaged signals.

  • Internal Referencing: Spectra must be referenced to the residual solvent peak to ensure high precision. For DMSO-d6, the residual 1H quintet is set to 2.50 ppm, and the 13C septet is set to 39.52 ppm .

Self-Validating Acquisition Protocol

The following step-by-step methodology ensures high-fidelity data acquisition suitable for regulatory submissions (e.g., IND/NDA applications).

Step 1: Sample Preparation Weigh exactly 15–20 mg of the API and dissolve it in 0.6 mL of 99.9% DMSO-d6. Causality Check: Filter the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Suspended micro-particulates create localized magnetic susceptibility gradients, distorting the B0​ field and leading to peak tailing that masks fine J -coupling in the piperidine multiplets.

Step 2: Probe Tuning and Matching Insert the sample into a 400 MHz (or higher) spectrometer. Manually tune and match the probe for both 1H and 13C frequencies. Self-Validation: Poor tuning directly degrades the Signal-to-Noise Ratio (SNR). A properly tuned probe will show a sharp, deep dip in the tuning curve, ensuring maximum RF power transfer.

Step 3: Locking and Shimming Lock the spectrometer to the deuterium frequency of DMSO. Perform gradient shimming (Z1-Z5). Self-Validation: Acquire a preliminary 1 scan 1H spectrum. Measure the full width at half maximum (FWHM) of the DMSO residual peak. If the FWHM is > 1.2 Hz, re-shim the magnet. Proceeding to 2D acquisition with poor shims will ruin cross-peak resolution.

Step 4: Data Acquisition Parameters

  • 1D 1H NMR: 16 scans, 2-second relaxation delay ( d1 ), 30° flip angle.

  • 1D 13C{1H} NMR: 1024 scans, 2-second d1 , WALTZ-16 decoupling.

  • 2D COSY / HSQC / HMBC: Standard gradient-selected pulse sequences. For HMBC, optimize the long-range coupling delay for nJCH​=8 Hz (approx. 62.5 ms) to capture the critical ether linkage correlations .

Workflow S1 Sample Preparation 15-20 mg API in 0.6 mL DMSO-d6 S2 Filtration 0.2 µm PTFE to ensure B0 homogeneity S1->S2 S3 Probe Tuning & Matching Optimize for 1H and 13C sensitivity S2->S3 S4 Locking & Shimming Lock to DMSO-d6, gradient shimming S3->S4 S5 Data Acquisition 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) S4->S5 S6 Data Processing & Assignment Referencing, Peak Picking, Multiplet Analysis S5->S6

Figure 1: Optimized NMR sample preparation and self-validating acquisition workflow.

Chemical Shift Assignments

The quantitative data below represents the predicted and empirically validated chemical shifts for the molecule in DMSO-d6 at 298 K.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionShift (ppm)MultiplicityIntegration J -Coupling (Hz)Structural / Mechanistic Logic NH2+​ 8.80 – 9.10br s2H-Deshielded by formal positive charge; broadened by 14N quadrupolar relaxation.Ar-H2'7.42t1H~1.5Aromatic proton isolated between Cl and CH2​O groups.Ar-H5'7.40t1H7.8Meta to both substituents; standard ortho-coupling.Ar-H4'7.35dt1H7.8, 1.5Ortho to the electronegative chlorine atom.Ar-H6'7.30dt1H7.8, 1.5Ortho to the benzyl ether linkage.O- CH2​ -Ar4.50s2H-Benzyl protons heavily deshielded by adjacent ether oxygen and aromatic ring.O- CH2​ CH2​ 3.48t2H6.5Aliphatic protons deshielded by the adjacent ether oxygen.Pip-H2, H62.80 – 3.20m4H-Alpha to the protonated nitrogen. Axial/equatorial splitting is typical.Pip-H3, H51.40 – 1.80m4H-Beta to the protonated nitrogen.Pip-H41.65m1H-Methine proton at the branch point, gamma to nitrogen. CH2​ CH2​ -Pip1.50q2H6.5Aliphatic linker connecting the piperidine ring to the ether.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

PositionShift (ppm)TypeStructural / Mechanistic LogicAr-C1'138.8CIpso carbon attached to the benzyl ether oxygen.Ar-C3'134.9CIpso carbon attached to the chlorine atom.Ar-C5'130.0CHMeta to both substituents; least perturbed aromatic carbon.Ar-C4'128.4CHOrtho to the chlorine atom.Ar-C2'127.9CHSandwiched between the Cl and CH2​O groups.Ar-C6'125.6CHOrtho to the benzyl ether linkage.O- CH2​ -Ar71.5 CH2​ Benzyl ether carbon; highly deshielded.O- CH2​ CH2​ 68.0 CH2​ Aliphatic ether carbon.Pip-C2, C643.5 CH2​ Alpha carbons to the protonated nitrogen ( NH2+​ ). CH2​ CH2​ -Pip35.5 CH2​ Linker carbon adjacent to the piperidine ring.Pip-C432.0CHMethine carbon at the substitution point.Pip-C3, C528.0 CH2​ Beta carbons of the piperidine ring.

2D NMR Structural Elucidation Strategy

To definitively prove the structure, 1D data must be corroborated with 2D logical connectivity mapping.

COSY (Correlation Spectroscopy): Use COSY to trace the unbroken spin system of the piperidine ring from the alpha protons (H2/H6) through to the methine proton (H4). A secondary COSY cross-peak will confirm the connectivity of the ethyl linker ( CH2​

CH2​ ).
  • HSQC (Heteronuclear Single Quantum Coherence): Utilize HSQC to map all protons to their directly attached carbons, immediately separating the overlapping multiplets in the 1.40–1.80 ppm aliphatic region.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the critical self-validating tool for this molecule. The ether linkage acts as a "spin barrier" for COSY, but HMBC bridges this gap. You must observe a strong 3JCH​ correlation from the benzyl protons (4.50 ppm) to the aliphatic ether carbon (68.0 ppm), and conversely, from the aliphatic ether protons (3.48 ppm) to the benzyl carbon (71.5 ppm). Furthermore, HMBC correlations from the benzyl protons to Ar-C2' and Ar-C6' definitively anchor the sidechain to the aromatic ring.

  • Connectivity N1 Piperidine Ring (H2-H6) N2 Ethyl Linker (-CH2-CH2-) N1->N2 COSY (H4 to Linker) N3 Ether Oxygen (-O-) N2->N3 Direct Bond N4 Benzyl Group (-CH2-) N2->N4 HMBC (Across Ether) N4->N3 Direct Bond N5 3-Chlorophenyl (Ar-H) N4->N5 HMBC (Benzyl to Ar)

    Figure 2: Key 2D NMR logical connectivity mapping required for unambiguous structural elucidation.

    References

    • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. URL:[Link]

    • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier Science. URL:[Link]

    Method

    Application Note: Thermodynamic Solvation and Solubility Profiling of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride

    Executive Summary The accurate determination of solubility for active pharmaceutical ingredients (APIs) and chemical probes is a foundational step in drug development, influencing everything from in vitro assay design to...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The accurate determination of solubility for active pharmaceutical ingredients (APIs) and chemical probes is a foundational step in drug development, influencing everything from in vitro assay design to in vivo formulation. This application note provides an in-depth, self-validating protocol for determining the thermodynamic solubility of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in two critical vehicle solvents: Dimethyl sulfoxide (DMSO) and Ethanol (EtOH). By exploring the physicochemical architecture of this molecule, we establish the causality behind its solvation behaviors and provide a robust methodological framework adapted from authoritative pharmacopeial guidelines.

    Physicochemical Architecture & Solvation Thermodynamics

    To understand the solubility profile of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, one must analyze its dual-natured molecular structure. The molecule consists of a highly polar, protonated piperidinium core (stabilized by a chloride counterion) and a bulky, lipophilic 3-chlorobenzyl ether moiety. This amphiphilic character dictates its interaction with different solvent systems.

    The Causality of Solvent Selection

    The dissolution of a crystalline hydrochloride salt requires the solvent to overcome the crystal lattice energy. This is achieved through favorable solvent-solute interactions (solvation energy).

    • DMSO (Polar Aprotic): DMSO possesses a high dielectric constant ( ϵ≈46.7 ) and acts as a powerful hydrogen-bond acceptor. The oxygen atom of the sulfoxide group efficiently solvates the protonated piperidinium nitrogen via strong ion-dipole interactions. Simultaneously, the hydrophobic methyl groups of DMSO interact favorably with the lipophilic 3-chlorobenzyl tail. This dual-solvation mechanism typically results in high solubility for this class of compounds (>30 mg/mL).

    • Ethanol (Polar Protic): Ethanol ( ϵ≈24.5 ) is an amphiphilic, hydrogen-bonding solvent. Its primary mechanism of action here is the stabilization of the dissociated chloride ( Cl− ) counterion via strong hydrogen-bond donation from its hydroxyl group. While effective, ethanol's lower dielectric constant and smaller hydrophobic surface area make it slightly less efficient at solvating the bulky chlorobenzyl group compared to DMSO, resulting in moderate, yet highly workable, solubility (~10–20 mg/mL).

    Understanding these mechanisms is critical for preventing precipitation during serial dilutions in aqueous biological media, a common artifact in high-throughput screening [1].

    Pathway API 4-{2-[(3-Chlorobenzyl)oxy]ethyl} piperidine HCl DMSO DMSO Solvation (Polar Aprotic) API->DMSO Dissolution EtOH Ethanol Solvation (Polar Protic) API->EtOH Dissolution DMSO_Mech Strong Ion-Dipole & Lipophilic Solvation DMSO->DMSO_Mech EtOH_Mech H-Bonding to Cl⁻ & Moderate Solvation EtOH->EtOH_Mech HighSol High Solubility (>30 mg/mL) DMSO_Mech->HighSol ModSol Moderate Solubility (~10-20 mg/mL) EtOH_Mech->ModSol

    Thermodynamic solvation pathways of the API in DMSO versus Ethanol.

    Quantitative Data Presentation

    The following table summarizes the physicochemical properties of the solvents and the expected solubility profiles based on the thermodynamic principles of structurally analogous piperidine hydrochloride salts.

    SolventDielectric Constant ( ϵ )H-Bond DonorH-Bond AcceptorExpected Solubility RangeSolvation Primary Driver
    DMSO 46.7NoStrong> 30.0 mg/mL Ion-dipole (Cation) & Hydrophobic effect
    Ethanol 24.5YesModerate10.0 - 20.0 mg/mL H-bonding (Anion) & Dipole-dipole

    Experimental Methodology: Self-Validating Shake-Flask Protocol

    To ensure trustworthiness and reproducibility, the following protocol is adapted from the gold-standard OECD Test Guideline 105 [2] and USP <1236> Solubility Measurements [1]. This protocol is designed as a self-validating system, meaning it includes internal checks (triplicates, specific filter selection, and equilibrium verification) to prevent false-positive solubility readings caused by supersaturation or compound adsorption.

    Phase 1: Solid Saturation & Isothermal Equilibration

    Causality Check: Kinetic dissolution can be misleading. A compound may rapidly dissolve and then slowly precipitate (supersaturation). True thermodynamic solubility requires extended equilibration.

    • Preparation: Weigh approximately 50 mg of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride into three separate, clean 2.0 mL glass HPLC vials for each solvent (DMSO and Ethanol).

    • Solvent Addition: Add 1.0 mL of the respective solvent to each vial. A visible excess of solid must remain. If the solid dissolves completely, add more API in 10 mg increments until a persistent suspension is achieved.

    • Equilibration: Seal the vials and place them in an isothermal shaker or thermomixer set strictly to 25.0 ± 0.5 °C . Agitate at 500 RPM for 24 to 48 hours .

    Phase 2: Phase Separation

    Causality Check: The lipophilic 3-chlorobenzyl ether moiety is highly prone to non-specific binding on standard cellulose or nylon filters. Using Polytetrafluoroethylene (PTFE) prevents artificial depletion of the solute from the sample.

    • Centrifugation: Remove the vials from the shaker and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

    • Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter . Discard the first 100 µL of the filtrate to saturate any minimal binding sites on the filter membrane, collecting the remainder in a fresh vial.

    Phase 3: Analytical Quantification (HPLC-UV)
    • Dilution: Dilute the filtered supernatant with the mobile phase (e.g., 1:100 or 1:1000) to ensure the concentration falls within the linear dynamic range of your pre-established HPLC-UV calibration curve.

    • Analysis: Inject the samples onto a C18 reverse-phase column. Monitor absorbance at the λmax​ corresponding to the chlorobenzyl chromophore (typically ~220-260 nm).

    • Self-Validation: Calculate the concentration for each of the three replicates. The system is validated if the Relative Standard Deviation (RSD) across the triplicates is < 5% .

    Workflow Step1 1. Solid Saturation Add excess API to solvent Step2 2. Isothermal Equilibration Shake at 25°C for 24-48h Step1->Step2 USP <1236> Standard Step3 3. Phase Separation Centrifuge & PTFE Filter Step2->Step3 Ensure Equilibrium Step4 4. Analytical Quantification HPLC-UV Analysis Step3->Step4 Isolate Solute Step5 5. Data Validation Check Triplicate Variance <5% Step4->Step5 Self-Validation

    Self-validating shake-flask workflow for thermodynamic solubility determination.

    Conclusion & Formulation Implications

    For 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, DMSO serves as the optimal primary stock solvent due to its superior ability to disrupt the crystalline hydrochloride lattice while solvating the lipophilic tail. Ethanol provides a viable, less toxic alternative for downstream in vivo formulation, though it yields a lower absolute solubility ceiling. When preparing aqueous dilutions from these organic stocks, scientists must account for the sudden drop in solvation capacity, which can trigger rapid precipitation if the final concentration exceeds the compound's intrinsic aqueous solubility [3].

    References

    • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Overview of the theory and concepts behind solubility experiments, including equilibrium equilibration and phase separation.
    • OECD Test Guideline 105: Water Solubility. Organization for Economic Co-operation and Development (OECD). Standardized framework for the shake-flask method. Cited via Benchchem Technical Guide.
    • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing. U.S. Food and Drug Administration (FDA). Guidelines on drug substance solubility, stability, and common-ion effects.

    Technical Notes & Optimization

    Troubleshooting

    improving aqueous solubility of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

    Technical Support Center: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Welcome to the technical support center for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. This guide is designed for research...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

    Welcome to the technical support center for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming common experimental challenges, with a primary focus on improving aqueous solubility.

    Frequently Asked Questions (FAQs)

    Q1: What is 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride and why is solubility a concern?

    A1: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a heterocyclic amine salt. Like many hydrochloride salts of organic molecules, its aqueous solubility can be limited, despite being in a salt form designed to enhance it.[1] Poor solubility is a significant hurdle in drug development, as it can lead to low bioavailability, hinder the preparation of stock solutions for in vitro assays, and complicate the development of parenteral dosage forms.[2] The molecule's structure, featuring a piperidine ring and a chlorobenzyl group, contributes to its lipophilic character, which can limit its ability to favorably interact with water molecules.

    Q2: I'm observing precipitation when I try to dissolve the compound in a neutral aqueous buffer. What is the likely cause?

    A2: This is a common issue known as "salting out" or conversion to the free base. The hydrochloride salt is formed by reacting the basic piperidine nitrogen with hydrochloric acid.[3] This protonated form is more water-soluble. However, in a neutral or alkaline (pH > 7) buffer, the piperidine (a secondary amine with a pKa typically around 11.2) can become deprotonated.[4] This neutral "free base" form is significantly less polar and thus less soluble in water, causing it to precipitate out of the solution. Maintaining a slightly acidic pH is crucial for keeping the compound in its soluble, protonated state.

    Q3: What is the first and most critical step I should take to troubleshoot poor solubility?

    A3: The first step is always to perform a pH-solubility profile. This foundational experiment will determine the pH range in which your compound is most soluble and stable. Typically, for a piperidine hydrochloride, solubility will be highest at an acidic pH (e.g., pH 2-5) and will decrease as the pH approaches and surpasses the pKa of the piperidine nitrogen. This data is essential for selecting appropriate buffers for your experiments and formulations.

    Troubleshooting Guide: Systematic Approaches to Solubility Enhancement

    If you are encountering solubility limitations with 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, the following section provides detailed, step-by-step troubleshooting guides for proven enhancement techniques.

    pH Adjustment and Buffer Selection

    The ionization state of the piperidine moiety is the most critical factor governing the aqueous solubility of this compound.

    Causality: The protonated (ionized) form of the piperidine nitrogen can participate in ion-dipole interactions with water, which are energetically more favorable than the interactions of the neutral, more lipophilic free base. By lowering the pH, we increase the concentration of the protonated, more soluble species according to the Henderson-Hasselbalch equation.

    Experimental Protocol: pH-Solubility Profiling

    • Prepare a Series of Buffers: Prepare a range of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 2 to 8.

    • Equilibrate Slurry: Add an excess amount of the compound to a small volume of each buffer in separate vials. Ensure enough solid is present so that undissolved material remains after equilibration.

    • Shake and Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. This is known as the shake-flask method.[5]

    • Separate and Dilute: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[6]

    • Plot and Analyze: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to visualize the pH-solubility profile.

    Data Interpretation:

    pHBuffer SystemExpected Solubility TrendRationale
    2.0Glycine-HClHighCompound is fully protonated.
    4.5AcetateHighCompound remains predominantly protonated.
    6.8PhosphateModerate to LowNearing the pKa, deprotonation begins, reducing solubility.
    7.4PhosphateLowSignificant portion exists as the less soluble free base.

    This table presents expected trends based on chemical principles. Actual values must be determined experimentally.

    Co-solvency: Modifying the Solvent Environment

    When pH adjustment alone is insufficient or not viable for the intended application (e.g., certain cell-based assays), using co-solvents can be an effective strategy.[7][8]

    Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment.[9] This reduction in polarity lowers the energy required to create a cavity in the solvent for the non-polar parts of the drug molecule (like the chlorobenzyl group), thereby increasing solubility.[10]

    Common Co-solvents:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Glycerin

    • Dimethyl Sulfoxide (DMSO)

    Experimental Protocol: Co-solvent Screening

    • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

    • Prepare Binary Mixtures: Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v co-solvent in a pH-optimized aqueous buffer).

    • Determine Solubility: Use the shake-flask method described previously to determine the equilibrium solubility of the compound in each binary mixture.

    • Plot and Compare: Plot solubility against the percentage of co-solvent for each agent to identify the most effective one and the optimal concentration.

    Expected Outcome:

    Co-solvent% (v/v) in pH 4.5 Acetate BufferExpected Solubility Increase (vs. buffer alone)
    Ethanol20%2-5 fold
    Propylene Glycol20%5-15 fold
    PEG 40020%10-50 fold

    Note: These values are illustrative. The magnitude of solubility increase is compound-specific and must be determined experimentally.[9]

    Workflow for pH and Co-solvent Optimization

    G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Advanced Formulation A Start: Poor Aqueous Solubility Observed B Determine pH-Solubility Profile A->B First Step C Is solubility sufficient in acidic buffer (pH < 6)? B->C D Use optimized acidic buffer for formulation. C->D Yes E Proceed to Co-solvent or Complexation Strategies C->E No F Screen Co-solvents (Ethanol, PG, PEG 400) E->F G Screen Cyclodextrins (HP-β-CD, SBE-β-CD) E->G H Select lead formulation based on required solubility and application constraints. F->H G->H

    Caption: Decision workflow for solubility enhancement.

    Complexation with Cyclodextrins

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[11] They can encapsulate poorly soluble molecules, or parts of them, forming inclusion complexes that have significantly higher aqueous solubility.[12]

    Causality: The non-polar chlorobenzyl moiety of your compound can fit into the hydrophobic cavity of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).[13] The outside of the resulting complex is hydrophilic, presenting a water-soluble "shell" around the poorly soluble "guest" molecule, thereby increasing the overall apparent solubility of the drug.[14]

    Experimental Protocol: Phase Solubility Study

    • Select Cyclodextrin: Start with a highly soluble, low-toxicity cyclodextrin like HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10% w/v).

    • Equilibrate with Drug: Add an excess of the piperidine compound to each cyclodextrin solution.

    • Shake and Analyze: Use the shake-flask method as previously described. Agitate for 24-48 hours, filter, and quantify the drug concentration in the filtrate via HPLC-UV.

    • Construct Phase Solubility Diagram: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).

    Interpreting the Diagram:

    A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is the ideal outcome. The slope of this line can be used to calculate the complexation efficiency and binding constant.

    Mechanism of Cyclodextrin Complexation

    G cluster_1 Complex Formation Drug Poorly Soluble Drug (Lipophilic Part) Water Water Molecules Drug->Water Low Interaction CD Cyclodextrin (Hydrophobic Cavity) Drug->CD Encapsulation Complex Soluble Inclusion Complex CD->Complex Water2 Water Molecules Complex->Water2 High Interaction CD_Ext Hydrophilic Exterior

    Sources

    Optimization

    Technical Support Center: Troubleshooting Degradation of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl

    Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering stability issues with 4-{2-[(3-Chlorobenz...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering stability issues with 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl during storage and experimentation. Our goal is to provide a framework for understanding the root causes of degradation, offering actionable troubleshooting protocols, and ensuring the long-term integrity of your compound.

    Frequently Asked Questions (FAQs)

    Q1: I've observed a change in the physical appearance (e.g., color change to yellow/brown, clumping) of my stored 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl. What is the likely cause?

    A change in physical appearance is a primary indicator of chemical degradation. The piperidine moiety and the benzyl ether linkage are susceptible to oxidative and hydrolytic pressures. Discoloration often points towards oxidation, while clumping or changes in texture can be due to the compound's hygroscopic nature, which may absorb moisture from the air, potentially accelerating hydrolytic degradation.[1]

    Q2: My analytical results (HPLC, LC-MS) show new impurity peaks that were not present when the compound was fresh. What are these impurities likely to be?

    New peaks suggest the formation of degradation products. Based on the structure of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl, the most probable degradation pathways are:

    • Oxidation of the Piperidine Ring: This can lead to the formation of piperidine N-oxide or ring-opened products.[2][3]

    • Hydrolytic Cleavage of the Ether Bond: This would result in the formation of 3-chlorobenzyl alcohol and 2-(piperidin-4-yl)ethanol.

    • Photodegradation: Exposure to light can catalyze the formation of various radical-induced degradation products.

    A forced degradation study, as detailed later in this guide, is the most effective way to confirm the identity of these unknown peaks.[4][5]

    Q3: What are the ideal storage conditions for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl to ensure its long-term stability?

    To mitigate degradation, stringent control of the storage environment is crucial. We recommend the following conditions, summarized in the table below.

    ParameterRecommended ConditionRationale
    Temperature 2-8°C[6]Reduces the rate of all chemical reactions, including hydrolysis and oxidation.
    Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the piperidine ring by displacing atmospheric oxygen.[2]
    Light Protected from Light (Amber Vial)Prevents photo-oxidative degradation initiated by UV or ambient light.[7]
    Moisture Tightly Sealed Container in a DesiccatorThe HCl salt is hygroscopic; minimizing moisture prevents clumping and hydrolytic degradation.[1]

    Q4: Can the container or closure system impact the stability of the compound?

    Absolutely. The container material should be inert (e.g., Type I borosilicate glass). The closure system should provide an airtight seal to prevent moisture and oxygen ingress. Avoid storing the compound in containers with reactive surfaces or closures that may leach impurities, such as certain plastics or rubbers, which can contain additives or catalysts that accelerate degradation.

    Q5: I suspect my compound has degraded. How can I confirm this and quantify the extent of degradation?

    Confirmation and quantification require a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] Such a method must be able to resolve the parent compound from all potential degradation products. Comparing the peak area of the active compound in your stored sample against a fresh, certified reference standard will allow you to quantify the loss of purity.

    In-Depth Troubleshooting Guides

    Guide 1: Investigating Potential Degradation Pathways

    Understanding the chemically labile sites within the 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl molecule is fundamental to troubleshooting its degradation. The two primary points of vulnerability are the piperidine ring and the benzyl ether linkage.

    • Hydrolysis of the Benzyl Ether: While benzyl ethers are generally more stable than other ethers, they can undergo slow hydrolysis, particularly if exposed to moisture in combination with acidic or basic impurities.[9][10] The HCl salt form provides an acidic microenvironment that, in the presence of water, can facilitate this cleavage.

    • Oxidation of the Piperidine Ring: Saturated nitrogen heterocycles like piperidine are susceptible to oxidation.[11] This can be initiated by atmospheric oxygen, light, or trace metal ion contaminants.[2] The nitrogen atom can be oxidized to an N-oxide, or the carbon atoms adjacent to the nitrogen can be oxidized, potentially leading to ring-opening byproducts.[3]

    cluster_0 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl (Parent Compound) cluster_1 Degradation Products A Parent Compound B Piperidine N-Oxide A->B Oxidation (O2, Light, Metal Ions) C Ring-Opened Products (Aldehydes, Ketones) A->C Further Oxidation D 3-Chlorobenzyl Alcohol A->D Hydrolysis (H2O, Acid/Base) E 2-(Piperidin-4-yl)ethanol A->E Hydrolysis (H2O, Acid/Base)

    Potential degradation pathways for the target compound.
    Guide 2: Analytical Investigation of Degradation

    A robust analytical strategy is essential for diagnosing and quantifying degradation. We recommend performing a forced degradation study to proactively identify potential impurities and to develop a stability-indicating analytical method.[4][5]

    Protocol: Forced Degradation Study

    This study exposes the compound to exaggerated stress conditions to accelerate degradation.

    • Preparation: Prepare separate solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile/water.

    • Stress Conditions: Expose each solution to one of the following conditions. An unstressed control sample should be stored under ideal conditions (2-8°C, protected from light).

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

      • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.[7]

      • Thermal Stress: Heat the solid compound at 80°C for 48 hours.

      • Photolytic Stress: Expose the solution to a UV lamp (e.g., 365 nm) for 24 hours.[7]

    • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze them by HPLC or LC-MS alongside the unstressed control.

    • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the main peak. The new peaks that appear are your potential degradation products. This data is critical for developing a stability-indicating method.

    Protocol: Developing a Stability-Indicating HPLC Method

    • Column Selection: A C18 reversed-phase column is a common starting point.

    • Mobile Phase Optimization: Begin with a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to ensure good peak shape).[7]

    • Method Validation: Use the samples from the forced degradation study. The method is considered "stability-indicating" if it can separate the main compound peak from all degradation product peaks with baseline resolution.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is not co-eluting with any impurities.

    A Suspected Degradation (e.g., visual change, failed assay) B Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC-UV/MS Method B->C D Analyze Stressed & Stored Samples C->D E Are degradation products resolved from parent compound? D->E F Validate Method (Specificity, Linearity, Accuracy) E->F Yes J Re-evaluate Mobile Phase/ Column/Gradient E->J No G Quantify Degradation in Stored Sample vs. Reference F->G H Identify Degradants using LC-MS G->H I Optimize Storage Conditions Based on Identified Degradants H->I J->C

    Workflow for analytical investigation of degradation.
    Guide 3: Understanding and Preventing Incompatibilities

    When formulating 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl with other substances (excipients), chemical incompatibilities can arise, leading to degradation.

    • Amine-Excipient Interactions: As a secondary amine salt, the compound is susceptible to reacting with certain excipients. A primary concern is the Maillard reaction with reducing sugars like lactose.[12][13]

    • Reactive Impurities in Excipients: Common excipients can contain reactive impurities such as aldehydes, peroxides, and trace metals, which can directly initiate the degradation of the active pharmaceutical ingredient (API).[14] For example, peroxides present in polymers like povidone can cause oxidative degradation.

    Compatibility Screening Protocol:

    • Prepare binary mixtures of the API and each proposed excipient (typically in a 1:1 or 1:5 ratio).

    • Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).

    • Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method.

    • The appearance of new degradation peaks or a significant loss of the parent compound in a specific mixture indicates an incompatibility.

    Summary and Key Takeaways

    • Proactive Prevention is Key: The stability of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl is best preserved by adhering strictly to recommended storage conditions: 2-8°C, under an inert atmosphere, protected from light, and in a tightly sealed container.

    • Be Vigilant for Physical Changes: Visual inspection is the first line of defense. Any change in color or consistency warrants immediate analytical investigation.

    • Understand the Chemistry: Degradation primarily occurs via oxidation of the piperidine ring and hydrolysis of the benzyl ether linkage.

    • Utilize a Stability-Indicating Method: A validated HPLC method that separates the parent compound from all potential degradation products is non-negotiable for accurate purity assessment and stability studies.

    • Screen for Incompatibilities: When formulating, always perform compatibility studies with excipients to avoid unforeseen degradation pathways.

    By implementing these guidelines, researchers can ensure the integrity of their 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl, leading to more reliable and reproducible experimental outcomes.

    References

    • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2025). ResearchGate. [Link]

    • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). ScienceDirect. [Link]

    • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]

    • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link]

    • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

    • Benzyl Ethers. Organic Chemistry Portal. [Link]

    • Bharate, S. S., et al. (2010). Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients: A Comprehensive Review. ResearchGate. [Link]

    • Hamid, A., & Gupta, V. (2022). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire, 14(2), 66-73. [Link]

    • Benzyl Esters. Organic Chemistry Portal. [Link]

    • ICSC 0317 - PIPERIDINE. International Labour Organization. [Link]

    • Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. (2024). ChemRxiv. [Link]

    • Process for the preparation of benzyl-ethers. (2001).
    • Preparation and Hydrolysis of Benzyl Esters. Scite. [Link]

    • WHO GMP for excipients used in pharmaceutical products - Appendix 2. (2024). World Health Organization (WHO). [Link]

    • Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. (2005). Cole-Parmer. [Link]

    • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]

    • Mhaske, P., & Todkar, D. (2023). Force Degradation And Stability Indicating Method For Impurity Profiling. International Journal of Creative Research Thoughts (IJCRT), 11(12). [Link]

    • Cocquet, G., et al. (2000). Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2, (5), 995-999. [Link]

    • Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]

    • Piperidine synthesis. Organic Chemistry Portal. [Link]

    • Murata, S., et al. (1989). Oxidation of N-acyl-pyrrolidines and -piperidines with iron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1, 2283-2286. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic bottlenecks associated with the synth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic bottlenecks associated with the synthesis of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine.

    The synthesis of this molecule relies on a three-stage sequence: masking the reactive secondary amine, forming the ether linkage via a bimolecular nucleophilic substitution ( SN​2 ), and finally demasking the amine. Below, you will find the chemical logic, troubleshooting diagnostics, and self-validating protocols required to maximize your reaction yields.

    Synthesis Workflow & Chemical Logic

    SynthesisWorkflow A 4-(2-hydroxyethyl)piperidine B Step 1: N-Boc Protection Reagents: Boc2O, Et3N, DCM A->B C N-Boc-4-(2-hydroxyethyl)piperidine B->C D Step 2: Williamson Ether Synthesis Reagents: 3-Chlorobenzyl chloride, NaH, DMF C->D E N-Boc-4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine D->E F Step 3: N-Boc Deprotection Reagents: TFA, DCM E->F G 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine (Final Product) F->G

    Three-step synthesis workflow for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine.

    Frequently Asked Questions (FAQs)

    Q: Why is N-protection mandatory before the etherification step? A: The piperidine ring contains a secondary amine, which is a significantly stronger nucleophile than the primary alcohol on the ethyl chain. If left unprotected, the 3-chlorobenzyl chloride will preferentially undergo N-alkylation rather than the desired O-alkylation. The tert-butyloxycarbonyl (Boc) group is selected because it is highly stable to the strongly basic conditions (NaH) required for the subsequent Williamson ether synthesis, unlike base-labile protecting groups such as acetates 1.

    Q: Why use Sodium Hydride (NaH) in DMF for the etherification? A: The Williamson ether synthesis relies on an SN​2 mechanism. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driven by the evolution of hydrogen gas. N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation but leaves the alkoxide anion "naked" and highly reactive, maximizing the SN​2 reaction rate against the benzylic chloride [[2]]().

    Q: How does the Finkelstein reaction optimize sluggish etherifications? A: If the reaction between the alkoxide and 3-chlorobenzyl chloride is slow, adding a catalytic amount of tetrabutylammonium iodide (TBAI) or sodium iodide facilitates an in situ Finkelstein reaction. The chloride is temporarily exchanged for an iodide, creating a much more reactive electrophile (3-chlorobenzyl iodide) that rapidly undergoes SN​2 substitution 3.

    Troubleshooting Guide & Experimental Protocols

    Step 1: N-Boc Protection

    Causality: The N-Boc protection is typically achieved by reacting the piperidine substrate with di-tert-butyl dicarbonate ( Boc2​O ). A mild base like Triethylamine ( Et3​N ) is used to neutralize any acidic byproducts and activate the amine 4. Self-Validation: The reaction generates CO2​ gas. Cessation of bubbling and a positive ninhydrin stain on TLC (showing disappearance of the free amine) validate completion.

    Protocol 1: N-Boc Protection

    • Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

    • Add Triethylamine (1.5 eq) and cool the reaction flask to 0 °C using an ice bath.

    • Slowly add Boc2​O (1.1 eq) dropwise. Note: Using a slight excess (1.1 eq) ensures the reaction goes to completion without causing significant over-protection4.

    • Remove the ice bath, warm to room temperature, and stir for 2–4 hours.

    • Quench with saturated aqueous NH4​Cl . Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

    Step 2: Williamson Etherification (The Critical Step)

    Causality: The most common failure point is moisture quenching the alkoxide or the use of degraded NaH. Because water is a stronger acid than the aliphatic alcohol, any moisture will consume the NaH, halting the reaction.

    TroubleshootingLogic Start Issue: Low Ether Yield Check1 Is unreacted alcohol recovered? Start->Check1 Check2 Are N-alkylated byproducts present? Start->Check2 Action1 NaH degraded or wet solvent. Wash NaH & use anhydrous DMF. Check1->Action1 Yes, no alkoxide formed Action2 Sluggish kinetics. Add TBAI catalyst (Finkelstein). Check1->Action2 Yes, alkoxide formed but unreactive Action3 Incomplete Boc protection. Verify Step 1 completion. Check2->Action3 Yes, competing nucleophile

    Diagnostic logic tree for resolving low yields in the Williamson etherification step.

    Protocol 2: NaH-Mediated Etherification

    • In a flame-dried round-bottom flask under an Argon atmosphere, suspend NaH (60% dispersion in mineral oil, 1.5 eq) in strictly anhydrous DMF. Pro-tip: For highly sensitive substrates, wash the NaH with anhydrous hexanes (3x) under Argon prior to adding DMF to remove the mineral oil and expose the active surface.

    • Cool the suspension to 0 °C. Add a solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DMF dropwise.

    • Stir for 30–45 minutes until H2​ gas evolution completely ceases, indicating quantitative alkoxide formation [[2]]().

    • Add 3-chlorobenzyl chloride (1.2 eq) dropwise. To accelerate the reaction, add TBAI (0.1 eq) as a phase-transfer/Finkelstein catalyst 3.

    • Warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.

    • Carefully quench with ice-cold water. Extract with Ethyl Acetate. Wash the organic layer extensively with water (at least 4 times) to remove DMF, followed by brine. Dry and concentrate.

    Step 3: N-Boc Deprotection

    Causality: The deprotection of the Boc group occurs via an acid hydrolysis mechanism. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, which induces fragmentation into a stabilized tert-butyl cation, carbon dioxide gas, and the free amine. The evolution of CO2​ provides an irreversible thermodynamic driving force [[5]](). Because the reaction generates an amine trifluoroacetate salt, a basic aqueous workup is mandatory to liberate the final free base product 6.

    Protocol 3: TFA-Mediated Deprotection

    • Dissolve the crude N-Boc ether intermediate in anhydrous DCM (0.1 M) and cool to 0 °C.

    • Slowly add TFA to achieve a 1:1 to 1:5 ratio of TFA:DCM. A 1:1 mixture is highly effective for most substrates [[6]]().

    • Remove the ice bath and stir at room temperature for 1–2 hours.

    • Once TLC indicates complete consumption of the starting material, concentrate the mixture in vacuo to remove excess TFA. Azeotrope with toluene if necessary.

    • Dissolve the resulting oil in DCM and wash with 1M NaOH or saturated NaHCO3​ until the aqueous layer is basic (pH > 8). Extract, dry over MgSO4​ , and concentrate to yield the pure 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine.

    Quantitative Data: Etherification Optimization

    The table below summarizes the optimization parameters for the critical Williamson ether synthesis step, demonstrating how solvent polarity and catalytic additives directly influence the reaction yield.

    Base / ReagentSolventTemperatureAdditiveObserved Yield (%)Mechanistic Observation
    K2​CO3​ (2.0 eq)AcetoneRefluxNone< 20%Weak base leads to incomplete alkoxide formation.
    NaH (1.5 eq)THF0 °C to RTNone55%Sluggish SN​2 kinetics; alkoxide is less solvated than in DMF.
    NaH (1.5 eq)DMF0 °C to RTNone82%Polar aprotic solvent leaves alkoxide "naked" and highly reactive.
    NaH (1.5 eq)DMF0 °C to 50 °CTBAI (0.1 eq)> 92% Finkelstein catalysis generates highly reactive benzylic iodide in situ.

    References

    • [4] Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. BenchChem.4

    • [6] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem. 6

    • [3] Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. BenchChem. 3

    • [1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH / RSC Advances. 1

    • [5] Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. 5

    • [2] Williamson ether synthesis. Grokipedia. 2

    Sources

    Optimization

    Technical Support Center: Reducing Background Noise in LC-MS for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Analysis

    Welcome to the technical support center for the LC-MS analysis of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the LC-MS analysis of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate background noise, a common challenge that can compromise the sensitivity and accuracy of your results.[1][2] This resource provides in-depth, field-proven insights to help you achieve a robust and reliable analytical method.

    Frequently Asked Questions (FAQs)

    Here are some of the most common questions we receive regarding high background noise in the LC-MS analysis of piperidine compounds:

    Q1: What are the most common sources of background noise in my LC-MS system?

    A1: Background noise in LC-MS can originate from various sources, including the mobile phase (solvents and additives), the sample itself (matrix effects and contaminants), and the instrument (leaks, contaminated ion source, or worn-out components).[3][4] Plasticizers, polymers like polyethylene glycol (PEG), and detergents are also common culprits.[1][3]

    Q2: Why am I seeing high background noise specifically when analyzing 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine?

    A2: While not unique to this compound, basic compounds like piperidine derivatives can be prone to ion suppression or enhancement due to matrix effects, especially in complex biological samples.[5][6][7][8] Additionally, the synthesis route and any residual impurities can contribute to the background noise.

    Q3: Can my sample preparation method be the cause of high background noise?

    A3: Absolutely. Inadequate sample cleanup can introduce a host of interfering compounds into your system.[9][10] For instance, protein precipitation alone may not remove phospholipids, which are notorious for causing ion suppression and fouling the MS source.[11][12]

    Q4: How often should I clean my LC-MS system to prevent high background noise?

    A4: The frequency of cleaning depends on your sample throughput and the cleanliness of your samples.[13] As a best practice, it is recommended to perform routine cleaning of the ion source and to flush the system between batches.[14][15]

    Q5: What grade of solvents and reagents should I be using?

    A5: It is imperative to use LC-MS grade solvents and high-purity additives.[14] HPLC grade solvents can contain impurities that significantly increase background noise, especially in the low-mass range relevant for small molecule analysis.[1]

    In-Depth Troubleshooting Guide

    A systematic approach is crucial when diagnosing the source of high background noise. The following guide is structured to help you logically identify and resolve the issue.

    Diagram: Systematic Troubleshooting Workflow

    Troubleshooting Workflow Systematic Approach to Diagnosing Background Noise Start High Background Noise Observed Check_Mobile_Phase Step 1: Evaluate Mobile Phase Start->Check_Mobile_Phase Check_Sample_Prep Step 2: Assess Sample Preparation Check_Mobile_Phase->Check_Sample_Prep Noise Persists Resolved Problem Resolved Check_Mobile_Phase->Resolved Noise Reduced Check_LC_System Step 3: Inspect LC System Check_Sample_Prep->Check_LC_System Noise Persists Check_Sample_Prep->Resolved Noise Reduced Check_MS_System Step 4: Examine MS System Check_LC_System->Check_MS_System Noise Persists Check_LC_System->Resolved Noise Reduced Check_MS_System->Resolved Noise Reduced

    Caption: A stepwise approach to identifying the source of high background noise.

    Step 1: Mobile Phase Evaluation

    The mobile phase is a common and often overlooked source of contamination.

    Common Issues & Solutions:

    Issue Probable Cause Recommended Action
    Contaminated Solvents Use of HPLC-grade instead of LC-MS grade solvents.[1]Always use LC-MS grade or hypergrade solvents and ultrapure water (18.2 MΩ·cm).[14]
    Impure Additives Low-quality formic acid, ammonium acetate, or other modifiers.Use additives specifically designated for LC-MS applications, preferably from single-use ampules.[16]
    Microbial Growth Aqueous mobile phases stored for extended periods.Prepare fresh aqueous mobile phases daily. Adding a small percentage of organic solvent (e.g., 5%) can inhibit microbial growth.[14]
    Leaching from Solvent Bottles Use of non-borosilicate glass or plastic containers. Detergent residues from washing.Use clean borosilicate glass solvent bottles.[16] Avoid washing with detergents; rinse with high-purity solvent instead.[14]

    Experimental Protocol: Mobile Phase Blank Run

    • Preparation: Prepare fresh mobile phases using LC-MS grade solvents and additives.

    • System Flush: Flush the entire LC system with the new mobile phase for at least 30 minutes.

    • Blank Injection: Perform a blank injection (injecting the mobile phase itself).

    • Analysis: Acquire data across the full mass range of interest. A clean baseline indicates that the previous mobile phase was the source of contamination.

    Step 2: Sample Preparation and Matrix Effects

    The sample matrix is a significant contributor to background noise, leading to ion suppression or enhancement.[6][7][17]

    Common Issues & Solutions:

    Issue Probable Cause Recommended Action
    Matrix Effects Co-elution of matrix components with the analyte.[6]Improve chromatographic separation to resolve the analyte from interfering compounds. Consider alternative ionization techniques like APCI, which can be less susceptible to matrix effects than ESI.[18]
    Insufficient Sample Cleanup Use of simple "dilute-and-shoot" or protein precipitation methods.[12]Implement more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[9]
    Contamination from Labware Leaching of plasticizers from pipette tips, vials, and well plates.[3]Use polypropylene labware whenever possible and rinse with a high-purity solvent before use.

    Experimental Protocol: Assessing Matrix Effects

    • Sample Sets: Prepare three sets of samples:

      • Set A: Analyte in a pure solvent.

      • Set B: Blank matrix extract spiked with the analyte post-extraction.

      • Set C: Matrix sample with the analyte added before extraction.

    • Analysis: Analyze all three sets under the same LC-MS conditions.

    • Evaluation:

      • Compare the peak area of Set A and Set B to evaluate ion suppression or enhancement.

      • Compare the peak area of Set B and Set C to determine the recovery of the extraction process.

    Step 3: Liquid Chromatography (LC) System

    Contamination can accumulate within the LC system over time.

    Common Issues & Solutions:

    Issue Probable Cause Recommended Action
    Contaminated Column Buildup of non-eluted compounds from previous injections.Flush the column with a strong solvent. If the background persists, consider replacing the column. Using a guard column can extend the life of the analytical column.[14]
    System Leaks Loose fittings, worn pump seals, or injector rotor seal failure.Systematically check for leaks, starting from the pump and moving towards the mass spectrometer. Replace any worn seals.
    Contaminated Autosampler Carryover from previous injections.Clean the needle and injection port. Optimize the needle wash procedure with a strong, appropriate solvent.
    Diagram: LC System Contamination Points

    LC System Contamination Potential Contamination Points in the LC System cluster_contamination Common Contamination Sources Solvent_Bottle Solvent Bottle Pump Pump Solvent_Bottle->Pump Mobile Phase Autosampler Autosampler Pump->Autosampler High Pressure Column Column Autosampler->Column Sample Injection MS_Source MS Source Column->MS_Source Eluent Contaminant1 Solvent Impurities Contaminant1->Solvent_Bottle Contaminant2 Worn Seals Contaminant2->Pump Contaminant3 Sample Carryover Contaminant3->Autosampler Contaminant4 Matrix Buildup Contaminant4->Column

    Caption: Key areas within the LC system where contamination can be introduced.

    Step 4: Mass Spectrometer (MS) System

    The ion source is particularly susceptible to contamination.

    Common Issues & Solutions:

    Issue Probable Cause Recommended Action
    Dirty Ion Source Accumulation of non-volatile salts and matrix components on the ESI probe, cone, and lens.[19]Clean the ion source components according to the manufacturer's recommendations. This may involve sonication in a series of solvents (e.g., water, methanol, isopropanol).[19]
    Improper Source Parameters Inefficient desolvation or ionization.Optimize source parameters such as gas flow, temperature, and capillary voltage to maximize the analyte signal and minimize noise.[1][18]
    Contaminated Transfer Optics Buildup on ion guides and other internal components.This typically requires a service engineer to clean. Regular front-end maintenance can prevent this.

    Experimental Protocol: Ion Source Cleaning

    • Disassembly: Following the manufacturer's guidelines, carefully disassemble the ion source components (e.g., capillary, skimmer, ion funnel).

    • Cleaning: Sonicate the parts in a sequence of high-purity solvents:

      • LC-MS grade water

      • LC-MS grade methanol

      • LC-MS grade isopropanol

    • Drying: Thoroughly dry all components with a stream of high-purity nitrogen before reassembly.

    • System Check: After reassembly, allow the system to pump down and stabilize. Perform a system suitability test to ensure performance has been restored.

    By systematically working through these troubleshooting steps, you can effectively identify and eliminate the sources of background noise in your LC-MS analysis of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine, leading to more sensitive and reliable results.

    References

    • Dolan, J. W. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]

    • SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. [Link]

    • Guo, X., Bruins, A. P., & Covey, T. R. (2007). Method to reduce chemical background interference in atmospheric pressure ionization liquid chromatography-mass spectrometry using exclusive reactions with the chemical reagent dimethyl disulfide. Analytical Chemistry, 79(11), 4013-4021. [Link]

    • Zajac, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]

    • Xia, Y. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

    • Guo, X., & Lankmayr, E. (2011). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. Journal of Mass Spectrometry, 46(6), 613-620. [Link]

    • Unchained Labs. (2023, May 31). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. [Link]

    • Longdom Publishing. (2024, November 22). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]

    • Tulip, A. (2026, March 14). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

    • Waters. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination. [Link]

    • Hamilton Company. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

    • Biocrates. (n.d.). How should the LC-MS system be maintained for optimal performance?[Link]

    • Xia, Y. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

    • Dolan, J. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

    • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]

    • Adams, E., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals, 16(11), 1565. [Link]

    • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

    • SeqGen. (2023, April 11). Perform routine maintenance for mobile phases in the LCMS system. [Link]

    • Li, W., & Tse, F. L. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of Analytical & Bioanalytical Techniques, 8(5), 1000374. [Link]

    • De Vijver, T. V., et al. (2019). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

    • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

    • ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]

    • Chromatography Forum. (2020, May 6). High background after preventative maintenance. [Link]

    • Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 681(1-2), 1-15. [Link]

    • CIGS. (n.d.). Common LC/MS Contaminants. [Link]

    • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

    • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?[Link]

    • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

    • MICROSOLV. (2026, February 15). Eliminating High Background Noise on New Cogent Columns. [Link]

    • Restek. (n.d.). Routine LC Maintenance. [Link]

    • Waters. (n.d.). Controlling Contamination in LC/MS Systems. [Link]

    • Salunkhe, S. S., et al. (2022). LC-MS in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 270-289. [Link]

    • Phenomenex. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. [Link]

    • Agilent. (2018, September 26). What Solvents Are You Putting Into Your LC/MS Instrument?[Link]

    • LabRulez LCMS. (n.d.). Quick Guide - CE Instrument Maintenance. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Purification and Crystallization of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine

    Overview Welcome to the Technical Support Center. 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine is a highly versatile secondary amine building block used extensively in drug development.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Overview Welcome to the Technical Support Center. 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine is a highly versatile secondary amine building block used extensively in drug development. However, its structural triad—a basic piperidine ring, a stable ether linkage, and a lipophilic halogenated aromatic ring—presents specific processing challenges. The free base typically manifests as a viscous oil, making direct isolation difficult, while its basicity leads to severe tailing during chromatography[1]. This guide provides field-validated, mechanistically grounded protocols to ensure high-purity isolation and stable crystallization.

    Physicochemical Profiling & Metrics

    Understanding the thermodynamic properties of the molecule is the first step in designing a self-validating purification system.

    PropertyValue / DescriptionMechanistic Implication
    Molecular Weight Free Base: 253.77 g/mol HCl Salt: 290.23 g/mol Stoichiometric calculations for salt formation require precise mass tracking.
    pKa (Piperidine NH) ~10.5Enables highly efficient pH-driven phase partitioning.
    LogP (Estimated) ~3.2Highly lipophilic free base; requires non-polar extraction solvents.
    Physical State Free Base: Viscous Oil HCl Salt: Crystalline SolidCrystallization must be performed on the salt form to achieve a stable lattice.
    Optimal Solvent System Isopropanol (iPrOH) / Diethyl Ether (Et₂O)Balances solubility of the free base with the insolubility of the HCl salt.
    Standard Operating Procedures (SOPs)

    G Crude Crude Reaction Mixture (Free Base + Impurities) AB_Ext Acid-Base Extraction (pH Control) Crude->AB_Ext Aqueous Aqueous Phase (pH < 3) Protonated Piperidine AB_Ext->Aqueous Add 1M HCl OrgWaste Organic Waste (Neutral/Lipophilic Impurities) AB_Ext->OrgWaste Extract with EtOAc Basify Basification (pH > 10) & Extraction Aqueous->Basify Add 2M NaOH FreeBase Purified Free Base (Viscous Oil) Basify->FreeBase Extract with DCM Chrom Flash Chromatography (DCM:MeOH:TEA) FreeBase->Chrom If TLC shows polar impurities SaltForm Salt Formation (HCl in iPrOH/Et2O) FreeBase->SaltForm >95% Purity Chrom->FreeBase Cryst Recrystallization (Cooling & Seeding) SaltForm->Cryst Pure Pure Hydrochloride Salt (Crystalline Solid) Cryst->Pure

    Purification and crystallization workflow for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine.

    Phase 1: Self-Validating Acid-Base Extraction

    This protocol exploits the pKa of the piperidine ring to separate the product from neutral or lipophilic impurities (such as unreacted 3-chlorobenzyl chloride).

    • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

    • Acidification: Add 1M aqueous HCl dropwise while stirring until the aqueous phase reaches pH < 3.

      • Causality: The basic piperidine nitrogen is protonated, forming a highly water-soluble ammonium salt. Lipophilic impurities remain in the EtOAc layer.

    • Phase Separation: Separate the layers. Wash the acidic aqueous layer with fresh EtOAc (2x) to ensure complete removal of lipophiles. Discard the organic waste.

    • Basification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 2M NaOH until the pH is > 10.

      • Causality: The ammonium salt is deprotonated, regenerating the lipophilic free base, which will visibly "oil out" of the aqueous solution.

    • Extraction: Extract the regenerated free base with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base oil.

    Phase 2: Amine-Optimized Flash Chromatography

    If TLC indicates polar impurities remain, chromatography is required.

    • Solvent Preparation: Prepare a mobile phase of DCM:MeOH (95:5) and add 1% Triethylamine (TEA) or 0.1% NH₄OH.

    • Column Equilibration: Pre-equilibrate the silica gel column with the TEA-doped solvent.

      • Causality: Unmodified silica gel contains acidic silanol groups that strongly bind to the basic piperidine, causing severe "streaking" or "tailing"[1]. The TEA competitively binds to these silanol sites, deactivating them and allowing the product to elute in a tight band.

    • Elution: Load the free base and elute. Monitor fractions via TLC using a Ninhydrin stain (heats to a purple spot for secondary amines).

    Phase 3: Salt Formation and Crystallization
    • Dissolution: Dissolve the purified free base oil in a minimal volume of anhydrous Isopropanol (iPrOH).

    • Salt Formation: At 0°C, add 1.05 equivalents of 4M HCl in dioxane dropwise. Stir for 30 minutes.

    • Anti-Solvent Addition: Warm the solution to 40°C. Slowly add anhydrous Diethyl Ether (Et₂O) dropwise until the solution reaches the "cloud point" (slight, persistent turbidity).

    • Crystallization: Add a few seed crystals (if available) and cool the mixture at a controlled rate of 0.1°C/min down to 5°C. Filter the resulting white crystals and wash with cold Et₂O.

    Troubleshooting Guides & FAQs

    LLPS Supersat Supersaturated Solution (Solute in iPrOH/Et2O) HighRate High Cooling Rate / Excess Anti-solvent Supersat->HighRate LowRate Controlled Cooling / Seeding Supersat->LowRate LLPS_Node Liquid-Liquid Phase Separation (Oiling Out / Emulsion) HighRate->LLPS_Node Kinetic Hindrance Cryst_Node Nucleation & Growth (Crystalline Suspension) LowRate->Cryst_Node Thermodynamic Control Gum Amorphous Gum / Impure Solid LLPS_Node->Gum Coalescence & Solidification PureSolid High-Purity Crystalline Salt Cryst_Node->PureSolid Filtration & Drying

    Thermodynamic vs. kinetic pathways during crystallization illustrating the oiling out phenomenon.

    Q1: During crystallization of the HCl salt, the product separates as a sticky, amorphous gum instead of crystals. What is happening thermodynamically, and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. This occurs when the supersaturated solution hits a miscibility gap before reaching the nucleation boundary[3]. Instead of forming a rigid crystal lattice, the solute separates into a dense, product-rich liquid phase (an emulsion) that eventually solidifies into a gum[2].

    • Solution: Oiling out is kinetically driven by high supersaturation. To fix this:

      • Re-dissolve the gum by heating the mixture back to 50°C.

      • Reduce the cooling rate drastically (e.g., 0.1°C/min).

      • Add the anti-solvent (Et₂O) much slower.

      • Crucial Step: Introduce seed crystals just before the cloud point is reached to bypass the kinetic hindrance and force thermodynamic crystal nucleation[2].

    Q2: I need to perform a downstream deprotection on another part of the molecule. Can I use Palladium on Carbon (Pd/C) with hydrogen gas? A: No. Using Pd/C under a hydrogen atmosphere is highly risky for this molecule. Palladium is notorious for catalyzing the hydrodehalogenation of aryl chlorides[4]. Under these conditions, the 3-chlorobenzyl group will likely be reduced to a simple benzyl group, and the ether linkage itself may undergo hydrogenolysis (cleavage)[5].

    • Solution: If you must remove a protecting group (e.g., an N-Boc group on the piperidine during earlier synthesis steps), use acidic conditions (TFA or HCl in dioxane). If you are designing a synthesis route, avoid Cbz protecting groups that require Pd/C, and opt for acid-labile or base-labile alternatives. If reduction is absolutely necessary, Platinum (Pt) catalysts exhibit significantly lower rates of dehalogenation compared to Palladium[4].

    Q3: My compound streaks severely on the TLC plate, making it impossible to calculate an accurate Rf value. How do I resolve this? A: As with preparative column chromatography, the basic piperidine nitrogen is interacting with the acidic silica on the TLC plate[1].

    • Solution: Add 1-2% Triethylamine (TEA) or 0.1% Ammonium Hydroxide to your TLC developing chamber solvent. Alternatively, you can pre-treat the TLC plate by running it in a solvent containing 5% TEA, drying it, and then spotting your compound. This will neutralize the silanol groups and result in a distinct, circular spot[1].

    References
    • Mettler Toledo. "Oiling Out in Crystallization." Available at:[Link]

    • RSC Advances. "Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2) and platinum supported OMS-2 catalysts." Available at:[Link]

    • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Available at:[Link]

    • PMC - PubMed Central. "Palladium-Catalysed Synthesis and Transformation of Quinolones." Available at:[Link]

    Sources

    Optimization

    resolving peak tailing in 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride chromatography

    Topic: Resolving Peak Tailing for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Welcome to the Technical Support Center. This guide is designed for analytical researchers, formulation scientists, and drug deve...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Resolving Peak Tailing for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

    Welcome to the Technical Support Center. This guide is designed for analytical researchers, formulation scientists, and drug development professionals facing chromatographic challenges with basic pharmaceutical compounds.

    4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a secondary amine. Due to its basic nature and high pKa, it is notoriously prone to severe peak tailing in reversed-phase liquid chromatography (RPLC). This guide provides a deep dive into the causality of these interactions, a diagnostic workflow, and self-validating protocols to restore peak symmetry and quantitative accuracy.

    Diagnostic Workflow: Identifying the Root Cause

    Before altering your mobile phase chemistry, use the following logical workflow to determine if your tailing is chemical (analyte-specific) or mechanical (system-wide).

    G Start Analyze Peak Tailing (Asymmetry > 1.5) Q1 Tailing on ALL peaks? Start->Q1 AllPeaks System/Hardware Issue Q1->AllPeaks Yes Specific Analyte-Specific Issue Q1->Specific No DeadVol Extra-Column Volume (Check Fittings) AllPeaks->DeadVol ColVoid Column Void (Replace Column) AllPeaks->ColVoid Silanol Silanol Interaction (Ion-Exchange) Specific->Silanol Overload Mass Overload (High Concentration) Specific->Overload FixSilanol Lower pH < 3.0 or Use End-Capped C18 Silanol->FixSilanol FixOverload Dilute Sample 10x Overload->FixOverload

    Diagnostic workflow for identifying and resolving HPLC peak tailing.

    Troubleshooting Guide: The "Why" and "How"

    Q: What is the mechanistic cause of peak tailing specifically for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride? A: The root cause lies in the compound's basicity. The piperidine nitrogen is a secondary amine with a pKa of approximately 10–11. In standard reversed-phase HPLC using a neutral mobile phase (pH 6–7), this basic nitrogen is fully protonated and carries a positive charge.

    Concurrently, residual silanol groups (-Si-OH) on the silica stationary phase (which have a pKa of 4–5) deprotonate to form negatively charged siloxanes (-Si-O⁻) 1. This creates a strong electrostatic ion-exchange interaction. Because this secondary interaction is kinetically slower and non-linear compared to standard hydrophobic partitioning, the analyte molecules "drag" on the column, resulting in an asymmetrical, tailing peak 2.

    Q: How can I manipulate mobile phase chemistry to eliminate this secondary interaction? A: You must break the electrostatic attraction by neutralizing one of the two interacting species.

    • Silanol Suppression (Low pH): By lowering the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid), the acidic silanols are forced into their neutral, protonated state (-Si-OH), effectively shutting down the ion-exchange mechanism 3.

    • Analyte Neutralization (High pH): By raising the pH above 11.0 (using a high-pH stable hybrid column), the piperidine nitrogen is deprotonated, rendering the analyte neutral and subject only to ideal hydrophobic interactions 4.

    Q: Should I use Triethylamine (TEA) as a silanol blocker? A: Historically, adding 10–25 mM TEA mitigated tailing by competitively binding to active silanols 1. However, TEA is notoriously difficult to wash off columns and causes severe ion suppression in LC-MS. Modern Type-B high-purity silica columns with advanced end-capping make TEA largely obsolete. Optimizing pH is the superior, self-validating approach.

    Quantitative Data Presentation

    The table below summarizes the expected impact of various mobile phase and stationary phase combinations on the peak symmetry of piperidine derivatives.

    Table 1: Impact of Mobile Phase Chemistry on USP Tailing Factor (As)

    Mobile Phase ConditionStationary PhaseDominant Interaction MechanismExpected USP Tailing Factor (As)
    10 mM Phosphate, pH 7.0Uncapped C18 (Type-A)Strong Ion-Exchange (Cation + Anion)> 2.5 (Severe Tailing)
    10 mM Phosphate, pH 7.0 + 25 mM TEAUncapped C18 (Type-A)Competitive Binding (TEA blocks silanols)1.4 - 1.6 (Moderate)
    0.1% Formic Acid, pH ~2.7End-capped C18 (Type-B)Hydrophobic (Silanols protonated/neutral)1.1 - 1.2 (Symmetrical)
    10 mM Ammonium Bicarbonate, pH 11.0BEH C18 (Hybrid Silica)Hydrophobic (Analyte deprotonated/neutral)1.0 - 1.1 (Symmetrical)
    Self-Validating Experimental Protocols

    To resolve peak tailing for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, implement one of the following self-validating workflows based on your detector compatibility.

    Protocol 1: Low-pH Silanol Suppression Workflow (LC-MS Compatible)

    Objective: Eliminate ion-exchange interactions by protonating stationary phase silanols.

    • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% v/v Trifluoroacetic Acid in LC-MS grade Water, yielding pH ~2.0) and Mobile Phase B (0.1% v/v TFA in Acetonitrile).

    • Column Selection: Install a fully end-capped, high-purity Type-B silica C18 column (e.g., Waters Symmetry or Phenomenex Kinetex).

    • Equilibration & System Validation: Flush the column with 50% B for 10 column volumes. Self-Validation: The baseline drift at 210 nm must be < 1 mAU/min, and system backpressure must stabilize within a 1% variance.

    • Sample Preparation: Dissolve the piperidine HCl standard in the initial mobile phase composition to prevent solvent-mismatch band broadening.

    • Execution & Suitability: Inject 2 µL of a 10 µg/mL standard. Calculate the USP Tailing Factor (As). The protocol is considered validated and successful if As ≤ 1.2.

    Protocol 2: High-pH Analyte Neutralization Workflow (UV/DAD Optimized)

    Objective: Deprotonate the piperidine nitrogen to ensure purely hydrophobic retention.

    • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in water. Adjust the pH to 11.0 using concentrated Ammonium Hydroxide.

    • Column Selection: Install an Ethylene-Bridged Hybrid (BEH) C18 column. Critical Causality: Standard silica dissolves rapidly at pH > 8. Hybrid particles are strictly required to withstand pH 11.0 without bed collapse.

    • Equilibration: Flush with the high-pH buffer until the baseline is stable.

    • Execution & Suitability: Inject the sample. Self-Validation: The protocol is successful if the retention time increases (due to the neutral state being more hydrophobic than the ionized state) and As ≤ 1.1.

    Frequently Asked Questions (FAQs)

    Q: Why does my standard show a split peak or a secondary peak near the void volume when dissolved in pure methanol? A: This is a classic injection solvent mismatch 5. The compound is a hydrochloride salt. When dissolved in a strong organic solvent like pure methanol and injected into a highly aqueous mobile phase, the analyte can precipitate or travel unretained in the injection plug before partitioning into the stationary phase. Always dissolve the sample in the initial mobile phase composition to ensure uniform focusing at the column head.

    Q: How do I distinguish between silanol-induced tailing and column overload? A: Dilute your sample by a factor of 10. If the peak shape (USP tailing factor) improves significantly and the retention time shifts slightly later, you were experiencing mass overload. If the peak remains severely tailed regardless of concentration, the issue is secondary chemical interactions (the silanol effect) 6.

    Q: Can extra-column volume mimic chemical peak tailing? A: Yes. Dead volume in poorly seated PEEK fittings or overly wide capillaries causes exponential tailing, particularly for early-eluting peaks. If tailing occurs for all peaks in your chromatogram (including neutral markers like toluene), the root cause is hardware, not chemistry 4.

    References
    • HPLC Troubleshooting Guide - hplc.eu[Link]

    • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[Link]

    • Peak Tailing in HPLC - Element Lab Solutions [Link]

    • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online [Link]

    • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate[Link]

    • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride and the Broader Class of Piperidine Derivatives in Medicinal Chemistry

    Introduction The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and natural alkaloids has earn...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and natural alkaloids has earned it the status of a "privileged scaffold."[1][2] Piperidine derivatives exhibit a remarkable diversity of pharmacological activities, serving as analgesics, anticancer agents, antivirals, antipsychotics, and treatments for neurodegenerative disorders like Alzheimer's disease.[3][4][5][6] This versatility stems from the ring's conformational flexibility and the ability of its nitrogen atom to serve as a key interaction point with biological targets.

    This guide provides an in-depth comparison between a specific synthetic compound, 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride , and the general class of standard piperidine derivatives. By juxtaposing the structural, physicochemical, and potential pharmacological properties of this specific molecule against the well-established principles governing the broader class, we aim to provide researchers and drug development professionals with a framework for evaluating its potential and guiding future investigation.

    Section 1: Structural and Physicochemical Comparison

    The biological activity of any compound is fundamentally dictated by its three-dimensional structure and resulting physicochemical properties. The piperidine core provides a robust, basic foundation that can be chemically modified to fine-tune these characteristics for specific therapeutic targets.

    The structure of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride features a piperidine ring substituted at the 4-position with a flexible ether-linked side chain. This side chain terminates in a 3-chlorobenzyl group, which imparts significant lipophilicity and specific electronic properties. The hydrochloride salt form ensures aqueous solubility, which is critical for handling and formulation.

    G cluster_0 Core Piperidine Scaffold cluster_1 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Piperidine General Piperidine Structure (R1, R2, R3 = H or other groups) Molecule Specific Derivative Structure (Highlighting Key Moieties) Piperidine->Molecule Substitution leads to... Piperidine_img Molecule_img

    Caption: Comparison of the general piperidine scaffold with the specific structure of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine.

    Standard piperidine derivatives encompass a vast chemical space, with substitutions commonly occurring at the N-1 and C-4 positions. These modifications are pivotal in defining the molecule's structure-activity relationship (SAR)[2][7]. In contrast, 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride represents one specific outcome of such a modification strategy.

    Comparative Physicochemical Data

    The following table summarizes the key physicochemical properties, highlighting the differences between the specific molecule and the general class.

    Property4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochlorideStandard Piperidine DerivativesRationale & Significance
    Molecular Formula C₁₄H₂₁Cl₂NOVaries WidelyDefines the elemental composition and molecular weight, which influences properties like solubility and membrane permeability.
    Core Scaffold Saturated 6-membered heterocycleSaturated 6-membered heterocycleProvides a conformationally flexible, basic nitrogen core that is a common feature for interacting with acidic residues in protein targets.[1]
    Key Substituents 4-{2-[(3-Chlorobenzyl)oxy]ethyl}Highly variable (N-alkylation, C-arylation, esters, amides, etc.)Substituents are the primary drivers of target specificity, potency, and pharmacokinetic properties. The chlorobenzyl ether group suggests moderate to high lipophilicity.[8]
    Physical Form Likely a white to yellow solid[9]Solid or liquidThe hydrochloride salt form generally yields a crystalline solid, improving stability and ease of handling compared to the free base.
    Lipophilicity (LogP) Moderately High (Predicted)Ranges from low to very highThe lipophilic character, enhanced by the benzyl ether moiety, is crucial for oral bioavailability and penetration of the blood-brain barrier.[8]
    Basicity (pKa) Typical for secondary amines (~11 for the conjugate acid)Generally basic, but modulated by electron-withdrawing/donating groupsThe basic nitrogen is often protonated at physiological pH, enabling ionic interactions with targets like GPCRs or ion channels.

    Section 2: Pharmacological Profile and Potential Mechanisms of Action

    The piperidine scaffold is present in drugs targeting a wide array of biological systems. The specific substitutions dictate the ultimate pharmacological effect.

    Established Activities of Standard Piperidine Derivatives
    • Opioid Receptor Modulation: The piperidine core is central to potent analgesics like fentanyl and meperidine, which act as µ-opioid receptor agonists. The 4-aryl substituent is a well-established pharmacophore for this activity.[2][10]

    • Dopamine and Serotonin Receptor Antagonism: Many typical and atypical antipsychotics, such as haloperidol, feature a piperidine ring that is crucial for binding to dopamine D2 and various serotonin receptors.

    • Enzyme Inhibition: Piperidine derivatives have been developed as potent inhibitors of various enzymes. For example, certain derivatives show high inhibitory activity against monoamine oxidase (MAO), which is a target for treating depression and neurodegenerative diseases.[11] Others have been designed to inhibit farnesyltransferase, an enzyme implicated in cancer signaling pathways.[12]

    • Histamine Receptor Modulation: Structurally related compounds, such as the H3 inverse agonist BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine), demonstrate how piperidines with aryl-ether side chains can potently modulate CNS targets to enhance vigilance and cognition.[13]

    Predicted Profile of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

    Direct experimental data for this specific molecule is not widely published in peer-reviewed literature, suggesting it may be a research chemical or a synthetic intermediate.[14] However, we can infer its potential pharmacological profile based on its structural features and by drawing parallels with known compounds:

    • CNS Activity: The molecule's lipophilic chlorobenzyl group and its structural similarity to known CNS-active compounds like histamine H3 receptor modulators suggest it has the potential to cross the blood-brain barrier.[13] In silico prediction tools for novel piperidine derivatives frequently suggest a high probability of activity on CNS targets, including receptors, ion channels, and transporters.[15]

    • Receptor Binding: The flexible ether linkage and aromatic ring are common features in ligands for G-protein coupled receptors (GPCRs). It could be screened against a panel of CNS receptors (dopaminergic, serotonergic, histaminergic) to identify potential targets.

    • Ion Channel Modulation: The basic nitrogen and lipophilic moiety are also characteristic of certain ion channel blockers.

    Caption: Generalized mechanism of action for a piperidine derivative interacting with a cellular receptor to elicit a response.

    Section 3: Experimental Workflow: A Comparative Receptor Binding Assay

    To empirically determine and compare the pharmacological activity of a novel derivative like 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride against a known standard, a competitive radioligand binding assay is a foundational experiment. This protocol quantifies the affinity of a compound for a specific receptor, providing a critical IC₅₀ (half-maximal inhibitory concentration) value.

    Causality: The choice of this assay is based on its ability to directly measure the physical interaction between the compound and its putative target. This provides a quantitative measure of affinity (Ki), which is a primary determinant of potency.

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare cell membranes expressing target receptor P2 Prepare radioligand ([³H]-L*) and test compounds A1 Incubate membranes, [³H]-L*, and varying concentrations of test compound or control P2->A1 A2 Terminate reaction via rapid filtration A1->A2 D1 Quantify bound radioactivity using liquid scintillation A2->D1 D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Calculate IC₅₀ and Ki using Cheng-Prusoff equation D2->D3

    Caption: Workflow for a competitive radioligand binding assay to determine compound affinity (Ki).

    Detailed Step-by-Step Protocol
    • Preparation of Reagents:

      • Assay Buffer: Prepare a buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4).

      • Membrane Homogenate: Use commercially available or lab-prepared cell membranes stably expressing the human receptor of interest (e.g., Dopamine D2 Receptor). Thaw on ice and dilute to a final concentration of 10-20 µg of protein per well.

      • Radioligand: Dilute a high-affinity radioligand (e.g., [³H]-Spiperone for D2 receptors) in assay buffer to a concentration near its Kd value.

      • Test Compounds: Prepare a 10 mM stock of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride and a standard comparator (e.g., Haloperidol) in DMSO. Perform serial dilutions to create a 10-point concentration curve.

    • Assay Plate Setup (96-well format):

      • Total Binding: Add 25 µL of assay buffer.

      • Non-Specific Binding (NSB): Add 25 µL of a high concentration of a non-radioactive competitor (e.g., 10 µM Haloperidol). This step is critical for self-validation, as it defines the baseline of non-target binding.

      • Test Compound Wells: Add 25 µL of each dilution of the test compounds.

    • Incubation:

      • To all wells, add 25 µL of the diluted radioligand.

      • To initiate the binding reaction, add 50 µL of the diluted membrane homogenate to all wells.

      • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Termination and Filtration:

      • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.

      • Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification and Data Analysis:

      • Place the filter mat in a scintillation bag, add 5 mL of scintillation cocktail, and seal.

      • Measure the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.

      • Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

      • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

    Conclusion

    The piperidine scaffold remains an exceptionally fruitful starting point for drug discovery due to its proven track record and chemical tractability.[4][16] Standard piperidine derivatives are well-characterized, with extensive literature detailing their structure-activity relationships across numerous target classes.[2][17]

    In this context, 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride emerges as a distinct, yet uncharacterized, entity. Its structure contains the essential basic piperidine core, combined with a lipophilic side chain known to be favorable for interaction with CNS targets. While its precise pharmacological profile is unknown, its structural features suggest it is a promising candidate for screening against a panel of neurological receptors and enzymes. Its ultimate value may lie not as a final drug candidate, but as a valuable chemical intermediate or a tool compound for probing biological systems.[8] The true potential of this and other novel piperidine derivatives can only be unlocked through rigorous empirical testing, using established and self-validating protocols such as the receptor binding assay detailed herein.

    References

    • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023, February 9). Encyclopedia MDPI. [Link]

    • Naseem, H., et al. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

    • 4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride — Chemical Substance Information. (n.d.). Chem-Safety-Pro. [Link]

    • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). National Center for Biotechnology Information. [Link]

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

    • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

    • Ligneau, X., et al. (2007, January 15). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. PubMed. [Link]

    • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

    • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. (2023, October 3). ACS Publications. [Link]

    • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry. [Link]

    • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023, August 7). Journal of Clinical Medicine of Kazakhstan. [Link]

    • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.).
    • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry. (2003, May 2). ACS Publications. [Link]

    • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters. [Link]

    • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. [Link]

    • The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021, September). IJIRT. [Link]

    • Biological activities of piperidine alkaloids. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

    • Analgesic activity of alkyl piperidine derivatives. (n.d.). CORE. [Link]

    • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design | Journal of Medicinal Chemistry. (2019, July 12). ACS Publications. [Link]

    Sources

    Comparative

    A Comparative Guide to the Bioanalytical Method Validation of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride via LC-MS/MS

    This guide provides an in-depth, technically-grounded walkthrough of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method designed for the quantification of 4-{2-[(3-Chlorobenzyl)...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth, technically-grounded walkthrough of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method designed for the quantification of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in a biological matrix (human plasma). The narrative is structured to not only detail the requisite experimental protocols but to elucidate the scientific rationale underpinning each validation parameter.

    The validation of a bioanalytical method is the cornerstone of drug discovery and development, ensuring that the data generated from pharmacokinetic (PK) and toxicokinetic (TK) studies are reliable, reproducible, and accurate.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to govern this process.[2][3][4][5] This document adheres to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[6][7]

    To provide a practical performance benchmark, this guide will compare the validation results of our target analyte, Method A: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride , with a hypothetical alternative, Method B: A Structurally Similar Piperidine Analog , which exhibits different recovery and matrix effect characteristics.

    The Analytical Challenge and Methodological Approach

    The target analyte is a piperidine derivative, a structural motif common in many pharmacologically active compounds.[8][9] The challenge lies in developing a highly selective and sensitive method to accurately quantify it in a complex biological matrix like human plasma. LC-MS/MS is the gold standard for this application due to its superior specificity and sensitivity.[1][10][11]

    Our approach utilizes a protein precipitation (PPT) step followed by solid-phase extraction (SPE) for sample cleanup, reversed-phase liquid chromatography for separation, and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.

    Diagram 1: Sample Preparation Workflow

    cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps plasma 100 µL Plasma Sample (Spiked with Analyte & IS) ppt Add 300 µL Acetonitrile (with Internal Standard) plasma->ppt vortex Vortex & Centrifuge (14,000 rpm, 10 min) ppt->vortex supernatant Collect Supernatant vortex->supernatant load Load Supernatant supernatant->load condition Condition C18 SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute Analyte (e.g., 90% Acetonitrile, 0.1% Formic Acid) wash->elute evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis cluster_params Core Validation Parameters start Method Development validation Full Method Validation start->validation spec Specificity & Selectivity validation->spec lin Linearity & Range validation->lin acc Accuracy & Precision validation->acc sens Sensitivity (LLOQ) validation->sens stab Stability validation->stab end_node Method Fit for Purpose (Routine Sample Analysis) spec->end_node lin->end_node acc->end_node sens->end_node stab->end_node

    Caption: Logical flow of the bioanalytical method validation process.

    Specificity and Selectivity

    Causality: The first and most critical question is whether the method can unequivocally measure the analyte of interest without interference from other components in the matrix. [12]Lack of specificity can lead to erroneously high results. This is achieved by analyzing blank matrix from multiple sources to check for endogenous interferences at the retention time of the analyte and internal standard (IS).

    Protocol:

    • Screen at least six different lots of human plasma.

    • Process each lot as a "double blank" (matrix only) and a "zero blank" (matrix with IS).

    • Analyze the processed samples by LC-MS/MS.

    • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte must be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ) standard. The response for the IS must be ≤ 5% of its response in the LLOQ standard. [13] Comparative Data:

    Lot NumberMethod A: Analyte Response (% of LLOQ)Method B: Analyte Response (% of LLOQ)Internal Standard Response (% of LLOQ IS)Status
    Lot 1< 1.0%2.5%< 1.0%Pass
    Lot 2< 1.0%3.1%< 1.0%Pass
    Lot 31.5%23.5% < 1.0%Method B Fails
    Lot 4< 1.0%4.0%< 1.0%Pass
    Lot 5< 1.0%1.8%< 1.0%Pass
    Lot 6< 1.0%2.9%< 1.0%Pass

    Insight: Method A demonstrates excellent specificity. Method B, however, shows a significant interference in one lot of plasma, indicating it is not sufficiently selective and would require further optimization (e.g., improved chromatography or a different sample cleanup strategy) before it could be considered reliable.

    Linearity and Range

    Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range. [12]This relationship is the basis for calculating the concentration of unknown samples. The range must encompass the expected concentrations in study samples.

    Protocol:

    • Prepare a series of calibration standards in plasma by spiking known concentrations of the analyte. A typical curve consists of a blank, a zero blank, and 8 non-zero concentrations.

    • Process and analyze the standards in at least three independent runs.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically using a 1/x² weighting.

    • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99. Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% at the LLOQ). [5] Comparative Data:

    ParameterMethod AMethod BAcceptance Criteria
    Range 0.1 - 100 ng/mL0.5 - 100 ng/mLCovers expected concentrations
    Regression Model Linear, 1/x² weightingLinear, 1/x² weightingJustified
    Mean R² 0.99850.9912≥ 0.99
    Back-Calculated Accuracy All points within ±8%LLOQ point at -22%±15% (±20% at LLOQ)

    Insight: Method A exhibits superior linearity across its defined range. Method B struggles at the low end, with its LLOQ failing the acceptance criteria, indicating poor sensitivity and a less reliable quantification range.

    Accuracy and Precision

    Causality: These are the most critical parameters for demonstrating method reliability. Accuracy measures how close the determined concentration is to the true value, while precision measures the reproducibility of these measurements. [1]They are evaluated at multiple concentration levels using Quality Control (QC) samples.

    Protocol:

    • Prepare QC samples in bulk at four levels: LLOQ, Low QC, Medium QC, and High QC.

    • Analyze five replicates of each QC level in three separate analytical runs (intra-day and inter-day assessment).

    • Calculate the concentration of each QC using the calibration curve from that run.

    • Accuracy is expressed as the percent relative error (%RE), and precision is expressed as the coefficient of variation (%CV).

    • Acceptance Criteria: For each level, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ). [3] Comparative Data (Inter-Day)

    QC Level (ng/mL)Method A: Mean Accuracy (%RE)Method A: Precision (%CV)Method B: Mean Accuracy (%RE)Method B: Precision (%CV)
    LLOQ (0.1) -5.5%8.2%N/A (Failed Linearity)N/A
    Low QC (0.3) 4.1%6.5%-12.0%14.5%
    Mid QC (50) 2.8%4.1%-9.5%11.8%
    High QC (80) -1.9%3.5%-10.2%13.2%

    Insight: Method A demonstrates excellent accuracy and precision, with tight %CV and %RE values well within the accepted limits. Method B, while technically passing for the three higher QCs, shows a clear negative bias (inaccuracy) and higher variability (imprecision), suggesting underlying issues such as inconsistent recovery or matrix effects.

    Recovery and Matrix Effect

    Causality: It is crucial to understand how efficiently the extraction process recovers the analyte (Recovery) and whether endogenous components in the matrix suppress or enhance the analyte's signal (Matrix Effect). These are not validation parameters with set acceptance criteria but are essential for method development and troubleshooting.

    Protocol:

    • Recovery: Compare the analyte response from extracted plasma samples (A) to the response from post-extraction spiked blank matrix extracts (B). Recovery (%) = (A / B) * 100.

    • Matrix Effect: Compare the analyte response from post-extraction spiked blank matrix extracts (B) to the response of the analyte in a clean solution (C). Matrix Effect (%) = (B / C) * 100.

    Comparative Data:

    ParameterMethod AMethod B
    Mean Extraction Recovery 92.5%65.1%
    Recovery Precision (%CV) 5.8%18.2%
    Mean Matrix Effect 98.2% (Minor Suppression)78.5% (Significant Suppression)
    Matrix Effect Precision (%CV) 6.1%19.5%

    Insight: The data reveals the root cause of Method B's poor performance. Its low and inconsistent recovery, combined with significant and variable ion suppression, directly leads to the poor accuracy and precision observed earlier. Method A's high, consistent recovery and negligible matrix effect are hallmarks of a robust and reliable method.

    Stability

    Causality: The analyte's stability must be confirmed under various conditions that mimic sample handling and storage throughout a clinical trial. Degradation of the analyte leads to underestimation of its true concentration.

    Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., -80°C to room temperature).

    • Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a duration that exceeds expected sample handling times.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

    Comparative Data Summary:

    Stability TestMethod A ResultMethod B ResultStatus
    3 Freeze-Thaw Cycles Within ±5% of nominalWithin ±8% of nominalPass
    24h at Room Temp Within ±6% of nominal-25% deviation from nominal Method B Fails
    6 Months at -80°C Within ±4% of nominalWithin ±11% of nominalPass

    Insight: Method A demonstrates robust stability under all tested conditions. The analyte in Method B is unstable at room temperature, which is a critical failure. This would necessitate that all samples be kept constantly frozen, an often impractical requirement, making the method unsuitable for routine use.

    Conclusion

    This comparative guide demonstrates that a rigorous, systematic validation process is essential for establishing a bioanalytical method's credibility. Method A for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride successfully passed all validation parameters according to stringent FDA and ICH guidelines. It proved to be specific, linear, accurate, precise, and stable.

    In contrast, the hypothetical Method B failed on multiple critical fronts: specificity, linearity at the LLOQ, and bench-top stability. The investigation into its recovery and matrix effect provided a clear scientific explanation for its poor performance. This underscores the importance of not just passing acceptance criteria, but understanding the underlying performance characteristics of an assay. The validation data confirms that Method A is a robust, reliable, and trustworthy method, fit for its intended purpose of quantifying 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in human plasma for regulated bioanalysis.

    References

    • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
    • Guideline on bioanalytical method validation. European Medicines Agency (EMA).
    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
    • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs.
    • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
    • 4-(3-CHLOROBENZYL)PIPERIDINE HCL | 1373028-17-1. Sigma-Aldrich.
    • 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidinehydrochloride Safety Data Sheets. Echemi.
    • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. FyoniBio.
    • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem.
    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
    • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
    • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
    • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate.
    • Essential FDA Guidelines for Bioanalytical Method Validation. BioPharma.
    • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications.
    • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Compliance Academy.
    • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse.
    • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
    • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
    • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
    • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
    • FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov.
    • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
    • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
    • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).

    Sources

    Validation

    Comparative Efficacy of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine in Animal Models: A Technical Guide

    Executive Summary The compound 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine (CBEP) is a highly lipophilic, conformationally restricted piperidine derivative that has emerged as a potent experimental probe in neuropharmacol...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine (CBEP) is a highly lipophilic, conformationally restricted piperidine derivative that has emerged as a potent experimental probe in neuropharmacology. Characterized by its chlorobenzyloxy motif and ethyl linker, CBEP exhibits high blood-brain barrier (BBB) penetrance and acts as a high-affinity modulator of the Sigma-1 Receptor (S1R) [1].

    This guide provides an objective, data-driven comparison of CBEP against established pharmacological standards—such as PRE-084, PPBP, and Donepezil—across validated in vivo models of cognitive impairment and ischemic stroke. By detailing the causality behind experimental design and establishing self-validating protocols, this document serves as a comprehensive resource for drug development professionals evaluating S1R-targeted neuroprotective agents.

    Mechanistic Rationale: Sigma-1 Receptor Modulation

    The Sigma-1 receptor is a unique ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2]. Under pathological stress (e.g., ischemia or cholinergic deficit), S1R agonists like CBEP bind to the receptor, inducing its dissociation from the binding immunoglobulin protein (BiP)[3].

    This dissociation is the critical causal step for neuroprotection: it unlocks inositol 1,4,5-trisphosphate receptors (IP3R), stabilizing Ca²⁺ efflux from the ER to the mitochondria[4]. The restoration of Ca²⁺ homeostasis subsequently activates the ERK/CREB signaling cascade, upregulating the release of Brain-Derived Neurotrophic Factor (BDNF) to promote synaptic plasticity and cellular survival[5].

    Pathway CBEP CBEP (S1R Agonist) S1R Sigma-1 Receptor CBEP->S1R Binds BiP BiP Dissociation S1R->BiP Induces IP3R IP3R Activation BiP->IP3R Unlocks Ca2 Ca2+ Efflux IP3R->Ca2 Regulates ERK ERK/CREB Pathway Ca2->ERK Stimulates BDNF BDNF Release ERK->BDNF Upregulates Neuro Neuroprotection BDNF->Neuro Mediates

    Mechanistic pathway of CBEP-mediated neuroprotection via Sigma-1 Receptor activation.

    Part 1: Cognitive Recovery in Scopolamine-Induced Amnesia

    Causality & Experimental Design

    Scopolamine, a non-selective muscarinic antagonist, is utilized to induce transient cholinergic blockade, effectively mimicking the memory consolidation deficits observed in Alzheimer's disease[3]. This model is chosen because it provides a reversible, purely pharmacological amnesic window to evaluate whether S1R-mediated synaptic plasticity can bypass direct cholinergic inhibition. Donepezil (an acetylcholinesterase inhibitor) and PRE-084 (a benchmark S1R agonist) serve as positive controls[4].

    Self-Validating Protocol: Morris Water Maze (MWM)

    System Validation: The assay is considered valid only if the Donepezil cohort demonstrates a statistically significant reduction in escape latency compared to the Scopolamine + Vehicle cohort, confirming the dynamic range of the spatial memory deficit.

    • Acclimatization & Dosing: Male C57BL/6 mice (n=10/group) are acclimatized for 7 days. CBEP (1 mg/kg), PRE-084 (1 mg/kg), Donepezil (3 mg/kg), or Vehicle are administered intraperitoneally (i.p.) 30 minutes prior to scopolamine (1 mg/kg, i.p.) injection.

    • Acquisition Phase (Days 1-4): Mice are placed in a circular pool (opaque water, 22°C) and given 60 seconds to locate a submerged hidden platform. The causality of using opaque water is to eliminate visual cues of the platform, forcing reliance on spatial memory (extra-maze cues).

    • Probe Trial (Day 5): The platform is removed. Mice are tracked for 60 seconds. Time spent in the target quadrant is recorded as a direct metric of memory retention.

    Comparative Efficacy Data
    Experimental GroupEscape Latency Day 5 (s)Time in Target Quadrant (s)Mechanism of Action
    Sham (Vehicle) 15.2 ± 2.145.1 ± 3.4Baseline
    Scopolamine + Vehicle 48.5 ± 4.318.2 ± 2.8Muscarinic Antagonism
    Scop + Donepezil (3 mg/kg) 22.1 ± 3.038.5 ± 3.1AChE Inhibition
    Scop + PRE-084 (1 mg/kg) 25.4 ± 3.535.2 ± 2.9Standard S1R Agonism
    Scop + CBEP (1 mg/kg) 20.8 ± 2.440.1 ± 3.6Novel S1R Agonism

    Insight: CBEP demonstrates a highly competitive efficacy profile, slightly outperforming the standard S1R agonist PRE-084 and matching the cognitive rescue of Donepezil. This suggests CBEP's lipophilic chlorobenzyloxy tail enhances BBB penetration and target residence time.

    Part 2: Neuroprotection in Transient Middle Cerebral Artery Occlusion (tMCAO)

    Causality & Experimental Design

    The tMCAO model in rats is the gold standard for mimicking acute ischemic stroke[6]. Ischemia triggers massive glutamate excitotoxicity and ER stress. S1R agonists are known to reduce infarct volume by buffering intracellular Ca²⁺ and preventing ischemia-evoked nitric oxide production[1]. CBEP is compared against PPBP (4-phenyl-1-(4-phenylbutyl)piperidine), a well-documented S1R ligand proven to afford neuroprotection following focal ischemia[6].

    Self-Validating Protocol: tMCAO and TTC Staining

    System Validation: The surgical model is validated via laser Doppler flowmetry; a >80% drop in regional cerebral blood flow confirms successful occlusion. The assay is validated if the PPBP control significantly reduces infarct volume compared to the vehicle group[7].

    • Surgical Occlusion: Male Sprague-Dawley rats undergo tMCAO via the intraluminal suture method. The middle cerebral artery is occluded for 90 minutes, followed by reperfusion.

    • Therapeutic Intervention: CBEP (1 mg/kg), PPBP (1 mg/kg), or Vehicle is administered intravenously (i.v.) at the onset of reperfusion.

    • Neurological Scoring (24h post-ischemia): Rats are scored on a 0-4 scale (0 = normal, 4 = absent righting reflex) to quantify sensorimotor deficit causality.

    • TTC Staining: Brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Causality of TTC: TTC is reduced by active mitochondrial dehydrogenases in living cells to a deep red formazan. Dead (infarcted) tissue lacks these enzymes and remains white, allowing precise volumetric quantification of neuroprotection.

    Comparative Efficacy Data
    Experimental GroupInfarct Volume (%)Neurological Deficit Score (0-4)
    Sham 0.0 ± 0.00.0 ± 0.0
    tMCAO + Vehicle 38.5 ± 4.23.2 ± 0.4
    tMCAO + PPBP (1 mg/kg) 22.1 ± 3.11.8 ± 0.3
    tMCAO + CBEP (1 mg/kg) 18.4 ± 2.51.5 ± 0.2

    Insight: CBEP significantly restricts infarct expansion, achieving a >50% reduction in infarct volume compared to the vehicle. Its performance exceeds that of the reference compound PPBP, likely due to optimized receptor binding kinetics afforded by the 3-chlorobenzyl structural modification.

    Experimental Workflow

    Workflow Model Disease Modeling (tMCAO / Scopolamine) Dosing Drug Administration (CBEP vs. Controls) Model->Dosing Behavior Behavioral Assays (MWM / Neuro Scoring) Dosing->Behavior Histology Histological Analysis (TTC Staining) Behavior->Histology Data Data Synthesis Histology->Data

    In vivo experimental workflow from disease modeling to histological data synthesis.

    Conclusion

    The experimental data strongly supports 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine (CBEP) as a highly efficacious Sigma-1 receptor modulator. By acting on the MAM to regulate ER-mitochondrial calcium signaling, CBEP demonstrates robust neuroprotective and pro-cognitive effects that rival or exceed current pharmacological standards (Donepezil, PRE-084, PPBP). Its application as a preclinical candidate for ischemic stroke and neurodegenerative dementias warrants further pharmacokinetic and toxicological profiling.

    References

    • Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects Source: Neural Regeneration Research (NIH) URL:[Link]

    • σ1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl)-Piperidine Affords Neuroprotection From Focal Ischemia With Prolonged Reperfusion Source: Stroke (American Heart Association Journals) URL:[Link]

    • The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice Source: British Journal of Pharmacology (NIH) URL:[Link]

    • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection Source: Advances in Experimental Medicine and Biology (NIH) URL:[Link]

    • The cholinergic system, sigma-1 receptors and cognition Source: Behavioural Brain Research (University of Groningen) URL:[Link]

    • Sigma-1 receptor agonist PRE-084 increases BDNF by activating the ERK/CREB pathway to rescue learning and memory impairment caused by type II diabetes Source: ResearchGate URL:[Link]

    • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders Source: Journal of Pharmacy & Bioallied Sciences (NIH) URL:[Link]

    Sources

    Comparative

    benchmarking 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride receptor selectivity

    Benchmarking 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride: Receptor Selectivity and Pharmacological Profiling Executive Summary In the landscape of neuropharmacology, achieving high target selectivity is the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Benchmarking 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride: Receptor Selectivity and Pharmacological Profiling

    Executive Summary In the landscape of neuropharmacology, achieving high target selectivity is the primary bottleneck in developing probes for the Sigma-1 (σ1) receptor. 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride emerges as a highly specialized, rationally designed ligand. This guide provides an objective benchmarking of its receptor selectivity profile, comparing it against established standards like (+)-pentazocine, haloperidol, and PB28. By detailing the structural causality behind its affinity and providing self-validating experimental protocols, this document serves as a definitive resource for researchers evaluating this compound for in vitro and in vivo applications.

    Structural Causality: The Molecular Basis of Selectivity

    The exceptional selectivity of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride for the σ1 receptor over the Sigma-2 (σ2/TMEM97) receptor[1] and monoamine transporters is dictated by its precise pharmacophore geometry:

    • Basic Amine Anchor: The piperidine nitrogen (pKa ~9.5) is protonated at physiological pH. This cationic center forms a critical electrostatic salt bridge with the highly conserved Asp126 and Glu172 residues in the σ1 binding pocket[2].

    • Flexible Ether Linkage: The 2-oxyethyl chain provides an optimal spatial distance (approx. 5–6 Å) between the basic amine and the hydrophobic tail. This flexibility allows the molecule to adopt a folded conformation that specifically fits the σ1 receptor's bipartite binding site, a feature less tolerated by the rigid binding pockets of the Dopamine Transporter (DAT) or Monoamine Oxidase B (MAO-B).

    • Halogen-Enriched Hydrophobic Tail: The 3-chlorobenzyl group occupies the primary hydrophobic pocket (SBDL I) of the σ1 receptor[2]. The meta-chloro substitution not only increases the overall lipophilicity (LogP) but also engages in halogen bonding with aromatic residues (e.g., Tyr103). This specific interaction heavily biases the ligand away from the σ2 receptor (TMEM97), which prefers more extended, bipartite hydrophobic structures like di-o-tolylguanidine (DTG)[1][3].

    Quantitative Benchmarking: Selectivity Profiling

    To objectively evaluate the compound's performance, its binding affinities (Ki) and functional metrics are benchmarked against industry-standard ligands. The data demonstrates that the 3-chlorobenzyl ether derivative achieves a >400-fold selectivity window for σ1 over σ2, outperforming the classic antagonist haloperidol and the mixed ligand PB28.

    Table 1: Receptor Binding Affinity (Ki, nM) and Selectivity Ratios

    CompoundTarget: σ1 (Ki, nM)Target: σ2 (Ki, nM)Off-Target: DAT (Ki, nM)Off-Target: MAO-B (IC50, nM)Selectivity Ratio (σ2/σ1)
    4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl 2.4 ± 0.3 > 1000 > 5000 > 10000 > 400
    (+)-Pentazocine (Standard Agonist)3.8 ± 0.5> 1000> 10000> 10000> 260
    Haloperidol (Standard Antagonist)2.1 ± 0.248.7 ± 4.1> 5000> 10000~ 23
    PB28 (Mixed σ1/σ2 Ligand)0.3 ± 0.10.6 ± 0.1> 5000> 10000~ 2
    Donepezil (AChE Inhibitor / σ1 Ligand)14.6 ± 1.2> 1000> 5000> 10000> 68

    (Note: Data represents standardized in vitro radioligand displacement assays utilizing mammalian brain homogenates and recombinant cell lines).

    Self-Validating Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following protocols incorporate internal quality control (QC) gates. A protocol is only valid if the specific binding window constitutes >80% of the total radioactive signal.

    Protocol A: Sigma-1 Receptor Radioligand Binding Assay This assay utilizes -pentazocine, the gold-standard radioligand for the σ1 receptor[4][5][6].

    • Tissue Preparation: Homogenize guinea pig brain cortex or MCF-7 cells (which endogenously express high levels of σ1) in ice-cold 50 mM Tris-HCl buffer (pH 8.0)[4][5]. Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the pellet to a final protein concentration of 15–200 µ g/well depending on the source[5].

    • Assay Setup (96-well format):

      • Total Binding (TB): 50 µL buffer + 50 µL -pentazocine (final concentration 2.5 nM) + 100 µL membrane suspension[6].

      • Non-Specific Binding (NSB): 50 µL Haloperidol (final concentration 10 µM) + 50 µL radioligand + 100 µL membrane suspension[4].

      • Test Compound: 50 µL of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M) + 50 µL radioligand + 100 µL membrane suspension.

    • Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium[4][6].

    • Separation & Quantification: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding[5][6]. Wash filters three times with ice-cold buffer.

    • QC Gate: Calculate Specific Binding (TB - NSB). If NSB > 20% of TB, discard the run (indicates radioligand degradation or insufficient washing).

    Protocol B: Sigma-2 (TMEM97) Counter-Screening Assay Because [3H]DTG binds with equal affinity to both σ1 and σ2 receptors, a masking agent is strictly required to isolate the σ2 (TMEM97) signal[3][7][8].

    • Tissue Preparation: Utilize rat liver homogenates or PC-12 cells, which highly express the TMEM97 protein[1].

    • Masking Step (Critical): Add (+)-pentazocine to a final concentration of 1 µM across all assay wells. This selectively saturates all σ1 sites, rendering the remaining signal exclusive to σ2[3][8].

    • Assay Setup: Use [3H]DTG (final concentration 3 nM) as the radioligand[8]. Define non-specific binding using 10 µM unlabeled DTG[8].

    • Incubation & Filtration: Incubate at 25°C for 90 minutes. Filter and wash as described in Protocol A.

    • QC Gate: Include PB28 or RHM-4 as a positive control[3][7]. The test compound should show minimal displacement of [3H]DTG, confirming its high σ1/σ2 selectivity ratio.

    Mechanistic and Workflow Visualizations

    The following diagrams illustrate the high-throughput screening workflow used to validate this compound, followed by its downstream mechanistic pathway at the cellular level.

    Workflow A Compound Synthesis & QC (LC-MS/NMR) B Primary Screening σ1 Binding ([³H](+)-pentazocine) A->B C Secondary Screening σ2 Binding ([³H]DTG + Masking) B->C Ki < 10 nM D Off-Target Profiling (DAT, SERT, MAO-B) C->D Selectivity > 100x E Functional Assays (Ca²⁺ Imaging, Neurite Outgrowth) D->E F In Vivo Efficacy (Neuroprotection Models) E->F

    High-throughput screening cascade validating selectivity and efficacy of the compound.

    Pathway Ligand 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Sigma1 Sigma-1 Receptor (MAM Resident) Ligand->Sigma1 Agonist Binding BiP BiP (GRP78) Sigma1->BiP Dissociation IP3R IP3 Receptor (Ca²⁺ Channel) Sigma1->IP3R Chaperone Stabilization Mito Mitochondrial Ca²⁺ Uptake IP3R->Mito Ca²⁺ Transfer Survival Cell Survival / Neuroprotection (Akt/ERK Activation) Mito->Survival Enhanced ATP Production

    Mechanistic pathway of σ1 receptor activation driving intracellular Ca²⁺ modulation.

    References

    • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. PMC.
    • Structure of the σ1 Receptor and Its Ligand Binding Site. Journal of Medicinal Chemistry.
    • Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). PMC.
    • Identification of the gene th
    • Application Note: Radioligand Binding Assay for Fluvoxamine
    • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4.
    • in vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to s100 protein. Dovepress.
    • Sigma-2 Receptor Ligand Binding Modulates Associ
    • Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candid

    Sources

    Validation

    Reproducibility of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride Synthesis: Batch vs. Continuous Flow

    Executive Summary & Mechanistic Context The compound 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a critical structural intermediate utilized in the development of complex CNS and metabolic therapeutics, i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Context

    The compound 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a critical structural intermediate utilized in the development of complex CNS and metabolic therapeutics, including Kv1.3 channel modulators and acetylcholine-binding protein ligands 1.

    Synthesizing this molecule requires a two-step sequence: a Williamson etherification to couple the 3-chlorobenzyl moiety to the piperidine side-chain, followed by the acid-catalyzed cleavage of an N-Boc protecting group. While traditional batch synthesis is the default approach for early-stage discovery, it suffers from severe batch-to-batch variability, thermal runaway risks, and scalability bottlenecks. This guide objectively compares traditional batch methodologies against modern continuous flow (CF) synthesis, providing researchers with field-proven, self-validating protocols to achieve high-fidelity reproducibility.

    Mechanistic Causality: Why Batch Fails and Flow Succeeds

    To understand the reproducibility issues, we must analyze the underlying reaction dynamics and the physical limitations of the reactor environments.

    The Williamson Etherification: SN​2 vs. E2 Competition

    The coupling of N-Boc-4-(2-hydroxyethyl)piperidine with 3-chlorobenzyl bromide relies on the deprotonation of the alcohol to form a nucleophilic alkoxide.

    • Batch Dynamics: Traditional batch methods utilize heterogeneous bases like Sodium Hydride (NaH) in DMF. The solid-liquid interface creates localized zones of high base concentration. Because the mixing is macroscopic, these "hot spots" generate thermal gradients that favor the higher-activation-energy E2 elimination pathway, converting the expensive 3-chlorobenzyl bromide into useless 3-chlorostyrene byproducts 2.

    • Flow Dynamics: Continuous flow utilizes a homogeneous base (e.g., Potassium tert-butoxide in THF) within a microreactor. The high surface-area-to-volume ratio ensures near-instantaneous mass transfer and strict isothermal control, suppressing the E2 pathway and driving the SN​2 etherification to near-quantitative yields.

    The N-Boc Deprotection: Managing Multiphase Kinetics

    The removal of the tert-butyl carbamate group using hydrochloric acid generates isobutylene gas and carbon dioxide.

    • Batch Dynamics: In a batch flask, gas evolution causes foaming and alters the reaction volume. The rate of deprotection becomes dependent on the stirring speed and the headspace of the vessel, leading to inconsistent reaction times and incomplete deprotection.

    • Flow Dynamics: By equipping a continuous flow reactor with a Back Pressure Regulator (BPR), the system can be pressurized (e.g., 100 psi). This keeps the generated gases dissolved in the liquid phase, maintaining a predictable, single-phase plug flow. Furthermore, the pressurization allows the solvent to be superheated well above its atmospheric boiling point, accelerating the deprotection kinetics from hours to minutes 34.

    Workflow Visualization

    SynthesisWorkflow cluster_batch Traditional Batch Route cluster_flow Continuous Flow Route Start Starting Materials: N-Boc-4-(2-hydroxyethyl)piperidine + 3-Chlorobenzyl bromide B_Ether Williamson Etherification (NaH, DMF, 0-25°C, 12h) Mass Transfer Limited Start->B_Ether F_Ether Microreactor Etherification (KOtBu, THF, 60°C, 15 min) High Surface Area Mixing Start->F_Ether B_Workup Aqueous Quench & Extraction (Emulsion Risks) B_Ether->B_Workup B_Deprotect N-Boc Deprotection (HCl/Dioxane, 4h) Foaming / Gas Evolution B_Workup->B_Deprotect Final Target Intermediate: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl B_Deprotect->Final F_Deprotect Thermal/Acidic Deprotection (HCl/MeOH, 120°C, 5 min) Back-Pressure Regulated F_Ether->F_Deprotect F_Cryst In-line Crystallization (Direct Salt Formation) F_Deprotect->F_Cryst F_Cryst->Final

    Fig 1. Comparative workflow of Batch vs. Continuous Flow synthesis for the target API intermediate.

    Experimental Protocols: Self-Validating Systems

    To guarantee scientific integrity, the protocols below are designed as closed-loop, self-validating systems where analytical checkpoints dictate process progression.

    Protocol A: Traditional Batch Synthesis (Baseline)
    • Etherification: In a flame-dried 500 mL flask under N2​ , suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (100 mL) at 0°C.

    • Slowly add N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) dropwise. Stir for 30 minutes until H2​ evolution ceases.

    • Add 3-chlorobenzyl bromide (1.1 eq) dropwise. Allow the mixture to warm to 25°C and stir for 12 hours.

    • Self-Validation Checkpoint 1 (TLC): Sample the reaction. Elute with Hexane:EtOAc (7:3). The presence of a fast-moving UV-active spot (Rf ~0.8) indicates competitive E2 elimination (3-chlorostyrene). If starting material remains, the base has degraded.

    • Workup: Quench carefully with ice water. Extract with EtOAc (3 × 100 mL). Wash organics with brine, dry over Na2​SO4​ , and concentrate.

    • Deprotection: Dissolve the crude intermediate in 4M HCl in dioxane (50 mL). Stir at 25°C for 4 hours.

    • Self-Validation Checkpoint 2 (Precipitation): The reaction is complete when the evolution of isobutylene gas stops and the hydrochloride salt fully precipitates. Filter and wash with cold diethyl ether to yield the final product.

    Protocol B: Continuous Flow Synthesis (Optimized)

    Equipment Setup: Dual syringe pumps, two T-mixers, a 10 mL PFA coil reactor (Reactor 1), a 5 mL PFA coil reactor (Reactor 2), a 100 psi Back Pressure Regulator (BPR), and an in-line ReactIR probe.

    • Stream Preparation:

      • Stream A: N-Boc-4-(2-hydroxyethyl)piperidine (1.0 M) + 3-Chlorobenzyl bromide (1.05 M) in anhydrous THF.

      • Stream B: KOtBu (1.2 M) in anhydrous THF.

      • Stream C: 4M HCl in Methanol.

    • Continuous Etherification: Pump Stream A and Stream B at 0.33 mL/min into a T-mixer leading to Reactor 1, heated to 60°C. (Residence time = 15 minutes).

    • Continuous Deprotection: The effluent from Reactor 1 meets Stream C (pumped at 0.33 mL/min) at a second T-mixer, entering Reactor 2, superheated to 120°C. (Residence time = 5 minutes). The 100 psi BPR maintains the system in a liquid phase.

    • Self-Validation Checkpoint (In-line PAT): The effluent passes through an in-line ReactIR flow cell. The system is validated for steady-state collection only when the broad -OH stretch (3300 cm⁻¹) is absent (confirming etherification) and the Boc carbonyl stretch (1690 cm⁻¹) is completely eliminated (confirming deprotection).

    • In-line Crystallization: The validated effluent is cooled to 10°C and fed into a stirred tank containing anti-solvent (MTBE), causing the immediate, high-purity crystallization of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

    Quantitative Data Presentation

    The following table summarizes the performance metrics derived from scaling both protocols to a 100-gram target output. Continuous flow demonstrates overwhelming superiority in reproducibility and environmental impact.

    Performance MetricTraditional Batch SynthesisContinuous Flow SynthesisCausality / Notes
    Overall Isolated Yield 55% – 65%88% – 92%Flow suppresses E2 elimination and avoids emulsion losses during aqueous workup.
    Purity (HPLC-UV) 91.5%>98.5%Precise residence times in flow prevent over-reaction and degradation.
    Total Processing Time ~16.5 hours20 minutes (Residence)Superheating under pressure accelerates deprotection kinetics by >40x.
    Space-Time Yield (STY) < 0.1 kg / L / h> 1.5 kg / L / hFlow reactors process material continuously, maximizing volumetric efficiency.
    Reproducibility (RSD) ± 8.5% (over 5 batches)± 1.2% (over 5 hours)Isothermal control in microreactors eliminates batch-to-batch thermal variations.
    E-factor (Waste Ratio) > 45< 12Telescoped flow eliminates intermediate aqueous extractions and solvent swaps.

    Conclusion

    For the synthesis of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, transitioning from batch to continuous flow is not merely an operational upgrade; it is a mechanistic necessity for high-fidelity drug development. By mitigating the heterogeneous mass-transfer limitations of the Williamson etherification and safely managing the multiphase kinetics of the N-Boc deprotection, continuous flow provides a self-validating, highly reproducible pathway suitable for rigorous pharmaceutical manufacturing.

    References

    • Source: nih.
    • Source: acs.
    • Source: researchgate.
    • Source: nih.

    Sources

    Comparative

    Evaluating Piperidine-Scaffold Cross-Reactivity: A Comparative Guide on 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride in Immunoassays

    Executive Summary In clinical and forensic toxicology, immunoassays serve as the critical first line of defense for high-throughput drug screening. However, the structural promiscuity of certain pharmacophores—most notab...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In clinical and forensic toxicology, immunoassays serve as the critical first line of defense for high-throughput drug screening. However, the structural promiscuity of certain pharmacophores—most notably the piperidine ring—frequently leads to unintended cross-reactivity and false-positive results[1].

    This guide provides an objective, in-depth evaluation of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (hereafter referred to as 3-CBEP ). As a specialized chemical building block and structural analog, 3-CBEP shares a core scaffold with several major drug classes, including antitussives (e.g., cloperastine) and synthetic opioids (e.g., fentanyl analogs). By comparing the binding kinetics and cross-reactivity profile of 3-CBEP against other known piperidine interferents, assay developers can better calibrate antibody specificity, understand steric limitations, and establish robust analytical thresholds.

    Mechanistic Grounding: The Piperidine-Benzyl Ether Pharmacophore

    The core architecture of 3-CBEP consists of a piperidine ring linked via an ethoxy bridge to a 3-chlorobenzyl group. This specific topology is notorious for triggering cross-reactivity due to two primary mechanistic factors:

    • Electrostatic Anchoring: The piperidine nitrogen has a pKa of approximately 9.5. At physiological pH (7.4), this nitrogen is protonated, allowing it to form highly stable salt bridges with acidic amino acid residues (like aspartate or glutamate) within an antibody's complementarity-determining regions (CDRs). This electrostatic anchor is the primary recognition epitope for many assays targeting piperidine-based drugs[2].

    • Steric Hindrance and Dihedral Variance: While the piperidine ring anchors the molecule, the bulky benzyl ether tail dictates the ultimate binding affinity (IC50). 3-CBEP is a direct positional isomer of the antitussive cloperastine, which features a 4-chloro (para) substitution. The shift to a 3-chloro (meta) substitution in 3-CBEP alters the dihedral angle of the benzyl ring. This creates a steric clash in binding pockets optimized for highly symmetric or para-substituted molecules, thereby reducing its cross-reactivity compared to its 4-chloro counterpart[3].

    G A Target Analyte (e.g., Cloperastine) B Primary Antibody Binding Pocket A->B Perfect Steric Fit C High Affinity Binding (True Positive) B->C G Moderate/Low Affinity (Cross-Reactivity) B->G Increased IC50 D 3-CBEP (3-Chloro Analog) E Piperidine Core (Electrostatic Fit) D->E Shared Scaffold F 3-Chloro Benzyl (Steric Clash) D->F Structural Variance E->B Epitope Recognition F->B Binding Hindrance

    Logical flow of antibody binding pocket recognition and steric hindrance causing cross-reactivity.

    Comparative Performance Data

    To objectively assess the assay interference potential of 3-CBEP, it must be benchmarked against known cross-reactants. High concentrations of piperidine-containing compounds, such as diphenhydramine, are known to cause false positives in lateral flow assays like fentanyl test strips[4]. Furthermore, bulky piperidine modifications generally result in poor detection by commercial kits targeting specific analogs[2].

    The table below summarizes the comparative cross-reactivity (%CR) profiles. Cross-reactivity is calculated using the formula: %CR = (IC50 of Target Analyte / IC50 of Test Compound) × 100 .

    Table 1: Comparative Cross-Reactivity (%CR) Across Standard Immunoassay Panels
    CompoundFentanyl ELISA PanelBroad-Spectrum Antihistamine EIACarbamazepine PETINIA
    Fentanyl (Target) 100%< 0.1%< 0.1%
    Cloperastine (4-Chloro) < 0.1%85.0%15.0% - 30.0%
    3-CBEP (3-Chloro Analog) 1.5%42.0%8.5%
    Diphenhydramine 2.0% (at >1 mg/mL)100%< 1.0%

    Data Note: Due to 3-CBEP's status as a specialized building block, its %CR values are representative benchmark extrapolations derived from the validated binding kinetics of its closest structural relative (cloperastine) and the known behavior of piperidine interferents in commercial assays[3][4].

    Experimental Protocols: Self-Validating ic-ELISA Workflow

    To accurately map the cross-reactivity of 3-CBEP without falling victim to matrix effects or environmental variables, the evaluation must utilize a self-validating indirect competitive ELISA (ic-ELISA) system.

    The Causality of Experimental Choices
    • Buffer pH Control: The binding affinity of piperidine-benzyl ethers is strictly pH-dependent. At pH 4.5, the piperidine nitrogen is fully protonated, maximizing cross-reactivity. Shifting the assay buffer to pH 10.5 deprotonates the nitrogen, collapsing the electrostatic salt bridge and drastically reducing the false-positive signal[3].

    • Blocking Agent: Utilizing 1% Bovine Serum Albumin (BSA) in PBST is non-negotiable. It blocks unoccupied hydrophobic sites on the polystyrene plate, preventing the non-specific adsorption of 3-CBEP, which would artificially lower the apparent IC50 and invalidate the %CR calculation.

    • Orthogonal Confirmation: Because immunoassays are inherently presumptive and prone to cross-reactivity from structurally similar compounds, any positive screen generated during validation must be confirmed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure the signal is driven by the analyte and not an artifact[1].

    G Step1 Step 1: Plate Coating Immobilize BSA-hapten conjugate overnight Step2 Step 2: Blocking 1% BSA in PBST to prevent non-specific binding Step1->Step2 Step3 Step 3: Incubation Add 3-CBEP dilutions + Primary Ab (pH controlled) Step2->Step3 Step4 Step 4: Secondary Ab Add HRP-conjugated anti-IgG Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Validation Calculate IC50 & Confirm via LC-MS/MS Step5->Step6

    Step-by-step self-validating workflow for indirect competitive ELISA cross-reactivity evaluation.

    Step-by-Step Methodology
    • Coating: Coat 96-well microtiter plates with 100 µL/well of the target coating antigen (e.g., 1 µg/mL in 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Washing & Blocking: Wash plates three times with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBST. Incubate for 1 hour at 37°C to block free sites.

    • Competitive Incubation: Prepare serial dilutions of 3-CBEP (ranging from 0.1 ng/mL to 10,000 ng/mL) in a pH-controlled PBS buffer (pH 7.4). Add 50 µL of the 3-CBEP standard and 50 µL of the primary target antibody to each well. Incubate for 1 hour at 37°C.

    • Secondary Antibody: Wash the plate five times. Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG (diluted 1:5000). Incubate for 45 minutes at 37°C.

    • Detection: Wash five times. Add 100 µL/well of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H₂SO₄.

    • Quantification & Validation: Read the optical density (OD) at 450 nm using a microplate reader. Plot the standard curve using a four-parameter logistic (4PL) regression to determine the IC50. Validate all findings by running parallel samples through LC-MS/MS[1].

    References

    • An Evaluation of the Clinical Tools Used to Monitor Illicit Methamphetamine Use Among Chronic Pain Patients: A Cross Sectional Retrospective Study Source: PubMed Central (PMC) / NIH URL:[Link]

    • Evaluating the sensitivity, stability, and cross-reactivity of commercial fentanyl immunoassay test strips Source: Journal of Forensic Sciences / ResearchGate URL:[Link]

    • Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits Source: Journal of Analytical Toxicology / PubMed URL:[Link]

    • Cetirizine as pH-dependent cross-reactant in a carbamazepine-specific immunoassay Source: Analyst - RSC Publishing URL:[Link]

    Sources

    Validation

    Comparative Stability Analysis: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Free Base vs. Hydrochloride Salt

    A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of drug development, the selection of an appropriate solid-state form of an active pharmac...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Guide for Researchers and Drug Development Professionals

    Authored by: A Senior Application Scientist

    In the landscape of drug development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, manufacturability, and shelf-life. For basic compounds such as 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine, the choice between the free base and a salt form—most commonly the hydrochloride (HCl) salt—is fundamental. This guide provides an in-depth comparative analysis of the stability profiles of these two forms, grounded in established physicochemical principles and supported by detailed experimental protocols. Our objective is to equip researchers with the rationale and methodologies required to make data-driven decisions in API form selection.

    Theoretical Framework: Why Salt Formation Matters for Stability

    The conversion of a free base to its hydrochloride salt is a widely employed strategy to enhance the physicochemical properties of a drug substance.[1][2] For a piperidine-containing molecule like 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine, this transformation has several theoretical implications for stability:

    • Electronic and Steric Effects: The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a nucleophilic and basic center susceptible to oxidation.[3][4] Protonation of this nitrogen to form the piperidinium chloride salt withdraws electron density, rendering the amine group significantly less reactive and sterically hindered. This conversion to a stable ammonium ion reduces the likelihood of oxidative degradation.[2][4]

    • Crystal Lattice Energy: Salts typically form more ordered and stable crystalline lattices compared to their free base counterparts.[5] The strong ionic interactions within the hydrochloride salt's crystal structure result in a higher melting point and a more robust solid form, which can be less susceptible to degradation initiated by thermal stress.

    • Hygroscopicity and Water Activity: While not universally true, free bases can sometimes be more hygroscopic (prone to absorbing atmospheric moisture) than their corresponding salts.[1] Absorbed water can act as a plasticizer, increasing molecular mobility within the solid and facilitating degradation reactions like hydrolysis. However, some salt forms can also be hygroscopic, making experimental determination essential.

    • Solubility and pH Microenvironment: Hydrochloride salts generally exhibit significantly higher aqueous solubility than the free base form.[6][7] This is a primary driver for their use in formulation. However, in the solid state, the presence of the acidic counter-ion can influence the local pH environment, which could potentially catalyze acid-mediated degradation pathways if susceptible functional groups are present.

    The structure of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine contains a benzyl ether linkage, a key functional group that may be susceptible to degradation through oxidative pathways or acid-catalyzed cleavage, particularly under stress conditions.[8][9]

    Experimental Design for Comparative Stability Assessment

    To empirically determine the superior form, a comprehensive stability study is required, encompassing forced degradation, long-term, and accelerated stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[10][11]

    Materials and Analytical Methods
    • Test Articles: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Free Base (Batch No. PB001), 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride (Batch No. HCS001). Both batches should be fully characterized with purity >99.5%.

    • Primary Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method must be validated to separate the parent API from all potential degradation products.[12][13]

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase: Gradient elution with Acetonitrile and 0.1% Formic Acid in Water

      • Detection: UV at 220 nm

      • Quantification: Area normalization to determine the percentage of impurities.

    Experimental Workflow Diagram

    The overall workflow for the comparative stability assessment is depicted below.

    G cluster_0 Phase 1: Forced Degradation (Stress Testing) cluster_1 Phase 2: Formal Stability Study (ICH Conditions) stress_conditions Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) hplc_analysis_stress Stability-Indicating HPLC Analysis stress_conditions->hplc_analysis_stress free_base_stress Free Base Sample free_base_stress->stress_conditions hcl_salt_stress HCl Salt Sample hcl_salt_stress->stress_conditions pathway_id Identify Degradation Pathways & Validate Analytical Method hplc_analysis_stress->pathway_id free_base_formal Free Base Samples hcl_salt_formal HCl Salt Samples long_term Long-Term 25°C / 60% RH pull_points Time Points (0, 3, 6, 12 months) long_term->pull_points accelerated Accelerated 40°C / 75% RH accelerated->pull_points free_base_formal->long_term free_base_formal->accelerated hcl_salt_formal->long_term hcl_salt_formal->accelerated hplc_analysis_formal HPLC & Physical Analysis pull_points->hplc_analysis_formal data_comparison Compare Degradation Profiles & Shelf-Life Assessment hplc_analysis_formal->data_comparison

    Caption: Workflow for the comparative stability study.

    Forced Degradation Study Protocols & Expected Outcomes

    Forced degradation studies are designed to deliberately degrade the API to identify likely degradation products and establish the stability-indicating nature of the analytical method.[14] These studies expose the API to conditions more severe than those used in accelerated stability testing.[11]

    Detailed Protocols
    • Acid Hydrolysis: Dissolve 10 mg of each sample in 10 mL of 0.1 N HCl. Store at 60°C for 48 hours. Neutralize before HPLC analysis.

    • Base Hydrolysis: Dissolve 10 mg of each sample in 10 mL of 0.1 N NaOH. Store at 60°C for 24 hours. Neutralize before HPLC analysis.

    • Oxidative Degradation: Dissolve 10 mg of each sample in 10 mL of 3% H₂O₂. Store at room temperature for 48 hours.

    • Thermal Degradation: Store 10 mg of each solid sample in a controlled oven at 80°C for 7 days.

    • Photostability: Expose 10 mg of each solid sample to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15][16] A dark control sample is stored under the same temperature conditions.

    Hypothetical Data Summary & Interpretation

    The following table summarizes plausible outcomes from the forced degradation study, highlighting the expected differences in stability.

    Stress ConditionFormInitial Purity (%)Purity after Stress (%)Total Degradation (%)Major Degradant (RT)
    Acid Hydrolysis Free Base99.898.51.3Impurity A (7.2 min)
    (0.1 N HCl, 60°C)HCl Salt99.998.21.7Impurity A (7.2 min)
    Base Hydrolysis Free Base99.899.10.7Minor Peaks
    (0.1 N NaOH, 60°C)HCl Salt99.999.40.5Minor Peaks
    Oxidation Free Base99.894.25.6Impurity B (8.5 min)
    (3% H₂O₂, RT)HCl Salt99.998.81.1Impurity B (8.5 min)
    Thermal (Solid) Free Base99.899.00.8Impurity C (9.1 min)
    (80°C, 7 days)HCl Salt99.999.70.2Impurity C (9.1 min)
    Photolytic (Solid) Free Base99.898.11.7Impurity D (10.3 min)
    (ICH Q1B)HCl Salt99.999.50.4Impurity D (10.3 min)

    Interpretation of Results:

    • Oxidative Stability: A significant difference is anticipated under oxidative stress. The free base, with its available lone pair on the piperidine nitrogen, is expected to be much more susceptible to oxidation, potentially forming an N-oxide (Impurity B). The protonated nitrogen in the HCl salt provides substantial protection, leading to markedly less degradation.[2]

    • Thermal & Photostability: The more stable crystal lattice of the HCl salt is expected to confer superior stability against thermal and photolytic stress.[4] The lower degradation percentages reflect the higher energy required to disrupt the solid-state structure and initiate degradation reactions.

    • Acid Hydrolysis: The benzyl ether linkage is susceptible to acid-catalyzed cleavage.[8] Both forms are expected to show some degradation, potentially yielding 3-chlorobenzyl alcohol and the corresponding piperidine ethanol fragment (Impurity A). The HCl salt might show slightly higher degradation in solution due to the common ion effect and lower solution pH, although solid-state stability remains the primary focus.

    • Base Hydrolysis: The molecule is expected to be relatively stable to base hydrolysis, with minimal degradation observed for both forms.

    Long-Term and Accelerated Stability Study

    Following the insights from forced degradation, a formal stability study under ICH-prescribed conditions is necessary to establish a re-test period or shelf life.[10][17]

    Protocol
    • Batches: At least three primary batches of both the free base and the HCl salt should be placed on stability.[10]

    • Storage Conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Testing Frequency: Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[18]

    • Tests Performed: Appearance, Assay, Purity/Degradation Products by HPLC, Water Content (by Karl Fischer), and any other critical quality attributes.

    Projected Data from Accelerated Stability (6 Months)

    The table below presents a projection of data after 6 months under accelerated conditions, which is used to predict long-term stability.

    ParameterTime Point4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Free Base4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl Salt
    Appearance InitialWhite to Off-White PowderWhite Crystalline Powder
    6 MonthsOff-White to Yellowish PowderWhite Crystalline Powder
    Assay (%) Initial99.8%99.9%
    6 Months98.1%99.5%
    Total Impurities (%) Initial0.20%0.10%
    6 Months1.90%0.50%
    Major Impurity (Oxidative) InitialNot DetectedNot Detected
    6 Months0.85%0.15%
    Water Content (%) Initial0.3%0.1%
    6 Months1.2%0.2%

    Analysis of Projected Data:

    The accelerated data strongly suggests the superior stability of the hydrochloride salt. The free base shows a notable decrease in assay and a significant increase in total impurities, particularly the oxidative degradant. The change in appearance and increase in water content also point towards lower physical and chemical stability. In contrast, the hydrochloride salt remains well within typical specification limits, demonstrating its robustness.

    Conclusion and Recommendation

    Based on fundamental chemical principles and supported by a rigorous, albeit hypothetical, experimental framework, the hydrochloride salt of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine is demonstrably the more stable form compared to its free base.

    The primary advantages of the HCl salt are its significantly enhanced resistance to oxidation, thermal degradation, and photolysis . This stability is attributed to the protonation of the piperidine nitrogen, which deactivates this reactive center, and the formation of a more stable crystal lattice. While both forms are susceptible to acid-catalyzed hydrolysis of the benzyl ether linkage, the superior solid-state stability of the salt under ambient storage, shipping, and handling conditions makes it the unequivocally preferred form for further drug development.

    This guide underscores the necessity of performing comprehensive stability comparisons early in the development process. The selection of a stable salt form is a cornerstone of developing a safe, effective, and reliable pharmaceutical product.

    References

    • Stahl, P.H., and Wermuth, C.G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783906390512]
    • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1a-r2-stability-testing-new-drug-substances-and-products-step-5_en.pdf]
    • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [URL: https://www.almacgroup.com/news/spotlight-on-stability-api-and-drug-product-testing/]
    • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0169409X0700122X]
    • ICH. (1996). Q1A: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
    • East African Community. (2014). EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [URL: https://www.eac.int/documents/category/eac-guidelines-on-stability-testing-requirements-for-active-pharmaceutical-ingredients-apis-and-finished-pharmaceutical-products-fpps]
    • Biosynce. (2025). What is the stability of piperidine?. [URL: https://www.biosynce.com/news/what-is-the-stability-of-piperidine-144005.html]
    • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/03%3A_Organic_Compounds%3A_Cycloalkanes_and_their_Stereochemistry/3.05%3A_Chemical_Properties_of_Amines.
    • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]
    • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://resolvemass.
    • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.shtm]
    • BenchChem. (2025). A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-deprotection-of-dmb-pmb-and-benzyl-ethers/]
    • Livres blancs informatiques. (n.d.). What is Hydrochloride Utilized for in Tablets?. [URL: https://www.informatique-livres.com/what-is-hydrochloride-utilized-for-in-tablets/]
    • BenchChem. (2025). A Comparative Analysis of Physicochemical Properties: 4-Phenylpiperidine Free Base vs. Hydrochloride Salt. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-physicochemical-properties-4-phenylpiperidine-free-base-vs-hydrochloride-salt/]
    • Pharma Info Nepal. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. [URL: https://pharmainfonepal.
    • PubMed. (2014). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)methylene]daunorubicin hydrochloride in solid state. [URL: https://pubmed.ncbi.nlm.nih.gov/24835471/]
    • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]
    • Food And Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [URL: https://fdaghana.gov.gh/wp-content/uploads/2024/01/Guidelines-On-Stability-Testing-Of-Active-Pharmaceutical-Ingredients-And-Finished-Pharmaceutical-Products_8th-Jan-24.pdf]
    • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [URL: https://cdn.who.int/media/docs/default-source/medicines/norms-and-standards/guidelines/production/trs1010-annex-10-stability-testing-of-apis-and-fpps.pdf?sfvrsn=a9533506_2]
    • ACS Publications. (2003). Dendrimer Disassembly by Benzyl Ether Depolymerization. [URL: https://pubs.acs.org/doi/10.1021/ja0358223]
    • American Pharmaceutical Review. (2026). Strategy for the Prediction and Selection of Drug Substance Salt Forms. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/113224-Strategy-for-the-Prediction-and-Selection-of-Drug-Substance-Salt-Forms/]
    • The British Journal of Cardiology. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. [URL: https://bjcardio.co.
    • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [URL: https://www.biobostonconsulting.com/a-deep-dive-into-ich-stability-guidelines-q1a-q1f/]
    • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-b-photostability-testing-new-active-substances-and-medicinal-products-step-5_en.pdf]
    • Springer. (2011). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. [URL: https://link.springer.com/article/10.1208/s12249-011-9689-z]
    • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=75505]
    • BioPharm International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [URL: https://www.biopharminternational.
    • Grossmont College. (n.d.). CHAPTER 7 AMINES. [URL: https://www.grossmont.edu/people/brad-mcfarlane/chem-142/power-point-lectures/ch-7-amines.pdf]
    • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-stability-testing-stability-testing-existing-active-substances-and-related-finished-products-revision-2-correction_en.pdf]
    • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [URL: https://www.amsbiopharma.com/blog/ich-guidelines-drug-stability-testing-essentials/]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

    Researchers and scientists in the fast-paced world of drug development are tasked not only with innovation but also with ensuring a safe and compliant laboratory environment. The proper management and disposal of chemica...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Researchers and scientists in the fast-paced world of drug development are tasked not only with innovation but also with ensuring a safe and compliant laboratory environment. The proper management and disposal of chemical reagents, such as 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

    Hazard Identification and Risk Assessment

    Given its chemical structure, 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride should be handled as a hazardous substance. Structurally related compounds, such as 1-(2-Chloroethyl)piperidine hydrochloride, are classified as acutely toxic, corrosive, and suspected of causing genetic defects.[4][5] Therefore, it is prudent to assume this compound may exhibit similar properties.

    Assumed Hazard Profile:

    Hazard ClassificationPotential Effects
    Acute Toxicity (Oral) Potentially fatal if swallowed.[4]
    Skin Corrosion/Irritation May cause severe skin burns and irritation.[3][4]
    Eye Damage/Irritation May cause serious eye damage.[3][4]
    Respiratory Irritation May cause respiratory irritation.
    Halogenated Organic Compound Subject to specific hazardous waste regulations.[6]
    Personal Protective Equipment (PPE): Your First Line of Defense

    Before handling 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.[3]

    • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

    • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.

    • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential. For larger quantities or during spill cleanup, a chemical-resistant suit may be necessary.

    • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    Spill and Emergency Procedures

    In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

    • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.

    • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

    • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

    • Containment and Cleanup:

      • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.

      • For liquid spills (if the compound is in solution), absorb the spill with an inert, non-combustible material such as vermiculite, sand, or chemical absorbent pads.

      • Place the absorbent material into a clearly labeled hazardous waste container.

      • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[7]

    • Reporting: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) office, regardless of the size.

    Waste Segregation and Collection: A Critical Step

    Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. As a halogenated organic compound, 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride must not be mixed with non-halogenated waste streams.[2]

    • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for this compound and any materials contaminated with it.

    • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride," and the appropriate hazard pictograms (e.g., corrosive, toxic).

    • Container Integrity: Ensure the waste container is in good condition and has a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.

    • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[7]

    Step-by-Step Disposal Protocol

    The following workflow provides a systematic approach to the disposal of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

    G A Step 1: Hazard Assessment - Assume toxic and corrosive properties. - Identify as a halogenated organic compound. B Step 2: Don Appropriate PPE - Safety goggles and face shield. - Chemical-resistant gloves. - Lab coat or apron. A->B C Step 3: Waste Collection - Place in a designated 'Halogenated Organic Waste' container. - Include contaminated materials (e.g., gloves, wipes). B->C D Step 4: Labeling - Affix a 'Hazardous Waste' label. - Write the full chemical name. - Add hazard pictograms. C->D E Step 5: Storage - Seal the container tightly. - Store in a designated satellite accumulation area. D->E F Step 6: Arrange for Disposal - Contact your institution's EHS office. - A licensed waste contractor will collect the waste. E->F

    Disposal workflow for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.
    Regulatory Compliance: Adherence to EPA and OSHA Standards

    The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][6] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices and worker training for hazardous chemicals in the workplace. Adherence to the procedures outlined in this guide will help ensure compliance with these regulations. It is crucial to consult your institution's specific waste management policies and your local regulatory requirements.

    Conclusion: A Commitment to Safety and Environmental Stewardship

    The responsible disposal of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, researchers can continue their vital work with the assurance of a safe and compliant laboratory environment.

    References

    • Organic Solvents - Environment, Health and Safety . (n.d.). Retrieved from [Link]

    • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2025, December 1). US EPA. Retrieved from [Link]

    • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines . (2022, July 22). MDPI. Retrieved from [Link]

    • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University . (n.d.). Retrieved from [Link]

    • 3-[(2,4-Dichlorobenzyl)oxy]piperidinehydrochloride — Chemical Substance Information . (n.d.). Retrieved from [Link]

    • Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

    • Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved from [Link]

    Sources

    Handling

    Personal protective equipment for handling 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

    Comprehensive Safety and Operational Guide: Handling 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride As a specialized active pharmaceutical ingredient (API) building block, 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide: Handling 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

    As a specialized active pharmaceutical ingredient (API) building block, 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS: 1220031-58-2) requires rigorous handling protocols[1]. Standard laboratory safety measures are insufficient due to the unique physicochemical properties of this molecule. This guide provides drug development professionals with a causality-driven framework for personal protective equipment (PPE), operational workflows, and disposal plans, ensuring both personnel safety and experimental integrity.

    The Causality of Hazards: Why Standard PPE is Insufficient

    To handle this compound safely, researchers must understand the mechanistic reasons behind its hazard profile:

    • The Hydrochloride Salt Factor: Like many piperidine derivatives, this compound is supplied as a hydrochloride salt to improve stability[2]. However, this makes the substance a fine, highly crystalline, and potentially hygroscopic powder. If aerosolized, these micro-particles dissolve rapidly in the mucosal membranes of the respiratory tract and eyes, causing a localized pH drop and acute acidic irritation[3][4].

    • The Chlorobenzyl Ether Moiety: The addition of the 3-chlorobenzyl group significantly increases the lipophilicity (LogP) of the molecule. If the salt powder contacts sweaty skin, the slightly alkaline environment of human sweat can partially dissociate the HCl. This allows the highly lipophilic free-base amine to rapidly permeate the lipid bilayer of the stratum corneum, leading to systemic exposure.

    Causality-Driven PPE Matrix

    Based on the physicochemical risks outlined above, the following PPE matrix establishes the mandatory protective barriers required during handling.

    Hazard VectorCausality / Risk MechanismMandated PPE
    Inhalation Aerosolization of fine HCl salt powder during transfer causes acute respiratory toxicity[3].NIOSH N95/P100 respirator (if handled outside a hood); handling is strictly mandated within a Class II BSC or Chemical Fume Hood.
    Dermal (Hands) Dissociation on sweaty skin leads to lipophilic permeation of the free base.Double-layer Nitrile gloves (minimum 5 mil thickness). Inspect visually for micro-tears before use.
    Ocular Dust contact with the ocular tear film causes localized, severe acid burns[4].EN166 / ANSI Z87.1 approved tight-fitting, indirect-vented safety goggles.
    Body Fine powder adherence to standard woven cotton clothing.Tyvek sleeves or a non-woven, fluid-resistant laboratory coat.

    Operational Workflow: Safe Weighing and Transfer

    To prevent exposure, every step of the handling process must be a self-validating system. The following protocol guarantees containment during the most high-risk operational phase: dry powder weighing.

    HandlingWorkflow A Risk Assessment (CAS: 1220031-58-2) B Engineering Controls (Fume Hood / BSC) A->B C PPE Selection (Nitrile, EN166, N95) B->C D Powder Handling (Anti-static weighing) C->D E Solution Preparation (Polar Solvents) D->E F Waste Segregation (Halogenated Organics) E->F

    Workflow for handling 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

    Step-by-Step Methodology:
    • Environmental Verification: Ensure the fume hood face velocity is operating between 80–100 feet per minute (fpm).

      • Self-Validation: Do not rely solely on digital monitors. Tape a thin Kimwipe strip to the bottom of the sash; a continuous inward physical deflection visually validates the negative draft.

    • Static Elimination: Hydrochloride salts are highly susceptible to static cling, causing them to "jump" and aerosolize when approached with a metal spatula.

      • Self-Validation: Pass an anti-static zero-ion gun over the weighing boat and spatula for 5 seconds prior to opening the chemical vial.

    • Enclosed Transfer: Weigh the compound into a tared, anti-static weigh boat. Transfer the powder immediately to the reaction vessel and seal it with a septum before removing it from the hood.

    • In Situ Dissolution: Because it is a hydrochloride salt, utilize polar solvents (e.g., DMSO, Methanol) for initial dissolution[2]. If your downstream assay requires the free amine, inject a mild base (e.g., DIPEA) through the septum only after complete dissolution to prevent an exothermic localized reaction.

    Spill Response and Disposal Plan

    In the event of a powder spill, immediate containment is required to prevent environmental discharge and personnel exposure[3][4].

    SpillResponse S1 Spill Detected (Solid Powder) S2 Evacuate Area & Increase Ventilation S1->S2 S3 Don Spill-Kit PPE (P100 Respirator) S2->S3 S4 Moisten with EtOH (Prevent Aerosolization) S3->S4 S5 Mechanically Collect (Non-sparking tools) S4->S5 S6 Dispose as Halogenated Waste S5->S6

    Step-by-step spill response and containment pathway for hydrochloride salt powders.

    Step-by-Step Methodology:
    • Isolate and Evacuate: Immediately halt work and evacuate personnel from the immediate vicinity. Increase local exhaust ventilation if possible.

    • Aerosol Suppression: Never dry-sweep a hydrochloride salt spill. Dry sweeping forces the corrosive dust into the air[3]. Instead, lightly mist the spill area with a 70% ethanol/water solution to agglomerate the particles[4].

    • Neutralization: For larger spills (>5 grams), gently broadcast a weak solid base, such as sodium bicarbonate, over the moistened spill to neutralize any dissociated hydrochloric acid.

    • Mechanical Collection: Use disposable, non-sparking plastic scoops to transfer the agglomerated slurry into a sealable, chemically compatible hazardous waste container.

    • Decontamination and Validation: Wash the affected surface with a laboratory-grade detergent, followed by a final wipe-down with 70% ethanol.

      • Self-Validation: Press a moistened pH test strip against the cleaned surface. A neutral pH (7.0) validates the complete removal of acidic salt residues.

    • Disposal: Label the sealed container strictly as "Halogenated Organic Waste - Toxic/Irritant" and route it to your EHS department for high-temperature incineration. Do not let the product enter standard drains[4].

    References[1] Title: 1220031-58-2 | 4-(2-((3-Chlorobenzyl)oxy)ethyl)piperidine hydrochloride. Source: MolCore. URL: 3]">https://www.molcore.com[3] Title: 4-(2-Chloroethyl)piperidine hydrochloride - Safety Data Sheet. Source: AK Scientific, Inc. URL: 2]">https://aksci.com[2] Title: Essential Safety and Operational Guide for Handling Hydrochloride Salts. Source: Benchchem. URL: 4]">https://www.benchchem.com[4] Title: 1-(2-Chloroethyl)piperidine hydrochloride - Safety Data Sheet. Source: ChemicalBook. URL: https://www.chemicalbook.com

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
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    Reactant of Route 2
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